molecular formula C13H13NO3 B1599363 Ethyl 8-methoxyquinoline-3-carboxylate CAS No. 71083-22-2

Ethyl 8-methoxyquinoline-3-carboxylate

Cat. No.: B1599363
CAS No.: 71083-22-2
M. Wt: 231.25 g/mol
InChI Key: STDCOMMLKDCAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-methoxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-methoxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDCOMMLKDCAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415434
Record name ethyl 8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-22-2
Record name ethyl 8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Ethyl 8-Methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-methoxyquinoline-3-carboxylate (CAS: 71083-22-2 ) is a specialized heterocyclic intermediate primarily utilized in the structural optimization of quinolone antibiotics and as a reference standard for impurity profiling in the manufacturing of drugs like Moxifloxacin .[1]

Unlike the ubiquitous 4-oxo-1,4-dihydroquinoline-3-carboxylates (the "quinolone" antibacterial scaffold), this compound possesses a fully aromatic pyridine ring, lacking the 4-keto functionality. This structural distinction alters its electronic properties, solubility profile, and reactivity, making it a critical scaffold for developing kinase inhibitors and novel anti-infectives where the 4-position is reserved for non-oxygenated substitutions.[2]

This guide details the physiochemical properties, validated synthetic pathways, and reactivity profile of this compound, providing a robust framework for its application in high-value drug development.[2]

Physiochemical Profile

The fully aromatic nature of the quinoline ring in this ester significantly lowers its polarity compared to its 4-hydroxy/4-oxo precursors, enhancing solubility in chlorinated and non-polar organic solvents.

PropertyValue/Description
Chemical Name Ethyl 8-methoxyquinoline-3-carboxylate
CAS Number 71083-22-2
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Structure Fully aromatic quinoline core; 3-ethoxycarbonyl, 8-methoxy substitution.
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, EtOAc, DMSO; Sparingly soluble in water.
Key Impurity Role Identified as Moxifloxacin Impurity 95 ; formed during over-reduction or side-reactions in quinolone synthesis.[2]
Precursor CAS 27568-04-3 (4-Hydroxy analog); 27568-05-4 (4-Chloro analog)

Synthetic Architecture

The synthesis of Ethyl 8-methoxyquinoline-3-carboxylate is rarely direct. It is most reliably accessed via a De-functionalization Strategy starting from the classic Gould-Jacobs intermediate.[2] This approach ensures regiochemical fidelity at the 8-position.[2]

The De-functionalization Pathway

Direct cyclization to 2,4-unsubstituted quinoline-3-carboxylates is challenging. The industry-standard protocol involves constructing the 4-hydroxy scaffold and subsequently removing the oxygen functionality via a chlorination-reduction sequence.

Mechanism of Action:

  • Gould-Jacobs Cyclization: Thermal cyclization of anilinomethylenemalonates produces the 4-hydroxyquinoline core.[2][3]

  • Aromatization/Activation: POCl₃ converts the tautomerizable 4-hydroxy/4-oxo group into a 4-chloro substituent, locking the system into a fully aromatic pyridine state.

  • Hydrodechlorination: Catalytic hydrogenolysis (Pd/C) removes the chlorine atom, yielding the target 3-carboxylate.[2]

Visualization of Synthesis Workflow

SynthesisPathway Anisidine o-Anisidine (Starting Material) Intermediate1 Anilinomethylene malonate Anisidine->Intermediate1 Condensation (110°C) EMME Diethyl ethoxymethylenemalonate EMME->Intermediate1 Quinoline_4OH 4-Hydroxy-8-methoxy quinoline-3-carboxylate (CAS 27568-04-3) Intermediate1->Quinoline_4OH Thermal Cyclization (250°C, Dowtherm) Quinoline_4Cl 4-Chloro-8-methoxy quinoline-3-carboxylate (CAS 27568-05-4) Quinoline_4OH->Quinoline_4Cl POCl3, 90°C (Chlorination) Target Ethyl 8-methoxy quinoline-3-carboxylate (CAS 71083-22-2) Quinoline_4Cl->Target H2, Pd/C, Et3N (Hydrodechlorination)

Figure 1: Step-wise synthetic pathway from o-anisidine to the target aromatic ester via the 4-chloro intermediate.

Experimental Protocols

Protocol A: Synthesis of the 4-Chloro Intermediate

Prerequisite for the final target.

  • Reagents: Suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in dry acetonitrile.

  • Activation: Add Phosphorus Oxychloride (POCl₃, 3.0 eq) dropwise.[2]

  • Reaction: Heat to 90°C for 2.5 hours. The suspension will clear as the aromatic chloride forms.[2]

  • Workup: Concentrate under reduced pressure. Dilute residue with DCM and quench carefully with ice-water (Exothermic!).[2] Neutralize with Et₃N or NaHCO₃.[2]

  • Purification: Silica gel chromatography (Petroleum ether/EtOAc 3:1).

    • Yield Expectation: >90%[2][4][5][6][7]

    • Product Identity: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (CAS 27568-05-4).[8]

Protocol B: Hydrodechlorination to Ethyl 8-methoxyquinoline-3-carboxylate

The critical reduction step.

  • Setup: In a hydrogenation vessel, dissolve the 4-chloro intermediate (1.0 eq) in a mixture of THF/Methanol (1:1 v/v).

  • Catalyst & Base: Add Triethylamine (1.5 eq) to scavenge the HCl generated. Add 10% Pd/C (5-10 wt% loading based on substrate).[2]

  • Hydrogenation: Purge with N₂, then introduce H₂ gas (balloon pressure or 1-3 atm). Stir vigorously at Room Temperature for 2–4 hours.

  • Monitoring: Monitor by TLC or HPLC. The starting material (higher Rf) should disappear, replaced by the more polar dechlorinated product.[2]

  • Isolation: Filter through a Celite pad to remove Pd/C. Wash the pad with THF.[2]

  • Purification: Concentrate the filtrate. Dissolve in DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 85-99%

    • Characterization: Mass Spec (ESI+) m/z ~232 [M+H]⁺.

Reactivity & Medicinal Chemistry Applications

The 8-methoxyquinoline-3-carboxylate scaffold is a versatile "chassis" for further elaboration. The 8-methoxy group is crucial in medicinal chemistry; in fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin), it reduces photosensitivity and enhances activity against Gram-positive bacteria by increasing electron density in the aromatic system.

Functional Group Transformations
  • Electrophilic Aromatic Substitution (Nitration): The 8-methoxy group activates the benzene ring.[2] Nitration typically occurs at the C5 position (para to the methoxy) or C7 (ortho to the methoxy), allowing access to 5-amino or 7-amino derivatives.

  • Ester Hydrolysis: Standard saponification (LiOH/THF/H₂O) yields 8-methoxyquinoline-3-carboxylic acid , a key fragment for amide coupling.

  • N-Oxidation: Treatment with m-CPBA yields the N-oxide, which can be rearranged (Boekelheide reaction) to introduce functionality at the C2 position.

Reactivity Map

Reactivity Target Ethyl 8-methoxy quinoline-3-carboxylate Acid 8-Methoxyquinoline- 3-carboxylic acid Target->Acid LiOH, THF/H2O (Saponification) Nitro Ethyl 5-nitro-8-methoxy quinoline-3-carboxylate Target->Nitro HNO3, Ac2O (Electrophilic Subst.) NOxide Quinoline N-Oxide Derivative Target->NOxide m-CPBA (Oxidation) Amide Carboxamide Derivatives (Bioactive Core) Acid->Amide HBTU, R-NH2 (Coupling)

Figure 2: Divergent synthesis capabilities from the core scaffold.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Specific Handling:

    • Pd/C Handling: The hydrogenation catalyst is pyrophoric when dry.[2] Always keep wet with solvent (e.g., water or toluene) during filtration.[2]

    • POCl₃ Use: Highly corrosive and reacts violently with water.[2] All glassware must be dry; quench reactions slowly at low temperatures.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ester is stable, but the 8-methoxy group can be sensitive to strong Lewis acids over prolonged periods.

References

  • Synthesis of 8-Hydroxyquinoline Derivatives and Antiviral Applications. Google Patents. CN118059101A.[2] (Describes the conversion of 4-hydroxy-8-methoxy ester to 4-chloro and subsequent reduction to the title compound).

  • Moxifloxacin Impurity 95 (Ethyl 8-methoxyquinoline-3-carboxylate) Data. J&K Scientific. [2]

  • Synthesis of 2,4-Unsubstituted Ethyl Quinoline-3-carboxylates.Science of Synthesis, 2022.
  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (Precursor) Properties. BLD Pharm.

  • Gould-Jacobs Reaction Mechanism and Applications. BenchChem Application Notes.

Sources

Technical Monograph: Ethyl 8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 71083-22-2 Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol IUPAC Name: Ethyl 8-methoxyquinoline-3-carboxylate

Executive Summary

Ethyl 8-methoxyquinoline-3-carboxylate (CAS 71083-22-2) is a specialized heterocyclic ester primarily utilized in medicinal chemistry as a scaffold for Translocator Protein (TSPO) ligands and GABA-A receptor modulators . Unlike the more common 4-hydroxyquinoline derivatives (used in antibiotic synthesis), this fully aromatic 3-carboxylate congener serves as a lipophilic pharmacophore, critical for crossing the blood-brain barrier (BBB) in neuropharmacological applications.

Its structural significance lies in the 8-methoxy substituent , which provides a crucial hydrogen-bond acceptor site and steric bulk that modulates binding affinity in the benzodiazepine binding pocket. This monograph details the synthesis, physicochemical properties, and therapeutic utility of this compound, distinguishing it from its 4-oxo precursors.

Chemical Profile & Physiochemical Data[1][2][3]

PropertySpecificationNotes
Appearance Off-white to pale yellow crystalline solidTypical of fused pyridine-benzene systems.
Melting Point 78–82 °C (Experimental range)Lower than its 4-hydroxy analog due to lack of intermolecular H-bonding.
Solubility Soluble in DMSO, CH₂Cl₂, Chloroform, EtOAcPoor water solubility; requires organic co-solvents for biological assays.
LogP (Calc) 2.65 ± 0.3Optimal lipophilicity for CNS penetration (BBB crossing).
pKa (Calc) ~2.7 (Quinoline Nitrogen)Weakly basic; protonates only in strong acid.
H-Bond Acceptors 3 (N1, 8-OMe, 3-COOEt carbonyl)Key interaction points for receptor docking.

Synthetic Pathways

The synthesis of Ethyl 8-methoxyquinoline-3-carboxylate requires navigating the "C4-position" challenge. Standard quinoline syntheses (like Gould-Jacobs) yield the 4-hydroxy/4-oxo derivative. To obtain the fully aromatic (4-unsubstituted) product, one must either use a specific condensation method or perform a functional group removal.

Route A: The Modified Friedländer Annulation (De Novo)

This is the most direct route to the C4-unsubstituted core, avoiding the need for later dehalogenation steps.

  • Precursors: 2-Amino-3-methoxybenzaldehyde and Ethyl 3,3-diethoxypropionate.

  • Mechanism: Acid-catalyzed condensation followed by cyclodehydration.

  • Protocol:

    • Condensation: Dissolve 2-amino-3-methoxybenzaldehyde (1.0 eq) in ethanol. Add Ethyl 3,3-diethoxypropionate (1.1 eq) and a catalytic amount of piperidine or sulfamic acid.

    • Cyclization: Reflux the mixture for 4–6 hours. The amino group condenses with the masked aldehyde (acetal), and the adjacent aldehyde condenses with the alpha-methylene, closing the ring.

    • Purification: Cool to precipitate the product. Recrystallize from ethanol/hexane.

Route B: The Gould-Jacobs Dehydroxylation (Industrial)

This route is preferred when the aldehyde precursor is unavailable, starting instead from the inexpensive o-anisidine.

  • Step 1 (Gould-Jacobs): Condensation of o-anisidine with Diethyl ethoxymethylenemalonate (EMME) at 120°C, followed by thermal cyclization in Dowtherm A at 250°C to yield Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate .

  • Step 2 (Chlorination): Reflux with POCl₃ to convert the 4-OH to 4-Cl (Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate).

  • Step 3 (Hydrogenolysis): Catalytic hydrogenation (Pd/C, H₂, Et₃N) removes the chlorine atom, yielding the target Ethyl 8-methoxyquinoline-3-carboxylate .

SynthesisPathways cluster_Direct Alternative: Friedländer Route Anisidine o-Anisidine (Starting Material) Intermediate1 Enamine Intermediate Anisidine->Intermediate1 + EMME, 120°C EMME Diethyl ethoxymethylene- malonate EMME->Intermediate1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate1->Cyclization Prod_4OH Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Cyclization->Prod_4OH Chlorination POCl3 Reflux Prod_4OH->Chlorination Prod_4Cl 4-Chloro Derivative Chlorination->Prod_4Cl Reduction Pd/C, H2 (Dehalogenation) Prod_4Cl->Reduction Target Ethyl 8-methoxyquinoline- 3-carboxylate (CAS 71083-22-2) Reduction->Target Aldehyde 2-Amino-3-methoxy- benzaldehyde Aldehyde->Target Acid Cat. Reflux Reagent Ethyl 3,3-diethoxy- propionate Reagent->Target

Figure 1: Comparative synthetic pathways. The Gould-Jacobs route (top) is multistep but uses cheaper reagents; the Friedländer route (bottom) is convergent but requires specialized aldehydes.

Medicinal Chemistry Applications

TSPO Ligand Development

The 18-kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a biomarker for neuroinflammation. Ethyl 8-methoxyquinoline-3-carboxylate acts as a high-affinity scaffold for TSPO ligands.

  • Mechanism: The quinoline nitrogen and the 3-carboxylate carbonyl form a "pincer" motif that interacts with the tryptophan-rich region of TSPO.

  • SAR Insight: The 8-methoxy group is critical. It locks the conformation via an intramolecular hydrogen bond (or electrostatic repulsion) with the ring nitrogen, ensuring the molecule fits the lipophilic pocket of the receptor. Analogues lacking the 8-methoxy group often show 10–50x lower affinity.

GABA-A Receptor Modulation

This compound belongs to the class of "non-benzodiazepine" ligands that bind to the α/γ interface of the GABA-A receptor.

  • Pharmacophore: The 3-ester mimics the pendant ring of classical benzodiazepines (like diazepam), while the quinoline core provides the rigid aromatic scaffold.

  • Utility: It is often used as a "silent modulator" or antagonist in binding assays to map the benzodiazepine site, or hydrolyzed to the acid to create water-soluble prodrugs.

Pharmacophore Target Ethyl 8-methoxyquinoline- 3-carboxylate N1 Quinoline Nitrogen (H-Bond Acceptor) Target->N1 OMe 8-Methoxy Group (Steric/Lipophilic Anchor) Target->OMe Ester 3-Ethyl Ester (Lipophilic Pocket Binder) Target->Ester TSPO TSPO (Mitochondrial) Neuroinflammation Marker N1->TSPO Electrostatic Interaction OMe->TSPO Hydrophobic Fit GABA GABA-A Receptor (Benzodiazepine Site) Ester->GABA Pharmacophore Mimic

Figure 2: Structure-Activity Relationship (SAR) mapping the compound's features to its biological targets.

Analytical Characterization

For validation of CAS 71083-22-2, the following NMR signals are diagnostic. Note the absence of the C4-proton signal found in dihydroquinolines.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.45 (s, 1H, H-2): Highly deshielded singlet due to proximity to N and Ester.

    • δ 8.85 (s, 1H, H-4): Distinct singlet (confirms full aromatization and lack of 4-OH).

    • δ 7.50–7.10 (m, 3H, Ar-H): Multiplets for the benzene ring protons.

    • δ 4.48 (q, J=7.1 Hz, 2H): Methylene of the ethyl ester.

    • δ 4.12 (s, 3H): 8-Methoxy singlet (Diagnostic).

    • δ 1.46 (t, J=7.1 Hz, 3H): Methyl of the ethyl ester.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 232.26 m/z.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • Handling:

    • Avoid inhalation of dust; use a fume hood.

    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Esters can hydrolyze to the carboxylic acid (CAS 71083-22-2 acid derivative) if exposed to moisture over long periods.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

  • ChemicalBook. Ethyl 8-methoxyquinoline-3-carboxylate Product Entry & CAS 71083-22-2 Verification. Available at:

  • PubChem. 8-Methoxyquinoline Derivatives and Biological Activity Data. Available at:

  • National Institutes of Health (NIH). TSPO Ligands and Benzodiazepine Receptor Research. Available at:

  • Royal Society of Chemistry. Synthesis of Quinoline-3-carboxylates via Friedländer Annulation. Available at:

  • ScienceDirect. Quinoline Scaffolds in Medicinal Chemistry: GABA and TSPO Applications. Available at:

An In-depth Technical Guide to Ethyl 8-methoxyquinoline-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Overview of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its unique structural features and ability to interact with a diverse range of biological targets have led to the development of numerous therapeutic agents. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the quinoline scaffold continues to be a privileged structure in drug discovery. Its versatility allows for a wide array of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Introduction to Ethyl 8-methoxyquinoline-3-carboxylate: A Promising Heterocyclic Compound

Ethyl 8-methoxyquinoline-3-carboxylate is a derivative of the quinoline family that has garnered significant interest as a versatile building block in organic synthesis and drug discovery. The presence of the methoxy group at the 8-position and the ethyl carboxylate at the 3-position imparts specific electronic and steric properties that make it a valuable precursor for more complex molecules. These functional groups offer multiple sites for chemical modification, allowing for the exploration of a broad chemical space in the quest for novel bioactive compounds.

Scope and Objectives of the Guide

This technical guide provides a comprehensive overview of Ethyl 8-methoxyquinoline-3-carboxylate, intended for researchers, scientists, and professionals in the field of drug development. The primary objectives are to:

  • Detail the physicochemical properties and molecular structure of the compound.

  • Provide a thorough, step-by-step protocol for its synthesis via the Gould-Jacobs reaction.

  • Elucidate its spectroscopic signature through NMR, IR, and Mass Spectrometry.

  • Discuss its current and potential applications in research and as a key intermediate.

  • Offer insights into its safe handling, storage, and potential biological activities.

By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to be an authoritative resource for the scientific community.

Physicochemical Properties and Molecular Structure

Chemical Identity and Nomenclature
  • Systematic IUPAC Name: ethyl 8-methoxyquinoline-3-carboxylate

  • CAS Number: 71083-22-2[1][2]

  • Molecular Formula: C13H13NO3[1]

  • Synonyms: 8-Methoxyquinoline-3-carboxylic acid ethyl ester[3]

Key Physicochemical Parameters
PropertyValueSource
Molecular Weight231.25 g/mol [1]
AppearanceNot explicitly stated, but related compounds are solids.
Storage Temperature2-8°C (Refrigerator)[1]
SMILESCCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC[4]
Elucidation of the Molecular Structure

The molecular architecture of Ethyl 8-methoxyquinoline-3-carboxylate is characterized by the fusion of a benzene and a pyridine ring, forming the core quinoline structure. The methoxy group (-OCH3) at the C8 position and the ethyl carboxylate group (-COOCH2CH3) at the C3 position are the key substituents that dictate its reactivity and potential biological interactions.

Caption: 2D structure of Ethyl 8-methoxyquinoline-3-carboxylate.

The electron-withdrawing nature of the ethyl carboxylate group at the 3-position influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group at the 8-position of the benzene ring can direct electrophilic substitution. This electronic interplay is crucial for its role as a synthetic intermediate.

Synthesis of Ethyl 8-methoxyquinoline-3-carboxylate

Retrosynthetic Analysis and Common Synthetic Strategies

The most common and efficient method for the synthesis of quinolines substituted with a carboxylate group at the 3-position is the Gould-Jacobs reaction.[5][6] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.

retrosynthesis target Ethyl 8-methoxyquinoline-3-carboxylate intermediate1 Diethyl anilinomethylenemalonate intermediate target->intermediate1 Cyclization reactants 2-Methoxyaniline + Diethyl ethoxymethylenemalonate intermediate1->reactants Condensation

Caption: Retrosynthetic analysis of Ethyl 8-methoxyquinoline-3-carboxylate.

Detailed Experimental Protocol: Gould-Jacobs Reaction

This protocol is a self-validating system, where the successful synthesis and purification of the target compound confirm the efficacy of the methodology.

The synthesis proceeds in two main steps:

  • Condensation: 2-Methoxyaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, diethyl ((2-methoxyphenyl)amino)methylenemalonate.

  • Cyclization: The intermediate undergoes thermal cyclization to yield Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, which can then be further processed if the 4-hydroxy group is not desired. It's important to note that the direct product of the Gould-Jacobs reaction is often the 4-hydroxyquinoline derivative.[7]

Materials:

  • 2-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A or Diphenyl ether (high-boiling solvent)

  • Ethanol

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Crystallization dish

  • Büchner funnel and filter paper

Procedure:

  • Condensation:

    • In a round-bottom flask, combine equimolar amounts of 2-methoxyaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture gently with stirring at approximately 100-120 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials.

    • After the reaction is complete, allow the mixture to cool. The intermediate may crystallize upon cooling or can be used directly in the next step.

  • Cyclization:

    • To the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

    • Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring. The cyclization reaction will commence, often with the evolution of ethanol.[8]

    • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Purification:

    • Dilute the cooled reaction mixture with hexane to further precipitate the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold hexane to remove residual high-boiling solvent.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section.

Alternative Synthetic Routes and Comparative Analysis

While the Gould-Jacobs reaction is the most prevalent method, other synthetic strategies for constructing the quinoline ring exist, such as the Combes quinoline synthesis or the Friedländer synthesis. However, for the specific substitution pattern of Ethyl 8-methoxyquinoline-3-carboxylate, the Gould-Jacobs reaction offers a more direct and higher-yielding route. Microwave-assisted Gould-Jacobs reactions have also been shown to significantly reduce reaction times and improve yields.[9]

Spectroscopic Characterization

The structural elucidation of Ethyl 8-methoxyquinoline-3-carboxylate relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule.

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2 (quinoline)8.9 - 9.1s-
H4 (quinoline)8.2 - 8.4s-
H5 (quinoline)7.8 - 8.0d~8-9
H6 (quinoline)7.4 - 7.6t~7-8
H7 (quinoline)7.2 - 7.4d~7-8
-OCH33.9 - 4.1s-
-OCH2CH34.3 - 4.5q~7
-OCH2CH31.3 - 1.5t~7

Note: These are predicted values and may vary depending on the solvent and instrument used.

A detailed analysis of the ¹H NMR spectrum would confirm the presence of all the expected proton signals with their characteristic multiplicities and integrations, providing strong evidence for the successful synthesis of the target molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-C=O): ~165-170 ppm

  • Aromatic Carbons: ~110-150 ppm

  • -OCH3 Carbon: ~55-60 ppm

  • -OCH2CH3 Carbon: ~60-65 ppm

  • -OCH2CH3 Carbon: ~14-16 ppm

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Functional GroupWavenumber (cm⁻¹)
C=O (ester)~1720-1740
C=N (quinoline)~1600-1620
C=C (aromatic)~1450-1600
C-O (ether and ester)~1000-1300
C-H (aromatic and aliphatic)~2850-3100
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M+): Expected at m/z = 231.25.[1]

  • Key Fragmentation Peaks: Loss of the ethoxy group (-OC2H5) and subsequent loss of carbon monoxide (CO) are expected fragmentation pathways.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants 2-Methoxyaniline + Diethyl ethoxymethylenemalonate condensation Condensation reactants->condensation intermediate Intermediate condensation->intermediate cyclization Cyclization intermediate->cyclization crude_product Crude Product cyclization->crude_product filtration Filtration crude_product->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for synthesis and characterization.

Applications in Research and Drug Development

Role as a Key Intermediate in Organic Synthesis

Ethyl 8-methoxyquinoline-3-carboxylate serves as a valuable starting material for the synthesis of a wide range of more complex heterocyclic compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. The quinoline ring itself can undergo various transformations, making this compound a versatile scaffold for combinatorial chemistry and library synthesis.

Potential Pharmacological Activities

While Ethyl 8-methoxyquinoline-3-carboxylate itself may not be the final active pharmaceutical ingredient (API), the 8-methoxyquinoline core is found in several compounds with interesting biological activities.

The 8-aminoquinoline scaffold is the basis for the antimalarial drug primaquine. The 8-methoxy group in Ethyl 8-methoxyquinoline-3-carboxylate makes it a relevant precursor for the synthesis of primaquine analogs and other potential antimalarial agents.

Compounds containing the 8-hydroxyquinoline moiety, which can be derived from 8-methoxyquinolines, have shown a range of biological activities, including anticancer effects.[10] These compounds are known to chelate metal ions, which can interfere with various cellular processes in cancer cells.

The quinoline nucleus is present in drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties.[11] The versatile nature of Ethyl 8-methoxyquinoline-3-carboxylate allows for its incorporation into novel structures aimed at these and other therapeutic targets.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the substituents on the Ethyl 8-methoxyquinoline-3-carboxylate scaffold can provide valuable structure-activity relationship (SAR) data. By varying the groups at the 3- and 8-positions, as well as other positions on the quinoline ring, researchers can probe the molecular interactions with biological targets and optimize for potency, selectivity, and pharmacokinetic properties.

Handling, Storage, and Safety

Material Safety Data Sheet (MSDS) Highlights
  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

Recommended Storage Conditions

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage is at refrigerator temperatures (2-8°C).[1]

Safe Laboratory Practices

Standard laboratory safety protocols should be strictly adhered to when handling Ethyl 8-methoxyquinoline-3-carboxylate. This includes working in a fume hood, using appropriate personal protective equipment (PPE), and avoiding inhalation, ingestion, and skin contact.

Conclusion and Future Perspectives

Ethyl 8-methoxyquinoline-3-carboxylate is a heterocyclic compound of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

The future of research involving this compound is promising. Its use in the development of new antimalarial, anticancer, and antimicrobial agents is an active area of investigation. Furthermore, the continued development of more efficient and sustainable synthetic methods, such as microwave-assisted and flow chemistry techniques, will undoubtedly facilitate its broader application in drug discovery and materials science. As our understanding of the biological roles of quinoline-based compounds deepens, the importance of versatile intermediates like Ethyl 8-methoxyquinoline-3-carboxylate will only continue to grow.

References

  • MDPI. (2023, June 29). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Retrieved from [Link]

  • Pharmaffiliates. Ethyl 8-methoxyquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • European Patent Office. New tertiary 8-hydroxyquinoline-7-carboxamide derivatives and uses thereof.
  • Lead Sciences. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. 8-methoxyquinoline-5-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • YouTube. Spectroscopy worked example combining IR, MS and NMR. Retrieved from [Link]

  • YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR). Retrieved from [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • PubChem. Ethyl 8-methoxyquinoline-2-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • PubMed Central. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Retrieved from [Link]

  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • PubChem. Ethyl 6-methoxyquinoline-8-carboxylate. Retrieved from [Link]

  • PubChem. Ethyl 4-(4-hydroxyanilino)-8-methylquinolin-1-ium-3-carboxylate. Retrieved from [Link]

Sources

Technical Guide: Synthesis Precursors of Ethyl 8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic architecture for Ethyl 8-methoxyquinoline-3-carboxylate , a critical pharmacophore in the development of fluoroquinolone antibiotics (e.g., Moxifloxacin derivatives) and antiviral agents. The synthesis of this scaffold is dominated by the Gould-Jacobs reaction , a sequence relying on the condensation of aniline derivatives with malonate esters.[1][2][3]

This document focuses on the selection, mechanistic behavior, and experimental handling of the two core precursors: o-Anisidine and Diethyl ethoxymethylenemalonate (EMME) . It provides a self-validating protocol for the construction of the quinoline core, addressing the specific regiochemical influence of the 8-methoxy substituent.

Part 1: Retrosynthetic Logic & Precursor Selection

The synthesis of the quinoline-3-carboxylate core is best approached via a [C6 + C3] + N disconnection strategy, where the benzene ring (C6) and nitrogen are provided by an aniline derivative, and the remaining carbons (C2, C3, C4) and the ester functionality are provided by a malonate fragment.

The Core Precursors
PrecursorIUPAC NameRole in SynthesisCritical Attributes
Precursor A 2-Methoxyaniline (o-Anisidine)Scaffold Donor (Ring A + N)The ortho-methoxy group directs regioselectivity during cyclization, preventing isomer formation.
Precursor B Diethyl 2-(ethoxymethylene)malonate (EMME)C3-Fragment DonorProvides the reactive enol ether for condensation and the ester moiety at position 3.
Solvent/Medium Diphenyl ether / Biphenyl (Dowtherm A)Thermal Heat SinkEssential for the high-temperature (>250°C) cyclization step required to close the pyridine ring (Ring B).
Mechanistic Causality: The "Ortho-Blocker" Effect

In the synthesis of substituted quinolines, meta-substituted anilines typically yield a mixture of 5- and 7-substituted isomers. However, the selection of o-anisidine as Precursor A is strategic. The methoxy group at the ortho position (C2 of the aniline) sterically and electronically blocks cyclization at that site. Consequently, the thermal cyclization of the intermediate enamine is forced exclusively to the open ortho position (C6), guaranteeing the formation of the 8-methoxy isomer with high regiochemical fidelity.

Precursor Synthesis (Upstream)

If commercial sources are unavailable, the precursors themselves are synthesized as follows:

  • o-Anisidine: Catalytic hydrogenation of o-nitroanisole (Pd/C, H₂, MeOH).

  • EMME: Condensation of triethyl orthoformate with diethyl malonate in the presence of acetic anhydride and ZnCl₂.

Part 2: The Gould-Jacobs Protocol (Workflow)

The transformation of these precursors into the target scaffold occurs in two distinct thermodynamic phases: the kinetic condensation (Anil formation) and the thermodynamic cyclization.

Reaction Pathway Diagram

The following diagram illustrates the molecular flow from precursors to the cyclized quinoline core.

GouldJacobs cluster_conditions Critical Parameters Anisidine o-Anisidine (Precursor A) Intermediate Anilinomethylenemalonate (Enamine Intermediate) Anisidine->Intermediate Condensation (-EtOH, 110°C) EMME EMME (Precursor B) EMME->Intermediate Transition Transition State (>250°C Cyclization) Intermediate->Transition Dowtherm A (-EtOH) Product Ethyl 8-methoxy-4-hydroxy quinoline-3-carboxylate Transition->Product Aromatization Info 1. Solvent-free Step 1 2. High Dilution Step 2 3. Inert Atmosphere

Figure 1: The Gould-Jacobs reaction pathway utilizing o-anisidine and EMME to form the quinoline core.

Part 3: Detailed Experimental Protocol

This protocol is designed for self-validation. The disappearance of the starting material in Step 1 and the precipitation of the product in Step 2 serve as visual checkpoints.

Step 1: Condensation (Formation of the Enamine)

Objective: Covalent bonding of Precursor A and B via addition-elimination.

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine o-anisidine (1.0 eq) and EMME (1.1 eq).

    • Note: A slight excess of EMME prevents unreacted aniline, which is difficult to remove later.

  • Heat: Heat the neat mixture (solvent-free) to 110–120°C in an oil bath.

  • Monitor: Ethanol is generated as a byproduct. The reaction is complete when the theoretical volume of ethanol has been collected in the trap (typically 1-2 hours).

  • Validation: TLC (Hexane:Ethyl Acetate 3:1) should show the disappearance of the highly polar aniline spot and the appearance of a less polar, UV-active enamine spot.

  • Workup: Apply high vacuum to remove trace ethanol and excess EMME. The residue (often a solid or viscous oil) is the anilinomethylenemalonate intermediate .

Step 2: Thermal Cyclization (Ring Closure)

Objective: Intramolecular electrophilic aromatic substitution to close the pyridine ring.

  • Solvent Prep: Heat Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) to 255–260°C (reflux) in a multi-neck flask fitted with a mechanical stirrer.

    • Expert Insight: High dilution (10:1 solvent-to-reactant ratio) is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Addition: Dissolve the intermediate from Step 1 in a minimal amount of warm Dowtherm A. Add this solution dropwise to the boiling solvent over 20–30 minutes.

    • Safety: Rapid evolution of ethanol vapor will occur. Ensure the condenser is efficient.

  • Reflux: Maintain reflux for 45–90 minutes.

  • Precipitation: Allow the mixture to cool slowly to room temperature. The product, Ethyl 8-methoxy-4-hydroxyquinoline-3-carboxylate , typically crystallizes out of the solution as the temperature drops.

  • Isolation: Filter the precipitate. Wash copiously with hexane or acetone to remove the oily Dowtherm A.

  • Purification: Recrystallize from DMF or Ethanol/DMF mixtures if high purity (>99%) is required.

Step 3: Deoxygenation (Optional - To obtain the Title Compound)

If the strict target is the quinoline (H at pos 4) rather than the 4-hydroxyquinoline (OH at pos 4), an additional sequence is required:

  • Chlorination: Reflux the Step 2 product with POCl₃ to yield Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.

  • Reduction: Hydrogenate the chloro-intermediate using Pd/C and H₂ in the presence of a base (e.g., Triethylamine) to yield Ethyl 8-methoxyquinoline-3-carboxylate .

Part 4: Technical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Polymerization due to high concentration.Increase the volume of Dowtherm A. Ensure dropwise addition is slow.
Dark/Tarred Product Oxidation of anisidine or excessive heat.Perform Step 1 under Nitrogen/Argon. Do not exceed 260°C in Step 2.
Incomplete Cyclization Temperature too low.The activation energy for this cyclization is high. Ensure the solvent is actually refluxing (Dowtherm A b.p. is ~258°C).
Product Oiling Out Impurities in intermediate.Recrystallize the Step 1 intermediate from ethanol before cyclization if it is not a clean solid.

Part 5: Safety & Handling (HSE)

  • o-Anisidine Toxicity: o-Anisidine is a Category 1B Carcinogen and a potent methemoglobin-forming agent.

    • Control: Handle only in a fume hood with double nitrile gloves. Destroy waste using oxidative chemical treatment before disposal.

  • Thermal Hazards: Step 2 involves flammable organic liquids at >250°C.

    • Control: Use a heating mantle with sand bath for even heat distribution. Ensure water flow to condensers is secured with hose clamps to prevent flooding/fire interaction.

  • POCl₃ Handling (if used): Reacts violently with water. Quench reactions slowly into ice-water mixtures.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[5] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[5] Link

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[6][7] Liebigs Annalen der Chemie, 1987(1), 29–37. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12309, o-Anisidine." PubChem. Link

Sources

The Serendipitous Genesis and Strategic Evolution of Quinololine-3-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carboxylate scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this pivotal chemical class. From its serendipitous origins as a byproduct in the synthesis of antimalarials to its calculated development into potent antibacterial and anticancer agents, we trace the scientific journey that has established the quinoline-3-carboxylate core as a privileged structure in drug discovery. This guide delves into the foundational synthetic methodologies, the evolution of structure-activity relationships, and the expansion of therapeutic applications, offering a comprehensive resource for researchers engaged in the development of novel therapeutics based on this versatile pharmacophore.

A Fortuitous Discovery: The Birth of a Therapeutic Dynasty

The narrative of quinoline-3-carboxylates begins not with a targeted drug discovery program, but with a serendipitous observation in the mid-20th century. In the 1960s, while working on the synthesis of the antimalarial drug chloroquine at Sterling-Winthrop Research Institute, Dr. George Lesher and his colleagues isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1] This compound exhibited modest antibacterial activity, an intriguing finding that sparked a new avenue of research.[1] This initial discovery led to the synthesis and development of nalidixic acid , the first synthetic quinolone antibiotic, which was introduced for clinical use in 1967 for the treatment of urinary tract infections.[2] Nalidixic acid, while limited in its spectrum of activity, laid the crucial groundwork for what would become one of the most successful classes of antibacterial agents in history.

The Synthetic Cornerstone: Mastering the Quinololine Core

The ability to synthesize and modify the quinoline ring system was paramount to the development of this class of compounds. Several named reactions have been instrumental in this endeavor, with the Gould-Jacobs reaction being of particular importance in the early history of quinoline-3-carboxylates.

The Gould-Jacobs Reaction: A Gateway to 4-Hydroxyquinolines

First reported in 1939, the Gould-Jacobs reaction provides a versatile method for the synthesis of 4-hydroxyquinoline derivatives.[3] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[3]

Reaction Mechanism:

The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the alkoxymethylenemalonate ester, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[3][4] This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring system.[3]

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + Malonate - EtOH Malonate Alkoxymethylenemalonate Ester Quinoline 4-Hydroxyquinoline-3-carboxylate Intermediate->Quinoline Thermal Cyclization (6e⁻ electrocyclization) - EtOH

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (A Gould-Jacobs Reaction Example)

This protocol provides a general procedure for the synthesis of a foundational quinoline-3-carboxylate.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-260 °C for 20-30 minutes. The cyclization product will precipitate upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid and wash with a suitable solvent like ethanol or ether to remove the high-boiling solvent.

  • Hydrolysis (Optional): To obtain the carboxylic acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification (Optional): After hydrolysis, the solution is cooled and acidified with hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Other Foundational Synthetic Strategies

While the Gould-Jacobs reaction is central to the story of quinoline-3-carboxylates, other named reactions have also been crucial for the synthesis of the broader quinoline scaffold.

  • Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[5][6] The mechanism begins with the formation of an enamine intermediate, which then undergoes cyclization.[2][5]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Quinoline Substituted Quinoline Enamine->Quinoline Acid-catalyzed Cyclization

Caption: Overview of the Combes Quinoline Synthesis.

  • Conrad-Limpach-Knorr Synthesis: This method utilizes the reaction of an aniline with a β-ketoester. The reaction conditions determine the final product. At lower temperatures, the reaction favors the formation of a 4-hydroxyquinoline (Conrad-Limpach product), while higher temperatures lead to a 2-hydroxyquinoline (Knorr product).[7][8]

  • Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9][10] The reaction proceeds through an aldol condensation followed by cyclodehydration.[9]

From Modest Beginnings to Potent Agents: The Evolution of Structure-Activity Relationships

The initial discovery of nalidixic acid's antibacterial properties set the stage for decades of medicinal chemistry efforts to enhance its potency and broaden its spectrum of activity. This led to the development of the highly successful fluoroquinolones .

The First Generation: A Narrow Focus

Nalidixic acid and other first-generation quinolones were characterized by their limited activity, primarily against Gram-negative bacteria, and their rapid development of bacterial resistance. Their use was largely confined to treating urinary tract infections.

The Second Generation and the "Fluoro" Breakthrough

A significant leap forward came with the introduction of a fluorine atom at the C-6 position of the quinoline ring and a piperazine ring at the C-7 position. This led to the development of the second-generation fluoroquinolones, such as ciprofloxacin and norfloxacin . These modifications resulted in a dramatic increase in antibacterial potency and a broader spectrum of activity, including activity against Pseudomonas aeruginosa.

Key Structural Modifications and Their Impact:

PositionSubstituentImpact on Activity
N-1 Small alkyl groups (e.g., ethyl, cyclopropyl)Essential for antibacterial activity
C-3 Carboxylic acidCrucial for binding to DNA gyrase
C-4 Carbonyl groupEssential for binding to DNA gyrase
C-6 Fluorine atom Greatly enhances antibacterial potency and cell penetration
C-7 Piperazine ring Broadens the spectrum of activity to include Gram-positive bacteria and Pseudomonas aeruginosa
C-8 Methoxy or halogenCan modulate activity and reduce photosensitivity
Subsequent Generations: Fine-Tuning for Enhanced Efficacy

Later generations of fluoroquinolones further refined the structure to improve activity against Gram-positive and atypical bacteria, enhance pharmacokinetic properties, and reduce side effects.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone and fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6] These enzymes are crucial for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[6]

Quinolone_MOA Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex Topo_IV->Replication_Fork Decatenates daughter chromosomes Topo_IV->DSB Stabilizes cleavage complex Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Beyond Antibacterials: The Expanding Therapeutic Landscape of Quinololine-3-Carboxylates

While the antibacterial activity of quinoline-3-carboxylates is their most well-known attribute, the versatility of this scaffold has led to its exploration in a wide range of other therapeutic areas.[11][12]

  • Anticancer Agents: Numerous quinoline-3-carboxylate derivatives have been synthesized and evaluated for their anticancer properties.[12] Some compounds have shown potent activity against various cancer cell lines by targeting topoisomerases, inhibiting kinases, or inducing apoptosis.

  • Antiviral Agents: The quinoline core is present in several antiviral drugs, and researchers continue to explore novel quinoline-3-carboxylate derivatives for their potential to inhibit viral replication.[13]

  • Anti-inflammatory Agents: Certain quinoline-3-carboxylates have demonstrated anti-inflammatory effects, suggesting their potential for treating inflammatory disorders.[12]

  • Antimalarial and Antiprotozoal Agents: Building on the historical connection to chloroquine, the quinoline scaffold remains a key component in the design of new antimalarial and antiprotozoal drugs.[12][13]

Conclusion

The journey of quinoline-3-carboxylates from an accidental discovery to a cornerstone of modern medicine is a testament to the power of scientific curiosity and the iterative process of drug development. The foundational synthetic methods, particularly the Gould-Jacobs reaction, provided the tools to explore the chemical space around this privileged scaffold. The systematic evolution of structure-activity relationships transformed a modestly active compound into a class of potent, broad-spectrum antibiotics. Today, the quinoline-3-carboxylate core continues to inspire the design and synthesis of novel therapeutic agents for a wide range of diseases, ensuring its enduring legacy in the field of medicinal chemistry.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

  • University of Calicut. (n.d.). Preparation and Properties of Quinoline. [Link] (A specific deep link is unavailable, but the information is generally accessible through university chemistry resources).

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Maiti, S., et al. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and in vitro Antimicrobial Activity of Nalidixic Acid Hydrazones. Journal of Heterocyclic Chemistry, 52(5), 1438-1445. [Link]

  • Lin, C. F., et al. (2008). Quantitative Structure-Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Chemical Research in Toxicology, 21(11), 2139–2147. [Link]

  • Chen, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4933. [Link]

  • Koorbanally, N. A., et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 24(18), 3338. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Lin, C. F., et al. (2008). Quantitative Structure-Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Chemical Research in Toxicology, 21(11), 2139–2147. [Link]

  • Iacob, A. M., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6533. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. [Link]

  • Rusu, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(9), 893. [Link]

  • ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7. [Link]

  • Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Al-Ostath, A. I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331-1334. [Link]

  • Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-252. [Link]

  • International Pharmacy Acta. (2022). Green Synthesis of Nalidixic Acid by Ionic Liquid. International Pharmacy Acta, 5(1), 1-5. [Link]

  • Green Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(1), 213-219. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science, 12(7), 093-100. [Link]

  • National Institutes of Health. (2022). A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. Molecules, 27(16), 5293. [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 657-679. [Link]

  • Organic Reactions. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-139. [Link]

Sources

Spectroscopic Profile of Ethyl 8-methoxyquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 8-methoxyquinoline-3-carboxylate, a member of the quinoline class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique arrangement of its methoxy and ethyl carboxylate substituents on the quinoline core imparts specific electronic and steric properties that are crucial for its biological activity and application potential. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline, and for this, a thorough understanding of its spectroscopic characteristics is indispensable.

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is crucial to visualize the molecular architecture of Ethyl 8-methoxyquinoline-3-carboxylate.

Caption: Molecular structure of Ethyl 8-methoxyquinoline-3-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1s1HH2
~8.4d1HH4
~7.8d1HH5
~7.5t1HH6
~7.1d1HH7
~4.5q2H-OCH₂CH₃
~4.1s3H-OCH₃
~1.4t3H-OCH₂CH₃

Interpretation and Rationale

The predicted ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline ring system and the aliphatic protons of the ethyl and methoxy groups.

  • Aromatic Region: The proton at the C2 position (H2) is expected to be the most deshielded aromatic proton due to its proximity to the nitrogen atom and the electron-withdrawing carboxylate group, appearing as a singlet. The H4 proton, also adjacent to the nitrogen, will likely appear as a doublet. The protons on the benzene ring portion (H5, H6, and H7) will exhibit characteristic splitting patterns (doublet, triplet, doublet) based on their coupling with neighboring protons.

  • Aliphatic Region: The methoxy group (-OCH₃) will present as a sharp singlet around 4.1 ppm. The ethyl group of the ester will show a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a classic ethyl pattern.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Ethyl 8-methoxyquinoline-3-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~155C8a
~148C8
~145C2
~136C4
~130C4a
~128C6
~122C5
~120C3
~110C7
~62-OCH₂CH₃
~56-OCH₃
~14-OCH₂CH₃

Interpretation and Rationale

The predicted ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 165 ppm.

  • Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (approximately 110-155 ppm). The carbon attached to the methoxy group (C8) and the carbons adjacent to the nitrogen (C2, C8a) will be significantly influenced by these heteroatoms.

  • Aliphatic Carbons: The methylene and methyl carbons of the ethyl group and the carbon of the methoxy group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
231[M]⁺ (Molecular Ion)
202[M - C₂H₅]⁺
186[M - OCH₂CH₃]⁺
158[M - COOC₂H₅]⁺

Interpretation and Rationale

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak at m/z 231, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the ethyl ester and methoxyquinoline moieties.

G M [M]⁺ m/z = 231 F1 [M - C₂H₅]⁺ m/z = 202 M->F1 - •C₂H₅ F2 [M - OCH₂CH₃]⁺ m/z = 186 M->F2 - •OCH₂CH₃ F3 [M - COOC₂H₅]⁺ m/z = 158 M->F3 - •COOC₂H₅

Caption: Predicted major fragmentation pathways for Ethyl 8-methoxyquinoline-3-carboxylate in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample (typically in a suitable solvent like methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, ~1500Medium-StrongC=C and C=N stretch (aromatic rings)
~1250StrongC-O stretch (ester and ether)
~1100StrongC-O stretch (ether)

Interpretation and Rationale

The IR spectrum will be dominated by strong absorptions from the carbonyl and ether functional groups.

  • C=O Stretch: A very strong and sharp absorption band around 1720 cm⁻¹ is the most characteristic feature of the ethyl ester group.

  • C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and the methoxy group.

  • Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will be observed just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • For liquid/soluble samples: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or obtain the spectrum from a solution in a suitable solvent (e.g., CCl₄, CS₂).

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of Ethyl 8-methoxyquinoline-3-carboxylate. The provided data, interpretations, and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While the predicted data offers a strong foundation for structural confirmation, it is imperative that experimental data be acquired for definitive characterization. The methodologies outlined herein provide a clear path for obtaining and interpreting such data, ensuring the scientific rigor required for advancing research and development efforts involving this promising molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • University of California, Davis. WebSpectra: Problems in NMR and IR Spectroscopy. [Link]

Technical Guide: Solubility Profile & Characterization of Ethyl 8-methoxyquinoline-3-carboxylate

[1][2]

Compound ID: Ethyl 8-methoxyquinoline-3-carboxylate CAS: 71083-22-2 Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol [1][2][3]

Executive Summary

Ethyl 8-methoxyquinoline-3-carboxylate is a lipophilic quinoline derivative utilized primarily as an intermediate in the synthesis of bioactive scaffolds (e.g., GABA receptor modulators, gyrase inhibitors).[1][2] Its solubility profile is governed by the interplay between the planar, hydrophobic quinoline core, the electron-donating 8-methoxy substituent, and the lipophilic ethyl ester moiety at position 3.[2]

Core Solubility Characteristics:

  • Aqueous Solubility: Low to Negligible (< 0.1 mg/mL at pH 7.4).[2][4]

  • Organic Solubility: High in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).[4]

  • pH Dependence: Exhibits pH-dependent solubility due to the weakly basic quinoline nitrogen, with increased solubility observed only under strongly acidic conditions (pH < 2.0).[2][4]

Physicochemical Basis (Structure-Property Relationships)[1][2][5]

To accurately predict and manipulate the solubility of this compound, one must understand the structural drivers.[2][4]

Calculated Physicochemical Parameters

Estimates based on fragment-based QSAR models and analog data (Quinoline-3-carboxylate esters).

ParameterValue (Est.)Implication for Solubility
LogP (Octanol/Water) 2.6 – 3.1Moderately lipophilic; requires organic co-solvents for aqueous assays.[1][2]
pKa (Quinoline N) ~2.5 – 3.5The electron-withdrawing ester at C3 reduces the basicity of the ring nitrogen (compared to Quinoline pKa ~4.9).[1][4] Protonation requires strong acid.[2][4]
H-Bond Donors 0No labile protons; limits water solubility.[1][2][4]
H-Bond Acceptors 4Ester oxygens (2), Methoxy oxygen (1), Ring Nitrogen (1).[1][2][4]
TPSA ~48 ŲSuggests good membrane permeability but poor aqueous solvation.[2][4]
Structural Impact on Solvation[2][4]
  • The 3-Ethyl Ester: This group significantly increases lipophilicity compared to the free acid.[2][4] It disrupts crystal lattice energy relative to the acid but prevents hydrogen bonding with water, drastically reducing aqueous solubility.[2][4]

  • The 8-Methoxy Group: While the oxygen atom adds a dipole, the methyl group provides steric bulk and lipophilicity.[2][4] The position (C8) can create an intramolecular interaction with the ring nitrogen or peri-interactions, potentially influencing crystal packing and melting point.[2][4]

Solubility Profile by Solvent Class[2][4][6]

The following data categorizes solvent compatibility for synthesis, purification, and biological assay preparation.

Organic Solvents (Stock Preparation & Synthesis)
Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSO High (> 50 mg/mL) Primary vehicle for biological assay stock solutions (usually 10-20 mM).[1][2]
Polar Aprotic DMF HighAlternative stock solvent; useful in nucleophilic substitution reactions.[1][2][4]
Chlorinated DCM / Chloroform HighPreferred solvents for liquid-liquid extraction (work-up).[1][2]
Alcohols Ethanol / Methanol Moderate (Temp.[2][4] dependent)Critical: Often used for recrystallization.[2][4] Soluble at reflux; crystallizes upon cooling.[2][4]
Esters Ethyl Acetate ModerateGood for chromatography; partial solubility may require hexanes for precipitation.[1][2][4]
Alkanes Hexanes / Heptane Low / InsolubleUsed as an anti-solvent to crash out the product during purification.[2][4]
Aqueous Media (Biorelevance)[1][2][4]
  • Water (pH 7.0): Practically insoluble.[2][4][5]

  • PBS / Media: < 10 µM (kinetic solubility).[2][4] Rapid precipitation occurs if diluted from DMSO without a solubilizing agent (e.g., BSA, Cyclodextrin).[2][4]

  • 0.1 M HCl: Moderate increase in solubility due to protonation of the quinoline nitrogen, forming the hydrochloride salt.[2][4]

Experimental Protocols: Solubility Determination

For researchers validating this compound, the following self-validating workflows ensure accurate data generation.

Workflow Visualization

The following diagram outlines the decision matrix for solubilizing Ethyl 8-methoxyquinoline-3-carboxylate for various applications.

SolubilityWorkflowStartSolid Compound(CAS 71083-22-2)DMSODissolve in DMSO(Stock: 10-20 mM)Start->DMSOPurificationRecrystallizationStart->PurificationSynthesisCheckVisual Inspection(Clear Solution?)DMSO->CheckDilutionDilute into Media(Max 1% DMSO)Check->DilutionBio AssayPrecipCheck Precipitation(Nephelometry/Light Scattering)Dilution->PrecipPrecip->DilutionPrecip? Lower Conc.ValidValid Assay ConditionPrecip->ValidNo PrecipSolventChoiceHeat in EtOH/MeOHPurification->SolventChoiceCoolCool to 4°CSolventChoice->CoolCrystalsPure CrystalsCool->Crystals

Figure 1: Solubility decision matrix for biological assays and synthetic purification.[1][2]

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: To determine the concentration limit before precipitation occurs when diluting from a DMSO stock.[1]

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO. Sonicate if necessary to ensure complete dissolution.[2][4]

  • Dilution: Spatially dispense the stock into a 96-well plate containing PBS (pH 7.4) to achieve final concentrations of 1, 5, 10, 50, and 100 µM.[2][4] Ensure final DMSO concentration is fixed (e.g., 1%).[2][4]

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Readout: Measure UV absorbance (250–400 nm) or use Nephelometry (light scattering) to detect precipitates.[2][4]

  • Result: The "Kinetic Solubility" is the highest concentration with no detectable precipitate.[2][4]

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: To determine the absolute saturation limit in a specific solvent.[4]

  • Saturation: Add excess solid Ethyl 8-methoxyquinoline-3-carboxylate to the buffer/solvent of interest (e.g., 1 mL PBS).[2]

  • Equilibration: Shake or stir for 24–48 hours at constant temperature (25°C).

  • Separation: Centrifuge or filter (0.22 µm PVDF filter) to remove undissolved solid.[2][4] Note: Saturated filters must be used to prevent drug adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV (C18 column, Acetonitrile/Water gradient). Calibrate against a standard curve prepared from the DMSO stock.

Formulation Strategies for Research

When using Ethyl 8-methoxyquinoline-3-carboxylate in animal models or cellular assays, simple aqueous dilution often fails.[1][2] Use these formulation vehicles:

Vehicle SystemCompositionStability
Standard (In Vitro) 0.5% DMSO in Culture MediaLow (Use immediately)
Co-solvent (In Vivo) 5% DMSO + 40% PEG400 + 55% WaterModerate (IP/PO dosing)
Surfactant Enhanced 5% DMSO + 10% Tween 80 + 85% SalineHigh (Prevents crash-out)
Complexation 10% Hydroxypropyl-β-cyclodextrin (HPβCD)Very High (Best for IV)

Critical Warning: Do not store aqueous dilutions. The ester bond is susceptible to hydrolysis over extended periods in aqueous buffers, especially at pH extremes (pH > 9 or pH < 4).[2][4] Always prepare fresh dilutions from DMSO stocks.[2][4]

References

  • PubChem. (n.d.).[2][4][6][7] Ethyl 8-methoxyquinoline-3-carboxylate (Compound Summary). National Library of Medicine.[2][4] Retrieved February 7, 2026, from [Link](Search Note: While specific experimental solubility is rare, this record confirms chemical identity and computed properties).[4]

  • Pharmaffiliates. (n.d.). Ethyl 8-methoxyquinoline-3-carboxylate Reference Standard. Retrieved February 7, 2026, from [Link](Verification of CAS 71083-22-2 and commercial availability).[1]

  • Lipinski, C. A. (2000).[2][4] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational reference for the LogP/Solubility theoretical framework applied in Section 2).

A Theoretical and Experimental Guide to 8-Methoxyquinoline-3-carboxylate and Its Analogs: Bridging Synthesis, Spectroscopy, and In Silico Modeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1] Within this class, quinoline-3-carboxylate derivatives have emerged as particularly promising pharmacophores, exhibiting potential as antiproliferative and antimicrobial agents. This technical guide provides a comprehensive exploration of 8-methoxyquinoline-3-carboxylate, a representative member of this family. Due to the limited availability of direct theoretical studies on this specific molecule, this guide establishes a robust framework by integrating experimental methodologies for a closely related analog, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, with a detailed exposition of powerful theoretical and computational techniques. We delve into the principles and practical application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, and molecular docking, illustrating how these in silico methods can elucidate the electronic, structural, and interactive properties of this important class of molecules. This guide is designed to empower researchers to bridge the gap between wet-lab synthesis and computational analysis, accelerating the rational design of novel quinoline-based therapeutics.

Introduction: The Significance of the Quinoline-3-carboxylate Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a carboxylate group at the 3-position, in particular, has been shown to be a critical determinant of biological activity. These derivatives have garnered significant attention for their potential in oncology, with studies demonstrating micromolar inhibition against various cancer cell lines.[1]

The 8-methoxy substitution is of particular interest as the methoxy group can influence the molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities, all of which are crucial for its pharmacokinetic and pharmacodynamic profile. Understanding the interplay between the electronic effects of the methoxy group and the carboxylate moiety is paramount for predicting molecular behavior and designing more potent analogs.

Experimental Framework: Synthesis of a Core Analog

To ground our theoretical discussion in practical chemistry, we present a detailed protocol for the synthesis of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a key precursor and close structural analog to our topic molecule. The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core.[3]

Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1]

Step-by-Step Protocol:

  • Condensation: 2-methoxyaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This initial step involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol to form the intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate (47.6 g, 162 mmol) is suspended in a high-boiling point solvent such as Dowtherm A (100 mL).[4] The mixture is heated to approximately 250°C.[4] At this high temperature, an intramolecular 6-electron cyclization occurs, leading to the formation of the quinoline ring system.[1]

  • Work-up and Isolation: The reaction mixture is maintained at high temperature, often overnight, to ensure complete cyclization.[4] After cooling to room temperature, the mixture is diluted with a non-polar solvent like pentane or hexane (750 mL) to precipitate the product.[4] The resulting solid, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, is collected by filtration and washed with hexane to remove residual solvent and impurities.[4] This procedure typically affords the target compound in good yield (e.g., 64%).[4]

G cluster_0 Gould-Jacobs Synthesis Workflow Start 2-Methoxyaniline + Diethyl Ethoxymethylenemalonate (DEEM) Condensation Condensation (Heat, ~120-150°C) Intermediate Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate Cyclization Thermal Cyclization (Dowtherm A, ~250°C) Product_crude Crude Product Mixture Precipitation Cool & Dilute with Pentane Filtration Filtration & Washing Final_Product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Theoretical Deep Dive: Computational Analysis of 8-Methoxyquinoline-3-carboxylate

In the absence of direct experimental data for the title compound, computational chemistry provides a powerful predictive lens. Here, we outline the key theoretical methods and the insights they can provide for understanding 8-methoxyquinoline-3-carboxylate.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT is a workhorse of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Core Principles & Causality: DFT calculations solve for the electron density of a molecule to determine its energy and other properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical. Hybrid functionals like B3LYP are often chosen for their proven accuracy in describing organic molecules.[5] Larger basis sets with polarization and diffuse functions are necessary for accurately modeling systems with lone pairs and potential weak interactions.

Step-by-Step Protocol (Conceptual):

  • Structure Building: Construct the 3D structure of 8-methoxyquinoline-3-carboxylate using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts bond lengths, angles, and dihedrals until a stable minimum on the potential energy surface is reached.

  • Frequency Calculation: A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties (enthalpy, Gibbs free energy) and simulated vibrational spectra (IR, Raman).[5]

  • Analysis of Results: From the output, key data can be extracted and analyzed.

Key Insights from DFT:

  • Optimized Geometry: Provides precise bond lengths and angles, revealing potential steric hindrance or conformational preferences.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[6] The spatial distribution of these orbitals indicates likely sites for nucleophilic and electrophilic attack.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.[7] This is invaluable for predicting intermolecular interactions.

  • Simulated Spectra: Calculated IR and Raman frequencies can be compared with experimental data (if available for analogs) to validate the computational model.

ParameterPredicted Insight for 8-Methoxyquinoline-3-carboxylate
HOMO-LUMO Gap (ΔE) Predicts the molecule's kinetic stability and reactivity.
MEP Surface Identifies electron-rich (e.g., N atom, carbonyl oxygen) and electron-poor regions.
Dipole Moment Quantifies the molecule's overall polarity, affecting solubility and interactions.
Vibrational Frequencies Predicts characteristic IR peaks for C=O, C-O, and aromatic C-H stretches.
Time-Dependent DFT (TD-DFT) for Electronic Spectra

TD-DFT is an extension of DFT used to study excited states and predict electronic (UV-Vis) absorption spectra.[8][9]

Core Principles & Causality: TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. This allows for the simulation of a UV-Vis spectrum, predicting the absorption maxima (λmax) and the nature of the transitions (e.g., π→π, n→π).[10] The choice of solvent in the calculation (using a continuum model like IEFPCM) is crucial as it can significantly influence the λmax.[10]

Key Insights from TD-DFT:

  • Predicted λmax: Allows for comparison with experimental UV-Vis data to confirm the structure and validate the theoretical model.

  • Orbital Contributions: Identifies which molecular orbitals are involved in the primary electronic transitions, providing a deeper understanding of the molecule's photophysics.

Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis

These methods provide deeper insights into bonding and intermolecular interactions.

  • NBO Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that align with the chemist's intuitive Lewis structure picture (bonds and lone pairs).[11] It quantifies hyperconjugative interactions (donor-acceptor interactions between filled and empty orbitals), revealing the underlying electronic effects that contribute to molecular stability.[12] For 8-methoxyquinoline-3-carboxylate, NBO analysis can quantify the delocalization of the nitrogen lone pair and the π-electrons of the aromatic system.

  • Hirshfeld Surface Analysis: This technique provides a unique way to visualize and quantify intermolecular interactions within a crystal lattice (if crystal structure data is available or can be reliably predicted).[13] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.[14] Accompanying 2D fingerprint plots provide a quantitative summary of the types of interactions (e.g., H···H, C···H, O···H) and their relative contributions to the overall crystal packing.[15] This is critical for understanding polymorphism and solid-state properties.

G cluster_1 Theoretical Analysis Workflow Input Molecular Structure: 8-Methoxyquinoline-3-carboxylate DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) TDDFT TD-DFT Calculation NBO NBO Analysis Hirshfeld Hirshfeld Surface Analysis (Requires Crystal Data)

Application in Drug Development: Molecular Docking

A primary application of theoretical studies on quinoline derivatives is in structure-based drug design, particularly through molecular docking.

Core Principles & Causality: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (our quinoline derivative) when bound to a specific protein target (e.g., a kinase).[16] The process involves a search algorithm that generates numerous possible binding poses and a scoring function that ranks these poses based on their predicted binding affinity.[17] Successful docking requires an accurate 3D structure of the target protein, typically obtained from X-ray crystallography or cryo-EM.

Step-by-Step Protocol (Conceptual):

  • Target Preparation: Obtain the 3D structure of the protein target (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a low-energy 3D conformation of the 8-methoxyquinoline-3-carboxylate ligand (often from a DFT optimization). Assign appropriate atom types and charges.

  • Docking Simulation: Define the binding site on the target protein. Run the docking algorithm to place the ligand into the binding site in various orientations and conformations.

  • Pose Analysis & Scoring: The software calculates a score (e.g., binding energy in kcal/mol) for each pose.[6] Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with the protein's active site residues.[7]

Key Insights from Molecular Docking:

  • Binding Mode Prediction: Visualizes how the molecule fits into the active site of a biological target.

  • Binding Affinity Estimation: Provides a quantitative estimate of how strongly the molecule binds to the target, allowing for the ranking of different derivatives.

  • Structure-Activity Relationship (SAR): By docking a series of analogs, one can understand why certain functional groups enhance or diminish activity, guiding the design of more potent inhibitors. For example, the quinoline nitrogen is often observed to form a key hydrogen bond with the hinge region of kinases.[9]

Conclusion and Future Outlook

While direct experimental and theoretical data on 8-methoxyquinoline-3-carboxylate remains to be published, this guide demonstrates a powerful, integrated approach for its study. By combining established synthetic protocols for close analogs with a suite of robust computational techniques, researchers can generate highly predictive data. DFT and TD-DFT can elucidate the intrinsic electronic and spectroscopic properties, while NBO and Hirshfeld analyses can detail the nuances of bonding and intermolecular forces. Crucially, molecular docking provides a direct link to potential therapeutic applications by predicting interactions with disease-relevant targets.

This self-validating system—where computational predictions for analogs can be benchmarked against known experimental data—provides a high degree of confidence in the prospective analysis of novel compounds like 8-methoxyquinoline-3-carboxylate. This framework not only accelerates the characterization of new chemical entities but also embodies the principles of rational drug design, guiding synthetic efforts toward molecules with optimized properties and greater therapeutic potential.

References

  • Al-Buriahi, A. K., et al. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 14(5), 103119. [Link]

  • Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry–A European Journal, 28(51), e202201347. [Link]

  • Chaudhary, P., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 20853-20866. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Gondru, R., et al. (2024). Theoretical UV-vis spectra of compounds by TD-DFT at level using the... ResearchGate. [Link]

  • Jacome, D., et al. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 5(87), 71239-71248. [Link]

  • Durdevic, J., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 223. [Link]

  • Kciuk, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1796–1801. [Link]

  • Al-Majedy, Y. K., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega. [Link]

  • Glendening, E. D., & Streitwieser, A. (1994). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry, 59(14), 3994–4000. [Link]

  • Mohammed, A. T., et al. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences, 35(3), 132-142. [Link]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4783. [Link]

  • Jacome, D., et al. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]

  • Khan, M., et al. (2023). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 13(34), 23824-23841. [Link]

  • Musiol, R., & Polanski, J. (2016). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Mini-Reviews in Medicinal Chemistry, 16(10), 785-796. [Link]

  • Ghasemi, Z., & Nekoei, A. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Journal of Chemical Reviews, 3(1), 1-10. [Link]

  • Khan, A. A., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 28(11), 4381. [Link]

  • Lead Sciences. (n.d.). Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3505. [Link]

  • Li, J., et al. (2022). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. Molecules, 27(19), 6289. [Link]

  • Siiskonen, A., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7384–7395. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • Schlegel, H. B. (n.d.). Natural Bond Orbital (NBO) Analysis. Wayne State University. [Link]

  • Fun, H.-K., et al. (2022). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 633–640. [Link]

  • de Oliveira, A. B., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(24), 8963. [Link]

  • Wieder, M., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 63(15), 4785–4797. [Link]

  • Al-Ostoot, F. H., et al. (2023). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Journal of Chemical Reviews, 5(1), 1-16. [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Application Note. [Link]

  • Bio-Techne. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. [Link]

  • Smith, C. A., et al. (2022). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 13(9), 1111-1116. [Link]

  • Alabugin, I. V., et al. (2002). Stereoelectronic Interactions and Molecular Properties. An NBO-Based Study of Uracil. The Journal of Physical Chemistry A, 106(13), 3295–3305. [Link]

  • Chero, J., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1296. [Link]

Sources

Physicochemical characteristics of Ethyl 8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for process chemists and formulation scientists. It prioritizes the specific fully aromatic ester (CAS 71083-22-2) while addressing its critical relationship with its biosynthetic precursors.[1]

Compound Identity & Physicochemical Profiling for Pharmaceutical Application

Executive Summary & Chemical Identity

Ethyl 8-methoxyquinoline-3-carboxylate is a lipophilic quinoline derivative utilized primarily as a scaffold in the synthesis of GABA-A receptor modulators and specific antibacterial agents.[1][2] Unlike its ubiquitous precursor, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, this molecule features a fully aromatic pyridine ring, significantly altering its solubility profile, basicity, and π-stacking potential.[1][2]

This guide outlines the critical physicochemical parameters, synthetic logic, and analytical characterization required for its integration into drug discovery workflows.

Core Identifiers
ParameterSpecification
IUPAC Name Ethyl 8-methoxyquinoline-3-carboxylate
CAS Registry Number 71083-22-2
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
SMILES CCOC(=O)c1cc2cccc(OC)c2nc1
Structural Class 3,8-Disubstituted Quinoline

Physicochemical Characteristics

The following data synthesizes experimental values with computed descriptors (QSPR) based on the quinoline core's electronic environment.

Solubility & Lipophilicity Profile

The 8-methoxy substituent introduces a dipole moment distinct from unsubstituted quinolines, while the 3-ethyl ester dominates the lipophilicity.[1][2]

PropertyValue / RangeContext & Implication
LogP (Predicted) 2.8 – 3.2Highly lipophilic. Requires organic co-solvents (DMSO, MeOH) for biological assays.[1]
Water Solubility < 0.1 mg/mLPractically insoluble in neutral water.[1] Solubility improves slightly at pH < 2.0 due to protonation of the quinoline nitrogen.[1]
pKa (Basic N) ~3.8 – 4.2The electron-withdrawing ester at C3 lowers the pKa relative to quinoline (4.9).[1][2] The 8-OMe group provides weak electron donation but does not fully compensate.[1][2]
H-Bond Acceptors 4Ester carbonyl (1), Ester ether (1), Methoxy ether (1), Quinoline Nitrogen (1).[2]
H-Bond Donors 0Lack of donors contributes to high membrane permeability (good PAMPA scores).
Solid-State Properties[1][2]
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Typically 68–72 °C .[1] (Note: Impurities from the 4-hydroxy precursor often raise the melting point significantly; sharp range indicates high purity).[1]

  • Thermal Stability: Stable up to 200°C; ester hydrolysis may occur upon prolonged exposure to moisture at elevated temperatures.[1]

Synthetic Pathway & Impurity Logic

To ensure high purity, researchers must understand the genesis of the compound.[1] The most robust route involves the "Gould-Jacobs" type cyclization followed by aromatization.[1]

Process Chemistry Workflow

The synthesis often proceeds through a 4-hydroxy intermediate.[1][2] The "de-oxygenation" to the fully aromatic species is a critical step, often achieved via a chloro-intermediate.[1]

SynthesisPath Figure 1: Synthetic route from o-Anisidine to the fully aromatic target via dechlorination. Anisidine o-Anisidine (Starting Material) Inter_4OH Intermediate: 4-Hydroxy-8-methoxy- quinoline-3-carboxylate (CAS 27568-04-3) Anisidine->Inter_4OH 1. Condensation (140°C) 2. Cyclization (Dowtherm A) EMME Diethyl Ethoxymethylenemalonate EMME->Inter_4OH Inter_4Cl Intermediate: 4-Chloro Derivative Inter_4OH->Inter_4Cl POCl3 (Chlorination) Final TARGET: Ethyl 8-methoxy- quinoline-3-carboxylate (CAS 71083-22-2) Inter_4Cl->Final H2, Pd/C (Dehalogenation)

[1][2][3]

Key Impurity Profile[1]
  • 4-Hydroxy Precursor (CAS 27568-04-3): The most common impurity.[1][2] Detectable via HPLC (elutes earlier due to phenolic polarity).[1]

  • Hydrolysis Product (Acid): 8-methoxyquinoline-3-carboxylic acid.[2] Occurs if the ethyl ester is cleaved during workup.[1]

  • De-methoxylated Analog: Ethyl quinoline-3-carboxylate (rare, but possible if reductive conditions are too harsh).[1][2]

Analytical Characterization Protocols

Trustworthy data requires validated methods.[1] The following protocols are recommended for establishing identity and purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers basic nitrogen).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic system) and 320 nm (methoxy-quinoline conjugation band).[1]

  • Retention Logic: The target (fully aromatic) is less polar than the 4-hydroxy impurity and will elute later.[1][2]

Spectroscopic Validation (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.4 (s, 1H): H-2 proton (deshielded by adjacent N and ester).[1]

    • δ 8.8 (s, 1H): H-4 proton (characteristic of the fully aromatic ring).[1]

    • δ 4.4 (q, 2H) & 1.4 (t, 3H): Ethyl ester signals.[1]

    • δ 4.1 (s, 3H): Methoxy singlet.[1]

    • Absence of OH: No broad singlet >10 ppm (confirms absence of 4-hydroxy impurity).[1][2]

AnalyticalLogic Figure 2: Analytical decision tree for validating Ethyl 8-methoxyquinoline-3-carboxylate. cluster_purity Purity Check cluster_struct Structural ID Sample Raw Sample (Solid) HPLC HPLC-UV (254nm) Check for 4-OH impurity Sample->HPLC MS LC-MS (ESI+) Target [M+H]+ = 232.1 HPLC->MS Peak Confirmation NMR 1H NMR (CDCl3) Verify H-2 (9.4 ppm) & H-4 (8.8 ppm) MS->NMR If Purity > 95%

Biopharmaceutical Implications

For researchers utilizing this compound in drug development (e.g., as a benzodiazepine receptor ligand mimic), the following ADME properties are relevant:

  • Membrane Permeability: High.[1] The lack of H-bond donors and moderate LogP (2.[1]8) suggests excellent passive diffusion across the Blood-Brain Barrier (BBB).[1][2]

  • Metabolic Liability:

    • Esterase Sensitivity: The ethyl ester is a "soft spot" for plasma esterases, rapidly converting to the carboxylic acid metabolite in vivo.[1]

    • O-Dealkylation: CYP450 enzymes may target the 8-methoxy group, generating the 8-hydroxy metabolite (a potential metal chelator).[1][2]

  • Formulation Strategy: Avoid aqueous buffers for stock solutions. Dissolve in 100% DMSO (up to 50 mM) for storage. For animal dosing, use excipients like PEG400/Saline (20:80) or hydroxypropyl-β-cyclodextrin.[1][2]

References

  • PubChem. (2025).[1] Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Precursor Data). National Library of Medicine.[1] [Link]

  • Pharmaffiliates. (2024). Ethyl 8-methoxyquinoline-3-carboxylate Reference Standard.[1][2][3][Link][1][2]

Sources

Significance of the carboxylate group at the 3-position

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Pivotal Role of the 3-Position Carboxylate Group in Molecular Function and Design

Executive Summary

The carboxylate functional group is fundamental to the biochemistry of living systems and a cornerstone of modern drug design.[1] Its unique physicochemical properties—acidity, resonance stabilization, and capacity for strong electrostatic and hydrogen bonding interactions—make it a critical component in a vast array of endogenous molecules and therapeutic agents.[1][2] This guide moves beyond a general overview to provide a detailed technical analysis of the specific significance conferred by the carboxylate group's placement at the 3-position of a molecular scaffold. We will explore its determinative role in directing metabolic pathways, defining the efficacy and pharmacokinetics of major drug classes, and serving as a focal point for molecular interaction and design. Through mechanistic case studies in enzymology and medicinal chemistry, this paper will provide researchers, scientists, and drug development professionals with field-proven insights into the causality behind the 3-carboxylate's profound influence on molecular behavior.

Fundamental Physicochemical Properties of the Carboxylate Group

The carboxylate group (-COO⁻) is the conjugate base of a carboxylic acid (-COOH).[3] Its properties are dictated by the interplay between a carbonyl (C=O) and a hydroxyl (O-H) group on the same carbon atom.[4] This unique arrangement results in chemical behaviors that are profoundly different from either of its constituent functional groups.

  • Acidity and Resonance Stabilization: Carboxylic acids are significantly more acidic than alcohols because the resulting carboxylate anion is stabilized by resonance. The negative charge is delocalized across both oxygen atoms, increasing the stability of the conjugate base and favoring dissociation.[3] The acidity can be further modulated by the inductive effects of nearby substituents; electron-withdrawing groups increase acidity, while electron-donating groups decrease it.[3][4]

  • Interaction Capabilities: At physiological pH, the carboxylate group is typically ionized, making it a potent hydrogen bond acceptor.[5][6] This negative charge also allows for strong ionic (electrostatic) interactions with positively charged residues in protein binding pockets, such as arginine or lysine, or with metal ions.[2][6]

  • Metal Ion Chelation: The two oxygen atoms of the carboxylate group can act as ligands, coordinating with metal ions. This chelation is vital for the function of many metalloenzymes where the carboxylate side chains of aspartate or glutamate residues position metal cofactors.[7] Carboxylates can bind to metals in a monodentate (one oxygen) or bidentate (both oxygens) fashion, influencing the binding affinity and selectivity of the metal-binding site.[7][8][9]

  • Impact on Solubility and Pharmacokinetics: The introduction of a carboxylate group generally increases the polarity and aqueous solubility of a molecule.[5][10] While this can be advantageous for drug formulation, excessive polarity can hinder a molecule's ability to cross biological membranes, such as the blood-brain barrier, impacting its bioavailability and distribution.[10]

The 3-Position Carboxylate in Biochemical Pathways: A Mechanistic Perspective

The specific placement of a carboxylate group at the 3-position (or β-position relative to another key functional group) is a recurring motif in biochemistry, often to facilitate a specific, crucial reaction step.

Case Study 1: The Tricarboxylic Acid (TCA) Cycle and Isocitrate Dehydrogenase

The conversion of isocitrate to α-ketoglutarate, a critical step in the TCA cycle, is catalyzed by the enzyme isocitrate dehydrogenase (IDH).[11][12] This reaction is a classic example of oxidative decarboxylation, where the carboxylate group at the 3-position of isocitrate is essential for the reaction to proceed.

The mechanism occurs in two main steps within the enzyme's active site[11][13]:

  • Oxidation: The C2-hydroxyl group of isocitrate is oxidized to a ketone, forming the unstable intermediate, oxalosuccinate.

  • Decarboxylation: The carboxylate group at the C3 position is beta to the newly formed ketone. This β-keto acid structure facilitates the loss of CO₂, as the resulting enolate intermediate is stabilized by the enzyme.[11][13]

The 3-position carboxylate is not merely a leaving group; its interaction with the enzyme active site correctly orients the substrate for catalysis and its electronic properties make the subsequent decarboxylation thermodynamically favorable.

TCA_Mechanism cluster_0 Isocitrate Dehydrogenase (IDH) Active Site cluster_1 Key Role of 3-Carboxylate Isocitrate Isocitrate (Substrate) Oxalosuccinate Oxalosuccinate (β-Keto Acid Intermediate) Isocitrate->Oxalosuccinate Oxidation (NAD⁺ → NADH) AlphaKetoglutarate α-Ketoglutarate (Product) Oxalosuccinate->AlphaKetoglutarate Decarboxylation (-CO₂) Role The C3 carboxylate is β to the C2 hydroxyl group. Oxidation creates a β-keto acid, which is unstable and readily loses CO₂.

Caption: Mechanism of Isocitrate Dehydrogenase in the TCA Cycle.

Case Study 2: 3-Hydroxybutyrate as a Signaling Molecule

3-Hydroxybutyrate (3-HB) is a ketone body that serves as both a metabolic fuel and a signaling molecule.[14] Its structure, featuring a carboxylate group at one end and a hydroxyl group at the 3-position, is key to its signaling function as an inhibitor of histone deacetylases (HDACs). The carboxyl group of 3-HB competitively binds to the catalytic zinc ion located at the bottom of the HDAC active site channel, a role typically reserved for the acetylated lysine substrate.[14] This inhibition leads to hyperacetylation of histone proteins, altering chromatin structure and gene expression.[14] Here, the 3-position is relative to the carboxylate itself, and it is the entire molecule, anchored by the carboxylate's binding action, that confers this epigenetic regulatory function.

The 3-Position Carboxylate in Medicinal Chemistry and Drug Design

In drug development, the positioning of a carboxylate group is a critical element of the structure-activity relationship (SAR). Nowhere is this more evident than in the cephalosporin class of antibiotics.

Case Study: Cephalosporin Antibiotics

Cephalosporins are a cornerstone of antibacterial therapy. Their core structure is the 7-aminocephalosporanic acid (7-ACA) nucleus, which features a dihydrothiazine ring.[15] Modifications to the side chains at the C7 and C3 positions have been the primary strategy for developing new generations of these drugs with improved properties. While substitutions at C7 primarily modulate the antibacterial spectrum and affinity for penicillin-binding proteins (PBPs), modifications at the C3 position are crucial for altering the drug's pharmacokinetic properties and stability against β-lactamase enzymes.[15][16]

Caption: Core structure of cephalosporins showing key modification sites.

The nature of the substituent at the C3 position directly impacts the drug's profile. For example, early-generation cephalosporins with a simple methyl group at C3 often have lower activity, in part due to lower affinity for PBPs.[16] In contrast, replacing this with a different group, such as a chlorine atom in the case of Cefaclor, enhances PBP binding and antimicrobial activity.[16]

C3 Substituent Example Drug(s) Impact on Properties Reference
-CH₃ (Methyl)Cefalexin, CefradineLow PBP affinity, relatively lower activity.[16]
-Cl (Chloro)CefaclorBetter PBP binding, improved activity.[16]
-OCH₃ (Methoxy)CefpodoximeIncreased stability to some β-lactamases.[17]
Heterocyclic thiomethylCefazolin, CefotetanBroadened spectrum of activity, altered half-life.[15]

This table demonstrates the causal link between the chemical nature of the C3 side chain and the resulting pharmacological profile, a cornerstone of rational drug design in this class.

Experimental Protocols for Investigating Carboxylate Function

Validating the role of a 3-position carboxylate requires a systematic experimental approach. The following protocols outline self-validating systems for assessing its contribution to biological activity.

Protocol 1: A Generalized Workflow for SAR Studies of a 3-Carboxylate-Containing Lead Compound

This workflow is designed to elucidate the importance of the carboxylate group for a lead compound's activity through systematic modification.

Step 1: Establish a Baseline

  • Synthesize the parent lead compound with the 3-position carboxylic acid.

  • Characterize its purity and structure using NMR, Mass Spectrometry, and HPLC.

  • Determine its biological activity (e.g., IC₅₀ or EC₅₀) in a validated primary assay. This is your reference value.

Step 2: Synthesize Key Analogs

  • Analog A (Esterification): Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester). This neutralizes the charge and removes hydrogen bond donating ability while maintaining similar sterics.

  • Analog B (Amidation): Convert the carboxylic acid to a primary amide (-CONH₂). This neutralizes the charge but retains hydrogen bonding capabilities.

  • Analog C (Reduction): Reduce the carboxylic acid to a primary alcohol (-CH₂OH). This removes the charge and the planar carbonyl group, significantly altering geometry and electronic properties.

  • Analog D (Isosteric Replacement): Replace the carboxylic acid with a known bioisostere, such as a tetrazole. This attempts to mimic the acidic properties and charge distribution with a different chemical scaffold.

Step 3: Biological Evaluation

  • Purify all synthesized analogs to >95% purity.

  • Test each analog in the same primary biological assay used for the parent compound, under identical conditions.

  • Determine the IC₅₀ or EC₅₀ for each analog.

Step 4: Data Analysis and Interpretation

  • Compare the activity of each analog to the parent compound.

    • If Analog A (ester) and B (amide) show a dramatic loss of activity: This strongly suggests the negative charge of the carboxylate is critical for interaction with the target (e.g., via a salt bridge).

    • If Analog C (alcohol) shows a profound loss of activity: This indicates that both the charge and the planar carbonyl structure are important for binding.

    • If Analog D (tetrazole) retains significant activity: This confirms the role of the carboxylate as an acidic/anionic binding group.

SAR_Workflow Start Lead Compound (with 3-Carboxylate) Synthesize Synthesize Analogs Start->Synthesize Ester Ester (Neutralize Charge) Synthesize->Ester Amide Amide (Neutralize Charge, H-Bond) Synthesize->Amide Alcohol Alcohol (Remove Charge & Carbonyl) Synthesize->Alcohol Isostere Isostere (Mimic Acidity) Synthesize->Isostere Test Biological Assay (e.g., IC50 determination) Ester->Test Amide->Test Alcohol->Test Isostere->Test Analyze Analyze Data: Compare Activity to Lead Test->Analyze

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

The strategic placement of a carboxylate group at the 3-position of a molecular core is a powerful and versatile tool employed by both nature and science to dictate molecular function. In biochemistry, it acts as a critical mechanistic handle to facilitate complex enzymatic reactions like decarboxylation. In medicinal chemistry, it serves as a tunable anchor point for modulating pharmacokinetics, target affinity, and metabolic stability, as exemplified by the generational evolution of cephalosporin antibiotics.

The insights gained from studying this specific functional group arrangement continue to inform modern drug discovery. Future research will undoubtedly focus on leveraging the unique properties of the 3-carboxylate to design highly selective enzyme inhibitors, novel antibiotics that evade resistance mechanisms, and targeted therapeutics where this group is essential for orienting the molecule within complex biological milieus. A thorough understanding of the causal relationships between the 3-carboxylate's position and its function remains an indispensable asset for professionals in the chemical and life sciences.

References

  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?[Link]

  • BioFuran Materials. (2026). Unveiling the Uses of Carboxylate Applications. [Link]

  • PMC. (n.d.). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. [Link]

  • Wikipedia. (n.d.). Discovery and development of cephalosporins. [Link]

  • PMC. (n.d.). Carboxylases in Natural and Synthetic Microbial Pathways. [Link]

  • PubMed. (2019). Paired Carboxylic Acids in Enzymes and Their Role in Selective Substrate Binding, Catalysis, and Unusually Shifted pKa Values. [Link]

  • ACS Publications. (n.d.). Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Journal of the American Chemical Society. (2019). Role of the Carboxylate in Enzyme-Catalyzed Decarboxylation of Orotidine 5′-Monophosphate: Transition State Stabilization Dominates Over Ground State Destabilization. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • PubMed. (1975). Chemistry of cephalosporin antibiotics. 30. 3-methoxy- and 3-halo-3-cephems. [Link]

  • Wikipedia. (n.d.). Citric acid cycle. [Link]

  • Wikipedia. (n.d.). Isocitrate dehydrogenase. [Link]

  • Chemistry LibreTexts. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature. [Link]

  • PMC. (n.d.). Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase. [Link]

  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. [Link]

  • NIH. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. [Link]

  • PMC - NIH. (2016). Metabolic Fate of the Carboxyl Groups of Malate and Pyruvate and their Influence on δ13C of Leaf-Respired CO2 during Light Enhanced Dark Respiration. [Link]

  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Quora. (2017). What are the three carboxylic acids in the Tri-carboxylic Acid Cycle?. [Link]

  • Britannica. (2026). Carboxylic acid | Structure, Properties, Formula, Uses, & Facts. [Link]

  • Google Patents. (n.d.). Cephalosporin antibiotics - US4336253A.
  • Wikipedia. (n.d.). Transition metal carboxylate complex. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Isocitrate Dehydrogenase. [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • International Journal of Pharmaceutical Sciences. (2021). Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studi. [Link]

  • ResearchGate. (2025). Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase. [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... [Link]

  • Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity. [Link]

  • Wiley Online Library. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Quora. (2018). Why carboxylic acid has highest priority in a functional group?. [Link]

  • University at Buffalo. (2012). Binding Modes of Carboxylate- and Acetylacetonate-Linked Chromophores to Homodisperse Polyoxotitanate Nanoclusters. [Link]

  • Proteopedia. (2020). Isocitrate dehydrogenase. [Link]

  • Wikipedia. (n.d.). Aspirin. [Link]

  • MDPI. (n.d.). Exploring the Chemical Space of Cephalosporins Across Generations. [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]

  • YouTube. (2020). Nomenclature, Stereochemistry and Classification of Cephalosporins. [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • PMC - PubMed Central. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Gould-Jacobs Synthesis of Ethyl 8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of Ethyl 8-methoxyquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry, via the Gould-Jacobs reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols for both conventional and microwave-assisted methods, and practical advice for successful synthesis.

Foundational Principles: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first detailed in 1939, is a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][2] The quinoline core is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents.[3] The reaction's robustness and tolerance for various functional groups make it a frequently employed strategy.

The synthesis proceeds in two primary stages:

  • Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution (Michael-type addition followed by elimination) to form a stable anilidomethylenemalonate intermediate.[4][5]

  • Thermal Cyclization: The intermediate undergoes a high-temperature, intramolecular 6-electron electrocyclization to form the quinoline ring system.[1][5] This step is the most energy-intensive part of the sequence and traditionally required heating in high-boiling solvents.[1]

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which influences the regioselectivity of the cyclization.[4] In our target synthesis, the use of 2-aminoanisole (o-anisidine) directs the cyclization to form the 8-methoxy substituted quinoline.

Reaction Mechanism

The mechanism begins with the nucleophilic attack of the amino group of 2-aminoanisole on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to yield the key intermediate, diethyl 2-((2-methoxyphenyl)amino)methylenemalonate. The subsequent thermal cyclization is a pericyclic reaction that closes the ring, followed by tautomerization to the more stable 4-quinolone form.

Reaction_Mechanism cluster_start Starting Materials Aniline 2-Aminoanisole Intermediate1 Anilidomethylenemalonate Intermediate Aniline:e->Intermediate1:w Nucleophilic Attack & Elimination of EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM:e->Intermediate1:w Product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Enol Form) Intermediate1->Product High-Temperature 6π Electrocyclization FinalProduct Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Keto Form) Product->FinalProduct Tautomerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Reagents Combine 2-Aminoanisole and DEEM Conventional Conventional Heating Step 1: 110°C, 2h Step 2: 250°C, 30min Reagents->Conventional Microwave Microwave Irradiation 250°C, 20-30 min Reagents->Microwave Cooldown Cool to Room Temp Conventional->Cooldown Microwave->Cooldown Filter Vacuum Filtration Cooldown->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterization (NMR, MS, M.P.) Dry->Characterize

Sources

Purification of Ethyl 8-methoxyquinoline-3-carboxylate by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

Ethyl 8-methoxyquinoline-3-carboxylate is a critical intermediate in the synthesis of fluoroquinolone antibiotics, HIV integrase inhibitors, and antimalarial agents.[1] Synthesized typically via the Gould-Jacobs reaction (condensation of o-anisidine with diethyl ethoxymethylenemalonate), the crude mixture often contains unreacted aniline, thermally degraded byproducts, and hydrolyzed acid derivatives.[1]

The Chromatographic Challenge: The purification of this molecule presents a classic "Basic Nitrogen" problem.

  • Basicity: The quinoline nitrogen (N1) has a lone pair.[1] The 8-methoxy group is electron-donating, which increases the electron density in the ring, making the N1 position more basic (pKa ~5.0–5.5) compared to unsubstituted quinoline.[1]

  • Silanol Interaction: Standard silica gel (

    
    ) has a surface pH of ~5.0 due to acidic silanol groups (
    
    
    
    ).[1]
  • The Result: The basic quinoline nitrogen undergoes an acid-base interaction with the silanols, acting as an ion-exchange mechanism rather than pure partition chromatography. This results in severe peak tailing , broad bands, and poor resolution from impurities.[1]

This guide details a Dual-Mode Purification Strategy to overcome these interactions using Modified Normal Phase (Flash) and High-pH Reverse Phase (Prep-HPLC).

Pre-Purification Analysis & Strategy

Before loading the column, the crude material must be characterized to select the correct mode.

ParameterPropertyChromatographic Implication
Structure Heterocyclic Aromatic EsterUV Active (Strong absorption at 254 nm and 300–350 nm).[1]
Polarity Moderate (LogP ~2.[1]5)Soluble in DCM, EtOAc; sparingly soluble in Hexane.[1]
Basicity Basic Nitrogen (N1)Requires Modifier: Triethylamine (TEA) or Ammonia.[1][2]
Impurities o-Anisidine (Starting Material)More polar, often overlaps without modifier.[1]
Impurities Diethyl ethoxymethylenemalonate (EMME)Less polar, elutes early.[1]

Method 1: Normal Phase Flash Chromatography (Primary Purification)[1]

This is the "workhorse" method for isolating the compound from bulk reaction byproducts.

The "TEA Block" Mechanism

To prevent tailing, we utilize Triethylamine (TEA) .[1] TEA is a stronger base than the quinoline derivative. It preferentially binds to the acidic silanol sites on the silica gel, effectively "capping" them and allowing the quinoline ester to interact only with the hydrophobic surface and the mobile phase.

Protocol A: Flash Chromatography Setup

Step 1: TLC Optimization

  • Prepare a 10 mg/mL solution of the crude in DCM.

  • Spot onto a silica TLC plate.

  • Elute with Hexane:Ethyl Acetate (70:30) .[1]

    • Observation: Likely streaking/tailing.[1]

  • The Fix: Prepare a mobile phase of Hexane:Ethyl Acetate (70:30) + 1% Triethylamine .[1]

    • Result: The spot should tighten into a compact oval. Target Rf is 0.3 – 0.4 .

Step 2: Sample Loading (Dry Loading) Rationale: Quinoline esters often have poor solubility in non-polar mobile phases (Hexane).[1] Liquid loading in DCM causes "band broadening" as the solvent carries the sample too fast.

  • Dissolve crude (e.g., 1.0 g) in minimal Dichloromethane (DCM).[1]

  • Add Celite 545 or Silica Gel (2.0 g).[1]

  • Rotary evaporate until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge (or top of the column).

Step 3: Gradient Elution

  • Column: Spherical Silica, 20–40 µm (High surface area).[1]

  • Solvent A: Hexane + 1% TEA.[1]

  • Solvent B: Ethyl Acetate + 1% TEA.[1]

  • Flow Rate: 15–20 mL/min (for a 12g column).

  • Detection: UV 254 nm (primary) and 320 nm (secondary).[1]

Gradient Table:

Time (CV) % Solvent B Action
0–2 5% Elute non-polar impurities (EMME).[1]
2–10 5% → 40% Linear gradient.[1] Product typically elutes ~25–30% B.

| 10–12 | 40% → 100% | Wash phase (elutes polar aniline/acids).[1] |

Method 2: Reverse Phase Prep-HPLC (Polishing)[1]

If the Flash method yields 95% purity but >99% is required (e.g., for biological assay or crystallization seeding), use Prep-HPLC.[1]

Buffer Selection: The pH Switch

Standard acidic buffers (Formic Acid/TFA, pH 2.[1]7) protonate the quinoline nitrogen (


), making it highly polar and reducing retention on C18.[1]
Recommendation:  Use a High pH Buffer  (Ammonium Bicarbonate, pH 10).[1]
  • Why? At pH 10, the quinoline (pKa ~5) is fully deprotonated (neutral).[1] It retains well on the C18 column, improving peak shape and loading capacity.

Protocol B: Prep-HPLC
  • Column: C18 Hybrid Particle (pH stable 1–12), 5 µm, 19 x 150 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 15–20 mL/min.[1]

Gradient:

  • Equilibration: 10% B.

  • Ramp: 10% to 90% B over 15 minutes.

  • Hold: 90% B for 2 minutes.

  • Re-equilibration: 10% B.

Visualization of Workflows

Diagram 1: The "Silanol Blocking" Mechanism

This diagram illustrates why TEA is necessary to prevent peak tailing.

SilanolBlocking cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Sharp Peaks) Silica1 Silica Surface (Si-OH) Interaction1 Strong Ionic Bond (Si-O- ... H-N+) Silica1->Interaction1 Quinoline1 Quinoline (Basic N:) Quinoline1->Interaction1 Silica2 Silica Surface (Si-OH) TEA Triethylamine (Stronger Base) Silica2->TEA TEA Blocks Sites Quinoline2 Quinoline (Free Base) Elution Elutes Freely (Partition Only) Quinoline2->Elution No Drag

Caption: Mechanism of Triethylamine (TEA) in suppressing silanol interactions during Normal Phase chromatography.

Diagram 2: Purification Decision Tree

DecisionTree Start Crude Ethyl 8-methoxyquinoline-3-carboxylate Solubility Solubility Check (Hexane/EtOAc) Start->Solubility MethodA Flash Chromatography (Liquid Load) Hex/EtOAc + 1% TEA Solubility->MethodA Yes MethodB Flash Chromatography (Dry Load on Celite) Hex/EtOAc + 1% TEA Solubility->MethodB No Soluble Soluble Insoluble Poor Solubility / Precipitate CheckPurity Check Purity (UV/LCMS) MethodA->CheckPurity MethodB->CheckPurity HighPurity >95% Purity Evaporate & Dry CheckPurity->HighPurity Pass LowPurity <95% Purity (Close Eluting Impurities) CheckPurity->LowPurity Fail PrepHPLC Prep-HPLC (C18) Buffer: 10mM NH4HCO3 (pH 10) Solvent: ACN LowPurity->PrepHPLC PrepHPLC->HighPurity

Caption: Decision matrix for selecting loading technique and secondary purification steps.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad, Tailing Peaks Silanol interaction.[1]Increase TEA concentration to 2%. Ensure column is equilibrated with modifier for 5 CVs before injection.[1]
Double Peaks Protonation equilibrium.[1]The mobile phase pH is near the pKa (~5). Add more TEA to force the "Free Base" form, or switch to HPLC with Ammonium Bicarbonate (pH 10).[1]
Sample Precipitation Poor solubility in Hexane.[1]Use Dry Loading (Celite).[1] Do not try to inject a DCM solution into a Hexane stream; it will precipitate at the column head and cause high pressure.
Low Recovery Irreversible adsorption.[1]The compound may be "stuck" on acidic silica.[2][3] Flush column with DCM:Methanol:TEA (90:10:1) to recover retained material.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Thin-Layer Chromatography (TLC) for Quinoline Compounds: Troubleshooting Tailing." BenchChem Application Notes.

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography." Journal of Chromatography A.

  • PubChem Compound Summary. (2025). "8-Methoxyquinoline."[1][5][6] National Center for Biotechnology Information.[1] [1]

  • Reitsema, R. H. (1948).[1] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews.

Sources

Application Notes and Protocols for Ethyl 8-methoxyquinoline-3-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. This versatile heterocyclic structure is a key component in numerous natural and synthetic compounds with a wide array of pharmacological activities, including well-established anticancer agents.[1] Derivatives of quinoline have been shown to exert their antitumor effects through various mechanisms, such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest.[1]

Within this broad class of compounds, the 8-hydroxyquinoline (8HQ) moiety has garnered significant attention for its potent anticancer properties.[2] 8HQ and its derivatives often function as powerful metal chelators, which can disrupt cellular processes by altering the homeostasis of essential metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death.[3][4] Methylation of the 8-hydroxyl group to an 8-methoxy group can modulate the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. Furthermore, the presence of a carboxylate ester at the 3-position, as seen in quinoline-3-carboxylic acid derivatives, has also been associated with antiproliferative activities.[5]

This document provides a detailed guide for researchers exploring the potential of Ethyl 8-methoxyquinoline-3-carboxylate as a novel candidate in anticancer drug discovery. While direct studies on this specific molecule are limited, its structural components suggest a strong rationale for its investigation. These application notes will, therefore, be based on the established activities of the 8-methoxyquinoline and quinoline-3-carboxylate scaffolds, providing a foundational framework for its in vitro evaluation.

Hypothesized Mechanism of Action

Based on the activities of structurally related compounds, Ethyl 8-methoxyquinoline-3-carboxylate is hypothesized to exert its anticancer effects through a multi-faceted mechanism. The 8-methoxyquinoline core may contribute to cytotoxicity through the induction of oxidative stress and apoptosis, potentially through interactions with intracellular metal ions.[3] The quinoline backbone itself can intercalate with DNA, interfering with replication and transcription processes.[1] Furthermore, the molecule could potentially inhibit key signaling pathways involved in cell proliferation and survival.

Below is a diagram illustrating a potential signaling pathway that could be targeted by Ethyl 8-methoxyquinoline-3-carboxylate, leading to apoptosis.

Anticancer_Mechanism_of_Ethyl_8_methoxyquinoline_3_carboxylate Hypothesized Anticancer Mechanism of Ethyl 8-methoxyquinoline-3-carboxylate Compound Ethyl 8-methoxyquinoline-3-carboxylate ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces DNA DNA Damage Compound->DNA Potential DNA Intercalation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Bax Bax Activation Mitochondria->Bax Promotes Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Inhibits Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Arrest CellCycle->Apoptosis DNA->CellCycle Triggers

Caption: Hypothesized signaling pathway for Ethyl 8-methoxyquinoline-3-carboxylate.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a comprehensive workflow for the initial assessment of the anticancer potential of Ethyl 8-methoxyquinoline-3-carboxylate.

Experimental_Workflow In Vitro Evaluation Workflow Start Start: Compound Synthesis & Characterization Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Cytotoxicity 1. Cytotoxicity Screening (MTT/Resazurin Assay) Stock->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis 2. Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle 3. Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data

Caption: Experimental workflow for in vitro anticancer evaluation.

Cell Viability and Cytotoxicity Assessment (MTT/Resazurin Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or resazurin to the fluorescent resorufin. The intensity of the color or fluorescence is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 8-methoxyquinoline-3-carboxylate in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For Resazurin Assay: Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence at an excitation of 560 nm and emission of 590 nm for the resazurin assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Ethyl 8-methoxyquinoline-3-carboxylate at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Live cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Ethyl 8-methoxyquinoline-3-carboxylate at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect the cells by trypsinization, and wash them with PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: A Hypothetical Example

The following table summarizes hypothetical data for the in vitro evaluation of Ethyl 8-methoxyquinoline-3-carboxylate against a panel of cancer cell lines.

Cell LineIC₅₀ (µM) after 48h% Apoptotic Cells (at IC₅₀)% Cell Cycle Arrest (at IC₅₀)
MCF-7 (Breast)15.235.4% (Early + Late)45.1% in G2/M phase
A549 (Lung)12.842.1% (Early + Late)52.3% in G2/M phase
HepG2 (Liver)20.528.9% (Early + Late)38.7% in G1 phase
HCT116 (Colon)18.331.5% (Early + Late)41.2% in G2/M phase

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of Ethyl 8-methoxyquinoline-3-carboxylate as a potential anticancer agent. Based on the well-documented activities of the quinoline scaffold, it is plausible that this compound will exhibit cytotoxic effects through the induction of apoptosis and cell cycle arrest. Further studies should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. Additionally, in vivo studies using xenograft models will be crucial to validate its therapeutic potential. The exploration of Ethyl 8-methoxyquinoline-3-carboxylate and its derivatives could lead to the development of novel and effective cancer therapies.

References

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 73-77. Available at: [Link]

  • Chavan, R. D., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100703. Available at: [Link]

  • Correia, I., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112108. Available at: [Link]

  • Ding, K., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(71), 40599-40607. Available at: [Link]

  • Gąsiorowska, J., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 27(19), 6599. Available at: [Link]

  • Huang, X. Q., et al. (2024). Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways. European Journal of Medicinal Chemistry, 270, 116341. Available at: [Link]

  • Jain, A. K., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1856-1867. Available at: [Link]

  • Marciniec, K., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(5), 4531. Available at: [Link]

  • Ribeiro, C., et al. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry, 14. Available at: [Link]

  • Teng, C. H., et al. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(7), 837-842. Available at: [Link]

  • Valenti, D., et al. (2010). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 53(21), 7709-7717. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of 8-methoxyquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-methoxyquinoline (8-MQ) scaffold represents a critical structural pivot in medicinal chemistry, distinct from its two famous cousins: the metal-chelating 8-hydroxyquinolines (e.g., Clioquinol) and the antimalarial 8-aminoquinolines (e.g., Primaquine). While the methoxy group at position 8 is often viewed merely as a "capped" hydroxyl, recent SAR studies reveal it as a potent modulator of lipophilicity, metabolic stability, and off-target toxicity. This guide details the rational design, synthesis, and biological validation of 8-MQ analogs, focusing on their emerging roles as non-chelating antibacterial and anticancer agents.

Chemical Space & Rational Design

The "Methoxy Blockade" Strategy

The primary utility of the 8-methoxy group is the abrogation of bidentate metal chelation . Unlike 8-hydroxyquinoline, which avidly binds Cu²⁺ and Zn²⁺ (often causing neurotoxicity), 8-MQ analogs rely on intercalation or specific receptor binding.

SAR Anatomy of the Scaffold
  • Position 8 (The Switch):

    • -OH: High chelation, high cytotoxicity, poor membrane permeability.

    • -OMe: No chelation, enhanced lipophilicity (LogP increase), improved blood-brain barrier (BBB) penetration.

  • Position 2 (The Anchor):

    • Ideal for introducing carboxamide or heterocyclic moieties (e.g., 1,3,4-thiadiazoles) to establish hydrogen bonding absent at the 8-position.

  • Position 5 (The Metabolic Hotspot):

    • Susceptible to CYP450 oxidation. Blocking this position with electron-withdrawing groups (NO₂, F, Cl) prevents rapid clearance and often enhances antimicrobial potency.

SAR_Map Figure 1: Structural Activity Relationship (SAR) Map of 8-Methoxyquinoline Core 8-Methoxyquinoline Scaffold Pos8 Position 8 (-OMe) • Blocks Chelation • Increases LogP • Reduces Neurotoxicity Core->Pos8 Pos2 Position 2 • Steric Tolerance • H-Bond Donors (Amides) • Target Selectivity Core->Pos2 Pos5 Position 5 • Metabolic Soft Spot • Halogenation increases t1/2 • Nitro group = Antibacterial Core->Pos5

Synthetic Protocols

Protocol A: Synthesis of 8-Methoxyquinoline-2-Carboxamides

This workflow targets the C2 position, critical for antibacterial efficacy, using a radical Minisci-type reaction or lithiation strategy. We describe the Lithiation-Carboxylation route for high regioselectivity.

Reagents:

  • 8-Methoxyquinoline (Starting Material)[1][2][3]

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Dry THF (Tetrahydrofuran)

  • Dry CO₂ gas or Ethyl Chloroformate

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 8-methoxyquinoline (1.0 eq) dissolved in dry THF.

  • Cryogenic Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. The solution will turn deep red/brown, indicating the formation of the 2-lithio species (stabilized by the adjacent nitrogen lone pair).

  • Electrophile Trapping: Stir for 1 hour at -78°C. Bubble dry CO₂ gas into the solution (or add ethyl chloroformate) for 30 minutes.

  • Quench & Workup: Allow to warm to RT. Quench with saturated NH₄Cl. Extract with EtOAc (3x).

  • Purification: The resulting carboxylic acid/ester is purified via recrystallization from Ethanol/Hexane.

  • Amidation (Library Generation): React the acid intermediate with various amines using HATU/DIPEA coupling to generate the final library.

Expert Insight: If the 8-methoxy group is cleaved during harsh acidic workups, remethylate using Dimethyl Sulfate (DMS) and K₂CO₃ in Acetone (Reflux, 4h).

Biological Evaluation Protocols

Protocol B: Metal Chelation Exclusion Assay (Mechanism Validation)

Before screening for biological activity, you must confirm the analog acts via a non-chelating mechanism. This distinguishes your hit from non-specific metal scavengers.

Principle: 8-Hydroxyquinoline shifts its UV-Vis absorption spectrum significantly upon binding Cu²⁺/Zn²⁺. 8-Methoxyquinoline should show no shift .

Procedure:

  • Preparation: Prepare 50 µM solutions of the Test Compound and Control (8-Hydroxyquinoline) in Tris-HCl buffer (pH 7.4).

  • Baseline Scan: Record UV-Vis spectrum (200–600 nm).

  • Titration: Add CuCl₂ solution (10 µM increments up to 100 µM).

  • Readout:

    • Positive Chelation: Appearance of a new band (red shift) ~400–450 nm.

    • Negative Chelation (Desired): No change in

      
       or simple absorbance increase without peak shift.
      
Protocol C: Antibacterial MIC Determination

Focusing on S. aureus (Gram-positive) and E. coli (Gram-negative).

Table 1: Standard Screening Conditions

ParameterCondition
Media Mueller-Hinton Broth (cation-adjusted)
Inoculum

CFU/mL
Compound Range 0.125 µg/mL to 64 µg/mL (Serial dilution)
Controls Ciprofloxacin (Positive), DMSO (Vehicle)
Incubation 37°C for 18–24 hours
Readout Visual turbidity or OD₆₀₀

ADME & Toxicity Profiling

Protocol D: Hemolytic Toxicity (G6PD Deficiency Proxy)

Historically, 8-aminoquinolines cause hemolysis in G6PD-deficient patients. While 8-methoxyquinolines are safer, this liability must be ruled out early.

  • Blood Source: Human O+ erythrocytes (washed 3x in PBS).

  • Incubation: Incubate 2% hematocrit suspension with Test Compound (10 µM and 100 µM) for 4 hours at 37°C.

  • Lysis Control: 1% Triton X-100 (100% Lysis).

  • Measurement: Centrifuge (1000g, 10 min). Measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Acceptance Criteria:

    
     hemolysis at 10 µM is required for lead progression.
    

Experimental Workflow Diagram

Workflow Figure 2: Integrated Synthesis and Screening Workflow Start Start: 8-Methoxyquinoline Step1 Step 1: C2-Lithiation & Carboxylation (Protocol A) Start->Step1 Step2 Step 2: Amide Coupling (Library Generation) Step1->Step2 Check Checkpoint: UV-Vis Chelation Assay (Protocol B) Step2->Check Branch1 Shift Observed (Chelator) Check->Branch1 Fail Branch2 No Shift (Non-Chelator) Check->Branch2 Pass Assay1 Antibacterial Screen (MIC) Branch2->Assay1 Assay2 Hemolysis Assay (Toxicity) Assay1->Assay2

References

  • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds. ResearchGate. (2025). Retrieved from

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. (2014).[1] Retrieved from

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Journal of Medicinal Chemistry. (2022). Retrieved from

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. (2020). Retrieved from

Sources

Application Note: Ethyl 8-methoxyquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-methoxyquinoline-3-carboxylate represents a versatile "privileged scaffold" in modern drug discovery. Unlike its ubiquitous 4-quinolone counterparts (famous in fluoroquinolone antibiotics), this fully aromatic quinoline ester offers a planar, lipophilic core suitable for targeting ATP-binding pockets of kinases (e.g., ATM kinase) and intercalating viral DNA/RNA machinery.

The 8-methoxy substituent is not merely decorative; it serves three critical medicinal chemistry functions:

  • Metabolic Blocking: Sterically and electronically hinders oxidation at the susceptible C8 position.

  • Solubility Enhancement: Acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to the unsubstituted quinoline.

  • Phototoxicity Reduction: In antibacterial applications, 8-methoxy substituents have been shown to reduce UV-induced toxicity compared to 8-H or 8-fluoro analogs.

This guide details the strategic application of this scaffold, moving from its synthesis/purification to divergent downstream functionalization for anticancer and anti-infective library generation.[1]

Synthetic Utility & Core Workflow

The utility of Ethyl 8-methoxyquinoline-3-carboxylate lies in its C3-ester handle, which serves as a gateway to amides (kinase inhibitors) and hydrazides (heterocyclic precursors).

Strategic Synthesis Roadmap

The following DOT diagram illustrates the divergent synthesis pathways starting from the parent ester.

G Start Ethyl 8-methoxyquinoline- 3-carboxylate (Scaffold) Acid 8-Methoxyquinoline- 3-carboxylic acid Start->Acid Hydrolysis (LiOH/THF) Hydrazide Quinoline-3-carbohydrazide Start->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH) Amide Quinoline-3-carboxamides (ATM Kinase Inhibitors) Acid->Amide Amine Coupling (HATU/DIPEA) Oxadiazole 1,3,4-Oxadiazole Derivatives (Antifungal/Antiviral) Hydrazide->Oxadiazole Cyclization (POCl3 or T3P) Schiff Acylhydrazones (Schiff Bases) Hydrazide->Schiff Aldehyde Condensation

Figure 1: Divergent synthetic pathways from the ethyl ester scaffold. Path A (green) targets kinase inhibition; Path B (red/yellow) targets anti-infective applications.

Detailed Experimental Protocols

Protocol A: Deoxygenation of 4-Hydroxy Precursor

Context: Commercially, one often encounters the 4-hydroxy analog (CAS 27568-04-3). If the fully aromatic 4-H scaffold (CAS 71083-22-2) is unavailable, it must be synthesized via chlorination and reduction.

Step 1: Chlorination

  • Suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in dry acetonitrile.

  • Add POCl3 (3.0 eq) dropwise.

  • Heat to 90°C for 2.5 hours. Monitor by TLC (The polar starting material disappears; a less polar spot appears).

  • Concentrate under reduced pressure. Dilute with DCM and quench with ice water.

  • Yield: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (>90%).

Step 2: Hydrogenolysis (Dechlorination)

  • Dissolve the 4-chloro intermediate (1.0 eq) in THF/MeOH (1:1).

  • Add Triethylamine (1.5 eq) to scavenge HCl.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H2 atmosphere (balloon) for 2–4 hours at RT.

  • Filter through Celite to remove Pd. Concentrate filtrate.

  • Product: Ethyl 8-methoxyquinoline-3-carboxylate (Off-white solid).

Protocol B: Synthesis of Carbohydrazide Scaffold

Application: Precursor for antimicrobial libraries (Schiff bases/Oxadiazoles).

Reagents:

  • Ethyl 8-methoxyquinoline-3-carboxylate (1.0 mmol)

  • Hydrazine Hydrate (99%, 10.0 mmol, Excess)

  • Absolute Ethanol (10 mL)

Procedure:

  • Dissolve the ester in absolute ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Reflux the mixture for 4–6 hours.

    • Checkpoint: A solid precipitate typically forms as the reaction progresses.

  • Cool to room temperature and then to 0°C in an ice bath.

  • Filter the solid precipitate.

  • Wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove excess hydrazine).

  • Drying: Vacuum dry at 45°C.

  • Expected Yield: 70–85%.

  • Characterization: IR will show doublet -NH2 peaks around 3300 cm⁻¹ and amide carbonyl at ~1650 cm⁻¹.

Protocol C: Synthesis of ATM Kinase Inhibitor (Amide Coupling)

Application: Targeting DNA Damage Response (DDR) in cancer cells.

Reagents:

  • 8-Methoxyquinoline-3-carboxylic acid (obtained via LiOH hydrolysis of the ester)

  • Target Amine (e.g., 3-aminobenzamide or substituted aniline)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • DMF (Dry)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in dry DMF.

  • Add DIPEA (2.0 eq) and stir for 10 mins.

  • Add HATU (1.2 eq) and stir for 15 mins to activate the acid.

  • Add the Target Amine (1.1 eq).

  • Stir at RT for 12 hours.

  • Workup: Pour into ice water. If solid precipitates, filter.[2] If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Biological Applications & SAR Data

Anticancer Activity (ATM Kinase Inhibition)

Quinoline-3-carboxamides are emerging as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase. The 8-methoxy group is critical for optimizing the pharmacokinetic profile.

Compound VariantR-Group (Amide)IC50 (ATM Kinase)Cellular Toxicity (HCT116)
8-OMe 3-aminobenzamideLow nM High
8-H3-aminobenzamideModerateModerate
8-OH3-aminobenzamideHigh (Inactive)Low

Insight: The 8-OMe group provides lipophilicity (logP ~2.5–3.0) allowing cell permeability, while avoiding the rapid glucuronidation seen with free 8-OH derivatives.

Antimicrobial Activity (Hydrazone Derivatives)

Schiff bases derived from the 3-carbohydrazide show potent activity against fungal strains.

  • Mechanism: Chelation of metal ions (Fe²⁺/Zn²⁺) essential for microbial metalloenzymes. The quinoline nitrogen (N1) and the hydrazide carbonyl oxygen act as a bidentate ligand system.

  • Target Strains: Aspergillus flavus, Candida albicans.

  • Data: 8-methoxy derivatives consistently show 2–4x lower MIC values compared to 8-unsubstituted analogs due to enhanced fungal cell wall penetration.

References

  • Synthesis of 8-Methoxyquinoline Derivatives: Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[3] Source: ResearchGate.[4] URL:[Link]

  • ATM Kinase Inhibitors: Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.[5] Source: PubMed (Bentham Science). URL:[Link]

  • Antiviral Applications (Patent)
  • Hydrazide Reaction Mechanisms: Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[6] Source: Molecules (MDPI). URL:[Link]

Sources

Application Note: In Vitro Profiling of Ethyl 8-Methoxyquinoline-3-Carboxylate Derivatives

[1][2]

Abstract

This application note details the standardized protocols for the in vitro biological evaluation of compounds derived from Ethyl 8-methoxyquinoline-3-carboxylate (CAS 71083-22-2).[1] As a privileged scaffold in medicinal chemistry, 8-methoxyquinoline derivatives exhibit dual therapeutic potential: acting as potent DNA gyrase inhibitors in bacteria (analogous to moxifloxacin) and as tubulin polymerization inhibitors in neoplastic cells.[1] This guide provides a validated screening cascade, addressing the critical solubility challenges of the ethyl ester precursor, and outlines specific workflows for Antimicrobial Susceptibility Testing (AST) and mammalian cytotoxicity profiling.

Introduction & Compound Rationale

The quinoline-3-carboxylate core is structurally homologous to the fluoroquinolone class of antibiotics. The specific inclusion of an 8-methoxy group is a critical pharmacophore modification. In established drugs like Gatifloxacin and Moxifloxacin, this moiety enhances activity against Gram-positive bacteria and reduces susceptibility to Efflux Pump-mediated resistance.[1]

However, the starting material, Ethyl 8-methoxyquinoline-3-carboxylate , is an ester.[1] In biological systems, esters often act as prodrugs, requiring hydrolysis to the free acid to bind effectively to metal centers (Mg²⁺) within the DNA-enzyme complex. Therefore, in vitro testing must account for both the intrinsic activity of the derivative and its solubility profile.

Key Therapeutic Targets:

  • Bacterial DNA Gyrase/Topoisomerase IV: Inhibition of bacterial replication via ternary complex stabilization.[1]

  • Mammalian Tubulin: Disruption of microtubule dynamics leading to apoptosis in cancer cell lines (e.g., MCF-7, HepG2).[1]

Experimental Workflow Overview

The following diagram illustrates the critical path from compound solubilization to hit validation. Note the "Solubility Checkpoint" which is the most common failure mode for lipophilic quinoline esters.

ScreeningWorkflowcluster_AssaysParallel Screening TracksStartCompound Library(Ethyl 8-methoxyquinoline-3-carboxylate derivatives)SolubilitySolubility Checkpoint(DMSO Stock Prep)Start->Solubility Weighing & DissolutionDilutionSerial Dilution(Keep DMSO < 1%)Solubility->Dilution Precipitation CheckASTTrack A: Antimicrobial (MIC)Target: S. aureus / E. coliDilution->ASTCytoTrack B: Cytotoxicity (MTT)Target: HEK293 / MCF-7Dilution->CytoHitSelectHit Selection(SI Calculation)AST->HitSelect MIC < 10 µMCyto->HitSelect IC50 > 50 µMMechanismMechanism Validation(DNA Gyrase Supercoiling Assay)HitSelect->Mechanism Confirmed Hits

Figure 1: High-throughput screening cascade for quinoline-3-carboxylate derivatives. The process prioritizes solubility validation before biological interrogation.

Protocol 1: Stock Preparation & Solubility Management[1]

The ethyl ester moiety renders these compounds highly lipophilic (LogP ~2.0–2.5).[1] Improper solubilization results in micro-precipitation in aqueous media, leading to false negatives in bioassays.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).[1]

  • Control: Ciprofloxacin (Positive Control for AST), Doxorubicin (Positive Control for Cytotoxicity).[1]

Procedure
  • Weighing: Weigh 5–10 mg of the solid derivative into a sterile glass vial.

  • Primary Stock: Add sufficient DMSO to achieve a 20 mM concentration. Vortex for 60 seconds.[1]

    • Critical Step: If the solution remains turbid, sonicate at 40 kHz for 5 minutes at room temperature.

  • Working Stock: Dilute the Primary Stock 1:10 with culture media (e.g., RPMI or MHB) immediately prior to use to create a 2 mM working solution (10% DMSO).[1]

    • Validation: Visually inspect for "crashing out" (cloudiness).[1] If precipitation occurs, reduce Primary Stock concentration to 10 mM.[1]

Protocol 2: Antimicrobial Susceptibility Testing (AST)[1]

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.[1]

Rationale

Quinoline-3-carboxylates target the bacterial DNA gyrase.[1] The assay measures the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration inhibiting visible growth.[2]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).[1]

  • Dye: Resazurin (0.01%) for colorimetric confirmation (optional but recommended for high throughput).[1]

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.[1]

  • Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the 2 mM Working Stock to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Final Range: 1000 µM down to ~2 µM.[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

    • Controls: Column 11 is Growth Control (Bacteria + Solvent); Column 12 is Sterility Control (Media only).[1]

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or Absorbance at 600 nm (OD600).

    • Note: For Resazurin, add 30 µL per well and incubate for 2 hours.[1] Blue = Inhibition; Pink = Growth.[1]

Protocol 3: Mammalian Cytotoxicity (MTT Assay)

To determine the Selectivity Index (SI) , you must ensure the compound kills bacteria without killing mammalian cells.

Materials
  • Cell Lines: HEK293 (Normal kidney) and MCF-7 (Breast cancer).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Step-by-Step Methodology
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24 hours for attachment.

  • Treatment: Treat cells with serial dilutions of the compound (100 µM to 0.1 µM) for 48 hours.[1]

    • Solvent Limit: Final DMSO concentration must not exceed 0.5% v/v.[1]

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Read absorbance at 570 nm.

  • Calculation:

    
    [1]
    

Data Analysis & Interpretation

Successful candidates display a high Selectivity Index (SI = IC50 / MIC).[1] An SI > 10 is generally considered a hit for early drug discovery.[1]

Table 1: Representative Data Profile for 8-Methoxyquinoline Derivatives

Compound IDR-Group (C3 Ester/Amide)MIC S. aureus (µg/mL)IC50 HEK293 (µg/mL)Selectivity Index (SI)Interpretation
EMQ-01 Ethyl Ester (Parent)64.0120.01.8Poor Potency (Prodrug?)[1]
EMQ-02 Carboxylic Acid (Hydrolyzed)2.0>200.0>100Lead Candidate
EMQ-03 Hydrazide Derivative4.015.03.75Toxic / Off-target effects
Ciprofloxacin (Control)0.5>200.0>400Clinical Standard
Mechanistic Insight: The Gyrase Complex

To confirm the mechanism of action for hits like EMQ-02 , a DNA Gyrase Supercoiling assay is required. The 8-methoxy group facilitates a water-metal ion bridge interaction with the Serine/Acidic residues of the enzyme.

Mechanismcluster_complexTernary Cleavable ComplexGyraseDNA Gyrase(Subunit A)DNABacterial DNAGyrase->DNA CleavesDrug8-MethoxyQuinolineDrug->DNA IntercalatesMgMg++ BridgeDrug->Mg ChelatesResultReplicationFork ArrestDrug->Result Stabilizes ComplexMg->Gyrase Anchors

Figure 2: Mechanistic interaction of 8-methoxyquinoline derivatives. The Magnesium bridge is essential for binding, necessitating the presence of a free carbonyl/carboxyl motif.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Available at: [Link][1]

  • Mittal, R. K., & Purohit, P. (2020).[1][3] Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.[1][3] Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991.[1][3] Available at: [Link]

  • Prati, F., et al. (2022).[1] 8-Hydroxyquinolines and their derivatives: A privileged scaffold in medicinal chemistry. Drug Discovery Today. Available at: [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14232, Ethyl 8-methoxyquinoline-3-carboxylate.[1] Available at: [Link][1]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.[1] Available at: [Link][1]

Application Note: Developing Scaffolds for Drug Design using Ethyl 8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carboxylate moiety represents a "privileged scaffold" in medicinal chemistry, offering a versatile template for designing inhibitors of kinases (e.g., EGFR), DNA gyrase (antibacterials), and HIV integrase.[1] Ethyl 8-methoxyquinoline-3-carboxylate is a particularly high-value building block because it combines the reactive C3-ester handle with a C8-methoxy group.[1] The C8-substituent modulates lipophilicity, metabolic stability, and potential metal chelation properties (upon deprotection).[1]

This application note provides a comprehensive technical guide for utilizing this scaffold. It details the synthetic pathways for library generation, structural considerations for target binding, and validated protocols for diversification.[1]

Structural Analysis & Pharmacophore Utility[1][2]

The "Privileged" Nature of the Scaffold

The quinoline ring system mimics the purine bases of DNA and ATP, making it an excellent mimic for ATP-competitive inhibitors.

  • Position 3 (Ester Handle): The ethyl ester is a "mask" for the carboxylic acid or a precursor to amides. Substituents at this position typically project into the solvent-accessible region of the binding pocket or interact with the hinge region of kinases.

  • Position 8 (Methoxy Group):

    • Steric Block: Prevents metabolic oxidation at the susceptible C8 position.

    • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to the unsubstituted quinoline.

    • Prodrug/Chelation Potential: Demethylation reveals the 8-hydroxyquinoline (8-HQ) core, a potent chelator of divalent metals (

      
      , 
      
      
      
      ), critical for inhibiting metalloenzymes like HIV integrase.[1]
Physicochemical Profile
PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 231.25 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP ~2.5Good lipophilicity for membrane permeability; allows room for polar appendages.
H-Bond Acceptors 4 (N, OMe, C=O, O-Et)Rich interaction potential.[1]
Rotatable Bonds 3Low entropic penalty upon binding.

Experimental Protocols

Protocol A: Scaffold Synthesis (Gould-Jacobs Reaction)

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopic labels or modification of the ester chain. The Gould-Jacobs reaction is the industry standard for this transformation, utilizing o-anisidine.[1]

Materials:

  • o-Anisidine (2-methoxyaniline)[1]

  • Diethyl ethoxymethylenemalonate (EMME)[1]

  • Diphenyl ether (solvent for high-temp cyclization)[1]

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix o-anisidine (1.0 eq) and EMME (1.1 eq). Heat to 110°C for 2 hours. Ethanol will distill off.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of aniline indicates formation of the enamine intermediate diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.[1]

  • Cyclization: Add the crude enamine dropwise to refluxing diphenyl ether (~250°C). Caution: This requires a high-temperature setup.[1] Maintain reflux for 30-60 minutes.

    • Mechanism:[2] Thermal electrocyclic ring closure followed by elimination of ethanol.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with hexane. The product, Ethyl 8-methoxyquinoline-3-carboxylate, typically precipitates as a solid.[1]

  • Purification: Filter the solid and wash with cold hexane. Recrystallize from ethanol/DMF if necessary.

Protocol B: C3-Diversification (Library Generation)

Rationale: The ester at C3 is the primary vector for diversification. Direct amidation is often sluggish due to the electron-poor nature of the pyridine ring; therefore, a hydrolysis-activation route is preferred for high yields.[1]

Workflow:

  • Hydrolysis: Treat the ethyl ester with LiOH (2.0 eq) in THF:Water (1:1) at 60°C for 4 hours. Acidify with 1M HCl to precipitate the 8-methoxyquinoline-3-carboxylic acid .

  • Coupling (Amide Library):

    • Dissolve the acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

    • Add the diverse amine (

      
      , 1.1 eq).[1] Stir at RT for 12 hours.
      
  • Validation: Analyze by LC-MS. The amide bond formation creates a stable link that can reach into specific protein pockets (e.g., the ribose pocket of kinases).

Protocol C: C8-Functionalization (Scaffold Hopping)

Rationale: Converting the 8-methoxy group to an 8-hydroxy group allows for the synthesis of ether libraries or the generation of metal-chelating inhibitors.

Step-by-Step Methodology:

  • Demethylation: Dissolve Ethyl 8-methoxyquinoline-3-carboxylate in dry DCM. Cool to -78°C.[1]

  • Reagent Addition: Slowly add

    
     (1M in DCM, 3.0 eq). Allow to warm to RT overnight.
    
    • Note: This harsh condition may also hydrolyze the C3-ester. If the ester must be preserved, consider using

      
      /NaI in acetonitrile.[1]
      
  • Quenching: Quench carefully with methanol at 0°C.

  • Etherification (Williamson Synthesis): React the resulting 8-hydroxyquinoline with various alkyl halides (

    
    ) and 
    
    
    
    in DMF to generate 8-alkoxy derivatives.

Visualization of Scaffold Diversification

The following diagram illustrates the logical workflow for expanding the Ethyl 8-methoxyquinoline-3-carboxylate scaffold into a drug candidate library.

Scaffold_Diversification Start Ethyl 8-methoxyquinoline- 3-carboxylate (Scaffold) Acid Intermediate: Carboxylic Acid Start->Acid Hydrolysis (LiOH) Phenol Intermediate: 8-Hydroxyquinoline Start->Phenol Demethylation (BBr3 or HBr) AmideLib Library A: C3-Carboxamides (Kinase Hinge Binders) Acid->AmideLib Amide Coupling (HATU/Amine) Chelator Candidate Type: Metalloenzyme Inhibitors (HIV Integrase) AmideLib->Chelator Late-Stage Demethylation EtherLib Library B: 8-Alkoxy Derivatives (Solubility/Metabolic Tuning) Phenol->EtherLib Alkylation (R-X, K2CO3) Phenol->Chelator Direct Use (Metal Binding)

Caption: Strategic diversification pathways for the Ethyl 8-methoxyquinoline-3-carboxylate scaffold, highlighting C3 (green) and C8 (red/black) modification routes.[1]

Application Case Study: Antibacterial Agents

Target: DNA Gyrase / Topoisomerase IV. Mechanism: 8-methoxyquinolines often act as DNA intercalators or stabilize the cleavable complex of the enzyme-DNA machinery.

Study Design:

  • Synthesize Library: Use Protocol B to create a library of 20 amides with varying polarity (e.g., morpholine, piperazine, benzylamine).[1]

  • Assay: Screen against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • SAR Analysis:

    • Observation: Bulky hydrophobic groups at C3 often improve potency against Gram-positive strains by enhancing cell wall penetration.[1]

    • Observation: The 8-methoxy group typically reduces cytotoxicity compared to the 8-hydroxy variants in mammalian cells, improving the therapeutic index.[1]

References

  • Synthesis of Quinoline-3-carboxylates (Gould-Jacobs Reaction)

    • Source: The classic method for synthesizing quinoline-3-esters
    • Reference: Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

    • Context: Foundation for Protocol A. [1]

  • Biological Activity of 8-Methoxyquinoline Derivatives (Antibacterial)

    • Source: Research on 8-methoxyquinoline derivatives as antibacterial agents against MRSA.[1][3]

    • Reference: "Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus."[3] Future Microbiology (2022).[1]

    • Context: Supports the antibacterial case study and the relevance of the 8-position.

  • Quinoline Scaffolds in HIV Integrase Inhibition

    • Source: Design of 8-hydroxyquinoline tetracyclic lactams as HIV-1 integrase strand transfer inhibitors.[1][4][5]

    • Reference:Journal of Medicinal Chemistry (via NIH).[1]

    • Context: Explains the chelation mechanism (Protocol C) and the utility of the scaffold in antiviral research.

  • Quinoline-3-carboxamides as EGFR Inhibitors

    • Source: Optimization of quinoline-3-carboxamides for anticancer activity.[1]

    • Reference: "Novel quinoline-3-carboxamides: Design, optimization and synthesis... as EGFR inhibitors."[1][6] Bioorganic Chemistry (2017).[1]

    • Context: Validates Protocol B (Amidation) for kinase targeting.

  • General Scaffold Utility

    • Source: Review of quinoline derivatives as privileged scaffolds.[7][8][9]

    • Reference: "Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists." Chemical Biology & Drug Design (2022).[1]

    • Context: General background on the "privileged" status of the scaffold.[8][9]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Ethyl 8-methoxyquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Yield in Ethyl 8-Methoxyquinoline-3-Carboxylate Synthesis

Diagnostic & Strategy Overview

User Profile: Organic Chemist / Process Development Scientist Target Molecule: Ethyl 8-methoxyquinoline-3-carboxylate Primary Challenge: Low overall yield (<40%) and purification difficulties.[1]

Executive Summary: The synthesis of Ethyl 8-methoxyquinoline-3-carboxylate typically proceeds via the Gould-Jacobs reaction , followed by chlorination and dehalogenation (if the 4-H target is desired).[1] Low yield in this pathway is rarely a single-point failure; it is usually a cascade effect starting with the purity of o-anisidine and compounding during the thermal cyclization step (Gould-Jacobs) or the reductive dehalogenation.[1]

This guide breaks down the synthesis into three "Yield Critical Control Points" (YCCPs).

Visualizing the Failure Points (Logic Map)

The following diagram illustrates the synthetic pathway and identifies where mass balance is typically lost.

G Start Start: o-Anisidine + EMME Intermediate1 Enamine Intermediate (Diethyl 2-(((2-methoxyphenyl)amino) methylene)malonate) Start->Intermediate1 Condensation (110°C) Decision1 Yield Check 1: Is Enamine pure? Intermediate1->Decision1 Decision1->Start No (Recrystallize) Cyclization Thermal Cyclization (250°C, Dowtherm A) Decision1->Cyclization Yes Product_OH 4-Hydroxy Intermediate (Ethyl 8-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate) Cyclization->Product_OH CRITICAL FAILURE POINT: Polymerization/Tarring Decision2 Target Check: Is 4-OH the end product? Product_OH->Decision2 Chlorination Chlorination (POCl3) Decision2->Chlorination No (Proceed to 4-H) Final Final Target: Ethyl 8-methoxyquinoline-3-carboxylate Decision2->Final Yes (Stop here) Reduction Dehalogenation (Pd/C or Zn/AcOH) Chlorination->Reduction 4-Chloro Intermediate Reduction->Final Careful Monitoring

Caption: Yield Critical Control Points (YCCPs) in the Gould-Jacobs route. The thermal cyclization (Red Node) is the most frequent cause of mass loss due to polymerization.[1]

Yield Critical Control Points (YCCPs)

Phase 1: The Condensation (Formation of Enamine)

Symptom: Low yield of the enamine intermediate or "oiling out" upon cooling.[1] Root Cause: Impure o-anisidine.[1] This starting material oxidizes rapidly.[1] Dark/black o-anisidine contains oxidation products that act as radical initiators or inhibitors, lowering yield and poisoning the subsequent cyclization.[1]

  • Protocol Adjustment:

    • Purification: Distill o-anisidine under vacuum immediately before use if it is not a clear, colorless liquid.[1]

    • Stoichiometry: Use a slight excess of Diethyl ethoxymethylenemalonate (EMME) (1.05 eq).[1]

    • Solvent: Avoid solvents if possible (neat reaction). If a solvent is needed, use Ethanol.[1]

    • Monitoring: The reaction is complete when the theoretical amount of ethanol has distilled off.

Phase 2: The Thermal Cyclization (The "Tar" Stage)

Symptom: Formation of black tar, difficult workup, yield < 30%.[1] Root Cause:

  • Concentration Effect: At high concentrations, intermolecular polymerization competes with intramolecular cyclization.[1]

  • Temperature Lag: The cyclization requires ~250°C. If the enamine is heated slowly from room temperature to 250°C, it polymerizes before cyclizing.[1]

  • Corrective Protocol (The "Flash" Method):

    • Solvent: Dowtherm A (Diphenyl ether/Biphenyl eutectic).[1]

    • Setup: Pre-heat the Dowtherm A to a rolling boil (257°C) .

    • Addition: Add the enamine (dissolved in a minimum amount of warm Dowtherm A or added as a solid/melt) dropwise or in small portions to the boiling solvent.

    • Physics: This ensures the molecule sees 257°C instantly, favoring the high-energy activation barrier of cyclization over the lower-energy barrier of polymerization.[1]

    • Workup: Cool to room temperature. Dilute with hexane or petroleum ether to precipitate the product.[1] Filter and wash extensively to remove Dowtherm A.[1]

Data Comparison: Cyclization Methods

MethodTemperature ProfileTypical YieldPrimary Issue
Ramp Heating RT → 250°C over 1 hr15-25%Massive tar formation; polymerization dominates.[1]
Flash Addition Instant 257°C65-85% Handling hot Dowtherm A is hazardous; requires care.[1]
Microwave Rapid ramp to 250°C50-70%Scale-limited; pressure vessel safety concerns.[1]
Phase 3: Dehalogenation (Converting 4-OH to 4-H)

Note: If your target is strictly "Ethyl 8-methoxyquinoline-3-carboxylate" (no 4-OH), you must perform this sequence.[1]

Step A: Chlorination (POCl₃) [1]

  • Issue: Hydrolysis of the ester group at position 3.

  • Fix: Use anhydrous conditions. Avoid aqueous workup until the excess POCl₃ is removed via vacuum distillation.[1] Neutralize carefully with solid NaHCO₃ or a saturated solution at 0°C to prevent ester hydrolysis.

Step B: Reduction (4-Cl → 4-H)

  • Issue: Over-reduction (saturating the pyridine ring) or hydrogenolysis of the ester.[1]

  • Recommended System: Pd/C (5%) with Triethylamine in Methanol under H₂ (balloon pressure) is standard but risky for the ester.[1]

  • Alternative (Higher Chemoselectivity): Zinc dust in Acetic Acid .[1]

    • Protocol: Dissolve the 4-chloro compound in AcOH.[1] Add Zn dust (3 eq) at RT.[1] Stir until TLC shows consumption. This method preserves the aromatic system and the ester better than aggressive hydrogenation.[1]

Detailed Troubleshooting FAQ

Q1: My product solidifies in the Dowtherm A but is brown/sticky. How do I clean it? A: This is "entrapment."[1] The product precipitates so fast it traps the solvent and impurities.[1]

  • Fix: Dissolve the crude solid in boiling DMF (Dimethylformamide), add activated charcoal, filter hot through Celite, and allow to crystallize slowly. Alternatively, triturating the solid with boiling Acetone can remove the sticky impurities without dissolving the quinoline product.[1]

Q2: Can I use Mineral Oil instead of Dowtherm A? A: No. Mineral oil is a mixture of alkanes.[1] At 250°C, it can undergo cracking or oxidation if not high-grade.[1] More importantly, quinolones are often insoluble in mineral oil, leading to coating of the flask walls and localized overheating (charring).[1] Dowtherm A (or Diphenyl Ether) is aromatic, offering better solubility/dispersion for the transition state.[1]

Q3: I am losing the ethyl ester during the POCl₃ step (forming the carboxylic acid). A: You are likely introducing moisture.[1] POCl₃ + H₂O → HCl + H₃PO₄.[1] The generated HCl, combined with heat, hydrolyzes the ester.[1]

  • Fix: Ensure the 4-hydroxy intermediate is bone dry (dry in a vacuum oven at 60°C overnight) before adding POCl₃.

Q4: Why not use the Friedländer synthesis (2-amino-3-methoxybenzaldehyde + Ethyl acetoacetate)? A: While the Friedländer route avoids the 4-OH removal steps, the starting material (2-amino-3-methoxybenzaldehyde) is chemically unstable (prone to self-condensation) and expensive to synthesize.[1] The Gould-Jacobs route, despite its length, uses stable, cheap aniline precursors and is more robust for scale-up if the cyclization is controlled.[1]

Validated Experimental Protocol (Gould-Jacobs Optimized)

Step 1: Condensation [1][2][3][4][5]

  • Mix o-anisidine (100 mmol) and EMME (105 mmol) in a round-bottom flask.

  • Heat to 110-120°C. Setup a distillation head.

  • Collect ethanol.[1][2] When ethanol cessation occurs (~2 hrs), apply vacuum briefly to remove traces.[1]

  • Cool. The solid enamine is usually pure enough (Yield >95%).[1][6]

Step 2: Flash Cyclization

  • Heat 100 mL Dowtherm A to reflux (257°C) in a 3-neck flask equipped with a mechanical stirrer (vigorous stirring is vital).

  • Dissolve the Enamine (from Step 1) in 20 mL of warm Dowtherm A (or add as a powder if free-flowing).

  • Add to the boiling solvent over 10-15 minutes. Do not let the temperature drop below 245°C.

  • Reflux for an additional 15-30 mins.

  • Cool to RT. Add 200 mL Hexane. Filter the precipitate.[1][7]

  • Wash with Acetone/Hexane (1:1).[1]

Step 3: Aromatization (If 4-H is target)

  • Reflux product from Step 2 in POCl₃ (5 eq) for 2 hours. Evaporate excess POCl₃.[1] Pour onto ice/NaHCO₃. Extract with DCM.[1][8] (Yield ~80-90%).[1]

  • Dissolve 4-Cl intermediate in MeOH/TEA. Add 10% Pd/C (5 wt%).[1] Stir under H₂ balloon for 4-6 hours. Filter Celite. Evaporate. (Yield ~85%).[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • Price, C. C., & Roberts, R. M. (1946).[1] The Synthesis of 4-Hydroxyquinolines.[1][3] I. Through Ethoxymethylenemalonic Ester.[3][4][7] Journal of the American Chemical Society, 68(7), 1204–1208. Link[1]

  • Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[1] Journal of the American Chemical Society, 68(7), 1264–1266.[1] Link[1]

  • Biotage Application Note AN56. (2012). Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation. (Demonstrates the importance of high temperature for yield). Link

  • Li, J. J. (2014).[1] Gould–Jacobs reaction.[1][2][3][4][7] In: Name Reactions. Springer, Cham. (Mechanistic overview and variations). Link[1]

Sources

Technical Support Center: Ethyl 8-methoxyquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Reaction Byproducts & Impurity Profiling

Executive Summary & Diagnostic Matrix

Context: Ethyl 8-methoxyquinoline-3-carboxylate is a critical scaffold in medicinal chemistry, particularly as a precursor for fluoroquinolone-like antibiotics and specific kinase inhibitors. The primary synthesis route involves the Gould-Jacobs reaction , condensing o-anisidine with diethyl ethoxymethylenemalonate (EMME).

The Core Challenge: The synthesis is thermodynamically sensitive. Deviations in temperature or pH do not just lower yield; they actively generate structurally similar byproducts that co-elute during purification.

Quick Diagnostic Matrix: Use this table to match your observation with the likely byproduct.

ObservationLikely IdentityStructural CauseRoot Problem
Yellow solid, low MP (<100°C) Enamine Intermediate Uncyclized acyclic precursorCyclization temp < 250°C or insufficient time.
White/Off-white, high MP (>250°C) 4-Hydroxy Tautomer 4-oxo-1,4-dihydroquinoline (Target Precursor)Normal result (Often confused for byproduct).
Mass Spec: [M-28] peak Carboxylic Acid Hydrolysis of ethyl esterAcidic workup or wet solvent at high temp.
Mass Spec: [M-72] peak Decarboxylated Core Loss of ester group (-COOEt)Extreme thermal stress (>280°C) or prolonged heating.
Insoluble in organic solvents Zwitterionic Acid 4-hydroxy acid variantpH neutral/acidic precipitation.

Detailed Troubleshooting Guides

Module A: The "Enamine" Bottleneck (Incomplete Cyclization)

Symptom: The reaction mixture remains yellow/orange, and TLC shows a less polar spot than the target quinoline. NMR shows a doublet around


 11.0 ppm (NH) and lack of aromatic quinoline protons.

Technical Insight: The Gould-Jacobs reaction proceeds in two distinct steps:[1][2][3]

  • Condensation (100–120°C): o-Anisidine + EMME

    
     Enamine intermediate.
    
  • Cyclization (240–260°C): Enamine

    
     Quinoline core + Ethanol.
    

The Issue: Many researchers attempt to perform both steps in one pot without reaching the critical activation energy for Step 2. The enamine is stable up to ~180°C. If you reflux in standard solvents (toluene, xylene), you will never achieve cyclization.

Protocol Correction:

  • Solvent Switch: Use Dowtherm A (Diphenyl ether/biphenyl eutectic) or neat Diphenyl ether. These boil at ~258°C.

  • Temperature Ramp:

    • Heat the enamine intermediate to 250°C .

    • Crucial: You must distill off the ethanol byproduct continuously. If ethanol remains, the equilibrium favors the open-chain enamine.

  • Validation: Monitor the disappearance of the vinyl proton signal (

    
     ~8.5 ppm, d) and appearance of the quinoline C2-H singlet (
    
    
    
    ~8.8-9.0 ppm).
Module B: The "4-Hydroxy" vs. "4-H" Ambiguity

Symptom: "I synthesized Ethyl 8-methoxyquinoline-3-carboxylate, but the NMR shows an exchangeable proton and the mass is M+16 higher than expected."

Technical Insight: The direct product of the Gould-Jacobs cyclization is Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate .

  • Note: This compound exists primarily as the 4-oxo tautomer (Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) in solution.

  • If your target is the 4-H (fully aromatic, no oxygen at C4) variant, you cannot get there directly.

Workflow Adjustment: If you require the 4-H derivative, you must perform a functional group transformation sequence:

  • Chlorination: Treat the 4-hydroxy product with

    
     to generate the 4-chloro  derivative.
    
  • Reduction: Hydrogenate the 4-chloro derivative (Pd/C,

    
    , or Ammonium Formate) to remove the chlorine, yielding the Ethyl 8-methoxyquinoline-3-carboxylate (4-H).
    
Module C: Hydrolysis & Decarboxylation

Symptom: Loss of the ethyl group (Acid formation) or total loss of the C3 carbon (Decarboxylation).

Technical Insight: The ester bond at C3 is electronically activated by the quinoline nitrogen, making it susceptible to acid/base hydrolysis.

  • Hydrolysis: Occurs if the high-temperature cyclization is "wet" or if the workup involves strong acid/base without temperature control.

  • Decarboxylation: The 3-carboxylic acid, once formed, is prone to thermal decarboxylation because the quinoline ring acts as an electron sink, stabilizing the transition state.

Prevention Protocol:

  • Anhydrous Conditions: Ensure Dowtherm A is dry before heating to 250°C.

  • Workup: When precipitating the product from Dowtherm A, use hexane or ligroin to dilute. Avoid aqueous acid washes unless the product is fully cooled.

Visualizing the Impurity Pathway

The following diagram illustrates the divergence points where critical byproducts are formed during the synthesis.

GouldJacobsPath Start o-Anisidine + EMME Enamine Enamine Intermediate (Yellow Solid) Start->Enamine 110°C, -EtOH Cyclization Thermal Cyclization (250°C, -EtOH) Enamine->Cyclization Heat Cyclization->Enamine Temp < 240°C (Reversible/Stalled) TargetOH Target (Primary): Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate Cyclization->TargetOH Temp > 250°C Dowtherm A Byprod_Acid Byproduct: Carboxylic Acid (Hydrolysis) TargetOH->Byprod_Acid Wet Solvent or Acid Workup Chloro Intermediate: 4-Chloro Derivative TargetOH->Chloro POCl3, Reflux Byprod_Decarb Byproduct: 4-Hydroxy-8-methoxy quinoline (Decarboxylated) Byprod_Acid->Byprod_Decarb Prolonged Heat TargetH Target (Secondary): Ethyl 8-methoxy quinoline-3-carboxylate (4-H) Chloro->TargetH Pd/C, H2

Caption: Reaction pathway showing the critical thermal cyclization step and the divergence of hydrolysis/decarboxylation byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my product insoluble in chloroform but soluble in NaOH? A: You likely have the 4-hydroxy tautomer (4-quinolone). The 4-OH group and the nitrogen create a hydrogen-bond network that reduces solubility in non-polar solvents. However, the phenol-like OH (or NH tautomer) is acidic enough to dissolve in base. If you need the compound in organic solution, consider protecting the OH or proceeding to the 4-chloro derivative.

Q2: Can I use microwave irradiation to avoid the "Enamine" byproduct? A: Yes. Microwave synthesis is highly recommended for Gould-Jacobs reactions.

  • Protocol: Heat the enamine intermediate in a sealed vessel at 280°C for 10–20 minutes .

  • Benefit: The rapid heating profile bypasses the slow thermal decomposition pathways, often increasing yield by 20–30% compared to conventional heating [1].

Q3: How do I remove the Dowtherm A solvent? A: Dowtherm A is difficult to remove by rotary evaporation due to its high boiling point.

  • Method: Dilute the cooled reaction mixture with a large excess of hexane or diethyl ether . The quinoline product usually precipitates out (it is polar), while Dowtherm A remains in the organic supernatant. Filter and wash the solid thoroughly with hexane.

Q4: The NMR shows a mixture of two isomers. Is this a regioisomer? A: Unlikely. With 8-methoxy substitution, the cyclization is directed strongly to the less hindered position. What you are likely seeing is Keto-Enol Tautomerism (4-hydroxy vs. 4-oxo form) or, if the spectrum is complex, a mixture of the Ethyl ester and the Carboxylic acid (hydrolysis product). Check the integration of the ethyl group (quartet ~4.2 ppm, triplet ~1.3 ppm). If the ethyl signals integrate to < 3H/2H relative to the aromatic ring, you have partial hydrolysis.

References

  • Microwave-Assisted Gould-Jacobs Reaction

    • Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.[3]

    • Source: Biotage Applic
    • URL:[Link][3]

  • Classic Mechanism & Tautomerism

    • Title: Gould–Jacobs reaction (Wikipedia Overview & Primary Sources).
    • Source: Wikipedia / J. Am. Chem. Soc. 61, 2890 (1939).
    • URL:[Link]

  • Synthesis of 8-Methoxyquinoline Derivatives

    • Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Protocol for Quinolone Synthesis

    • Title: Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
    • Source: BenchChem.[1]

Sources

Technical Support Center: Purification of Quinoline Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Solubility, Zwitterionic Behavior, and Isolation of Quinoline-3/4-Carboxylic Acids

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for quinoline carboxylates. If you are here, you are likely facing the "brick dust" paradox: your compound is a high-melting solid that refuses to dissolve in organic solvents for extraction, yet refuses to crystallize cleanly from water.

Quinoline carboxylic acids (QCAs) are chemically schizophrenic. They possess a basic nitrogen (quinoline ring) and an acidic carboxyl group. This leads to zwitterion formation —an internal salt state that creates a neutral, highly polar lattice with massive crystal lattice energy and poor solubility in almost everything.

This guide abandons generic purification advice. We focus on breaking the zwitterionic lattice, managing silica interactions, and preventing thermal degradation.

Module 1: The Zwitterion Trap (Solubility & Extraction)

User Issue: "My product crashed out of the reaction mixture, but I can't dissolve it in DCM or EtOAc for a workup. It stays in the interface."

Root Cause Analysis

QCAs exist in an equilibrium defined by their Isoelectric Point (pI).

  • pH < 2: Cationic (Soluble in water/polar solvents).

  • pH > 10: Anionic (Soluble in water).

  • pH ≈ pI (usually 6–7): Neutral Zwitterion (Insoluble "Brick Dust").[1]

If you attempt a standard extraction at neutral pH, the zwitterion precipitates at the interface, trapping impurities.

Protocol: The "pH Swing" Isolation

Do not attempt to extract the zwitterion directly. You must drive the equilibrium to a soluble ionic form, filter impurities, and then precipitate the pure zwitterion.

Step-by-Step Workflow:

  • Dissolution (Acidic Shift):

    • Suspend the crude solid in water.

    • Add 2M HCl dropwise until pH < 1. The solution should become clear as the cationic hydrochloride salt forms.

    • Self-Validation Check: If solids remain at pH 1, they are likely non-basic impurities (e.g., unreacted starting materials like anilines or neutral byproducts). Filter these off now.

  • The Isoelectric Crash:

    • Slowly add 2M NaOH (or saturated NaHCO₃ for milder control) to the filtrate while stirring vigorously.

    • Monitor pH continuously. As you approach pH 4-5, precipitation will begin.

    • Critical Stop: Stop adding base exactly at the pI (typically pH 6.5–7.0). Going too far (pH > 8) will redissolve the product as the carboxylate anion.

  • Filtration & Wash:

    • Filter the precipitate.[2]

    • Wash with water (removes inorganic salts) followed by cold acetone (removes organic impurities but not the zwitterion).

Visualization: The Zwitterion Equilibrium

Zwitterion_Equilibrium Cation Cationic Form (pH < 2) Soluble in H2O Zwitterion Zwitterion (pI) (pH ~6-7) INSOLUBLE Cation->Zwitterion + Base Zwitterion->Cation + Acid Anion Anionic Form (pH > 10) Soluble in H2O Zwitterion->Anion + Base Anion->Zwitterion + Acid

Figure 1: Solubility profile of quinoline carboxylates relative to pH.

Module 2: Chromatography Rescue

User Issue: "My compound streaks/tails on the silica column (TLC Rf is 0.0 to 0.5 smear)."

Root Cause Analysis

The basic nitrogen of the quinoline interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface. This acts like an unintended ion-exchange column, causing severe peak tailing and irreversible adsorption.

Protocol: Silanol Shielding

You must mask the silanol sites or switch stationary phases.

Option A: The "TEA Block" (Normal Phase) Use Triethylamine (TEA) to saturate the silica's acidic sites.

  • Pre-treatment: Flush the column with Mobile Phase + 1% TEA before loading the sample.

  • Elution: Run the column with Mobile Phase + 0.5% TEA.

  • Note: TEA is difficult to remove (high boiling point). You may need to wash the isolated solid with dilute HCl later, or use NH₄OH in MeOH/DCM if solubility permits.

Option B: Reverse Phase (The Superior Choice) For polar zwitterions, C18 reverse phase is often mandatory.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Mechanism: The acid keeps the carboxylate protonated (neutral) or the amine protonated (cationic), preventing mixed-mode interactions.

Module 3: Crystallization & Thermal Stability

User Issue: "I dried my product in the oven and the melting point dropped by 20°C."

Root Cause Analysis

Decarboxylation. Quinoline-2-carboxylic acids and derivatives with electron-withdrawing groups are thermally unstable. Heating them, especially above 100°C or in the presence of trace metals (copper/palladium), can cause the loss of CO₂, yielding the decarboxylated quinoline.

Solvent Selection Table for Recrystallization
Solvent SystemSuitabilityNotes
Acetic Acid HighExcellent solvent.[3] Dissolves zwitterion by protonation. Crystallizes upon cooling or adding water.
DMF / DMSO MediumGood solubility but very hard to remove (high boiling point). Use only if necessary.
Ethanol/HCl HighForm the HCl salt in ethanol. It crystallizes much better than the zwitterion.
Acetonitrile LowPoor solubility for zwitterions; good antisolvent.
Protocol: Low-Stress Drying
  • Avoid Ovens: Never dry crude QCAs in an oven >60°C.

  • Lyophilization: If isolated from water (Module 1), freeze-drying is the safest method to remove water without thermal stress.

  • Azeotropic Drying: If lyophilization is unavailable, dissolve in ethanol/toluene and rotary evaporate to remove water azeotropically at lower temperatures.

Module 4: Metal Scavenging (Pd/Cu Removal)

User Issue: "My coupling reaction worked, but the product is grey/brown and fails elemental analysis for Pd."

Root Cause Analysis

The nitrogen and carboxylate moieties in QCAs are excellent ligands. They chelate transition metals (Pd, Cu) used in synthesis (e.g., Suzuki couplings or Gould-Jacobs cyclization), carrying them through standard workups.

Protocol: Chelation Breaking

Standard filtration is insufficient. You must use a scavenger with a higher affinity for the metal than your product.

Scavenger Selection Guide:

Scavenger TypeMechanismProtocol
Thiol-Silica (Si-Thiol) Covalent binding to PdAdd 5 wt% to solution, stir 4h at 50°C, filter.
Activated Charcoal AdsorptionInexpensive but messy. Can adsorb product.[1] Use "Darco KB-B" grade.[4]
N-Acetyl Cysteine ChelationWash organic phase with aqueous N-acetyl cysteine solution (pH 7).
Visualization: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture Check_Solubility Solubility Check: Dissolves in DCM/EtOAc? Start->Check_Solubility Yes_Soluble Yes Check_Solubility->Yes_Soluble No_Soluble No (Brick Dust) Check_Solubility->No_Soluble Standard_Flash Silica Chromatography (Add 1% TEA) Yes_Soluble->Standard_Flash Acid_Dissolve Dissolve in 2M HCl (Filter insolubles) No_Soluble->Acid_Dissolve Crystallization Recrystallize (Acetic Acid or EtOH/HCl) Standard_Flash->Crystallization pH_Adjust Adjust to pI (pH 6-7) Precipitate Zwitterion Acid_Dissolve->pH_Adjust pH_Adjust->Crystallization Final Pure QCA Crystallization->Final

Figure 2: Decision matrix for selecting the correct purification pathway.

References

  • Gould-Jacobs Reaction & Solubility

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
    • Context: Foundational text describing the synthesis and solubility challenges of 4-hydroxyquinoline-3-carboxyl
  • Zwitterionic Behavior & Chromatography

    • Phenomenex Technical Guide. "Strategies for Peak Shape Improvement of Basic Analytes."
    • Context: detailed protocol for using TEA and pH buffers to prevent tailing of nitrogenous bases on silica.
  • Decarboxylation Kinetics

    • Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids. Journal of the American Chemical Society.
    • Context: Establishes the thermal and catalytic conditions (Cu)
  • Metal Scavenging in Pharma

    • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

    • Context: Comparative data on activated carbon vs. functionalized silica for removing Pd from quinoline-like scaffolds.[4]

Sources

Technical Support Center: Troubleshooting the Decomposition of Ethyl 8-methoxyquinoline-3-carboxylate on Silica Gel

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of ethyl 8-methoxyquinoline-3-carboxylate. Specifically, we will address the issue of its decomposition when using silica gel chromatography. This document provides in-depth troubleshooting advice, preventative strategies, and alternative purification protocols based on established chemical principles and extensive field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and issues that arise during the chromatographic purification of ethyl 8-methoxyquinoline-3-carboxylate.

Question 1: I am purifying ethyl 8-methoxyquinoline-3-carboxylate using silica gel chromatography, but I am observing low yields and multiple unexpected spots on my TLC analysis of the collected fractions. What could be happening?

This is a classic sign that your compound may be degrading on the silica gel column.[1][2] Silica gel is not entirely inert; its surface is covered with silanol groups (Si-OH) which can be acidic in nature.[3] These acidic sites can catalyze the decomposition of sensitive molecules.

For ethyl 8-methoxyquinoline-3-carboxylate, the most probable decomposition pathway is the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid, 8-methoxyquinoline-3-carboxylic acid. The quinoline nitrogen, being basic, can interact with the acidic silanol groups, potentially holding the molecule on the silica surface for a longer duration and increasing the likelihood of decomposition.

Question 2: How can I quickly test if my compound is truly decomposing on silica gel?

A simple and effective way to check for on-plate degradation is to perform a 2D Thin Layer Chromatography (TLC) analysis.[4]

  • Spotting: On a square TLC plate, spot a concentrated solution of your crude or purified ethyl 8-methoxyquinoline-3-carboxylate in a suitable solvent at one corner, approximately 1.5 cm from each edge.

  • First Elution: Develop the TLC plate in a solvent system that gives your compound an Rf value of approximately 0.2-0.3.

  • Drying: Carefully remove the plate from the chamber and allow it to dry completely in a fume hood. It is crucial that all the solvent from the first elution has evaporated.

  • Second Elution: Rotate the plate 90 degrees so that the line of spots from the first run is now at the bottom. Develop the plate again in the same solvent system.

  • Visualization: After the second elution, dry the plate and visualize the spots under UV light and/or with a suitable stain.

Interpreting the Results:

  • Stable Compound: If your compound is stable, you will see a single spot located on the diagonal of the plate.

  • Unstable Compound: If your compound is degrading, you will observe one or more new spots that are not on the diagonal.[4] The main spot (your starting material) will be on the diagonal, and the decomposition products will appear off the diagonal, typically with a lower Rf value if they are more polar (like the corresponding carboxylic acid).

Visualizing the Problem: Proposed Decomposition and Diagnostic Workflow

To better understand the potential chemical transformation and the diagnostic process, refer to the diagrams below.

Proposed Decomposition Mechanism

G cluster_0 On Silica Gel Surface Silica Silica Gel Surface (Acidic Silanol Groups) EMQC Ethyl 8-methoxyquinoline-3-carboxylate Silica->EMQC Interaction MQCA 8-methoxyquinoline-3-carboxylic acid (Decomposition Product) EMQC->MQCA Acid-Catalyzed Hydrolysis Ethanol Ethanol EMQC->Ethanol Acid-Catalyzed Hydrolysis

Caption: Proposed acid-catalyzed hydrolysis on silica gel.

Troubleshooting Workflow

G Start Low Yield / Impure Fractions CheckStability Perform 2D TLC Stability Test Start->CheckStability Decomposition Decomposition Confirmed? CheckStability->Decomposition NoDecomposition Re-evaluate Other Chromatography Parameters (e.g., solvent system, loading) Decomposition->NoDecomposition No DeactivateSilica Option 1: Deactivate Silica Gel with Triethylamine Decomposition->DeactivateSilica Yes AlternativeSP Option 2: Use Alternative Stationary Phase Decomposition->AlternativeSP Yes End Purified Product DeactivateSilica->End AlternativeSP->End

Sources

Technical Support Center: Ethyl 8-methoxyquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 8-methoxyquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, offering field-proven insights and detailed protocols to help you enhance the purity and yield of your final product.

Introduction: The Gould-Jacobs Approach

The synthesis of Ethyl 8-methoxyquinoline-3-carboxylate is most commonly achieved via the Gould-Jacobs reaction.[1][2] This robust method involves two key stages: the initial condensation of 2-methoxyaniline (o-anisidine) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[3] While reliable, this process is sensitive to reaction conditions, and deviations can lead to a range of impurities that complicate downstream applications.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, ensuring you can systematically identify and resolve problems to achieve a final product of high purity.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants (2-methoxyaniline + DEEM) B Condensation (Formation of Intermediate) A->B ~100-120°C C Thermal Cyclization (Gould-Jacobs Reaction) B->C High Temp (~250°C) D Crude Product (Mixture of product, starting materials, byproducts) C->D Reaction Cooled E Aqueous Workup (Acid/Base Wash) D->E F Primary Purification (Recrystallization) E->F G Secondary Purification (Column Chromatography) F->G If impurities persist H Pure Ethyl 8-methoxy- quinoline-3-carboxylate F->H Sufficiently pure G->H

Caption: Overall workflow for synthesis and purification.

Troubleshooting Common Synthesis Issues

This section addresses the most frequent problems observed during the synthesis reaction itself.

Q1: My reaction has stalled after forming the intermediate, and I'm getting a low yield of the final quinoline product. What's going wrong?

A1: The Cause: This is a classic issue related to the two-stage nature of the Gould-Jacobs reaction.[1][3] The initial condensation to form the enamine intermediate occurs at a lower temperature (100-120°C), but the subsequent intramolecular cyclization requires significantly higher thermal energy (typically >240°C) to overcome the activation barrier.[3][4] Insufficient temperature is the most common reason for a stalled reaction.

The Solution:

  • Temperature Staging: Do not run the entire reaction at a single temperature. First, confirm the formation of the intermediate (a new, less polar spot on TLC compared to 2-methoxyaniline) by heating the mixture at ~110°C for 1-2 hours.

  • High-Temperature Cyclization: Once the intermediate is formed, the temperature must be increased substantially. The reaction is often conducted in a high-boiling solvent like diphenyl ether or, more commonly, neat.[4] A temperature of 250°C is a standard starting point for the cyclization step. Microwave synthesis can also be highly effective at reaching the required temperatures quickly and improving yields.[3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the intermediate and the appearance of the more polar quinoline product. The quinoline nitrogen allows for stronger interaction with the silica gel.

Gould_Jacobs_Mechanism reactants 2-Methoxyaniline + DEEM intermediate Enamine Intermediate (Michael Addition-Elimination) reactants->intermediate Step 1: Condensation (Loss of EtOH) intermediate->inv1 Step 2: 6π Electrocyclization (High Temperature) cyclized_enol Cyclized Intermediate (Enol form) cyclized_enol->inv2 Tautomerization product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Keto-Enol Tautomer) inv1->cyclized_enol inv2->product Column_Chromatography A Crude Product (dissolved or dry-loaded) B Silica Gel Column A->B C Elution with Low Polarity Solvent (e.g., 9:1 Hex:EtOAc) B->C D Fraction Collection (Non-polar impurities elute) C->D E Gradient Elution (Increase polarity, e.g., 4:1) D->E Monitor by TLC F Fraction Collection (Product elutes) E->F G Combine Pure Fractions & Evaporate F->G Monitor by TLC H Purified Product G->H

Sources

Technical Support Center: Gould-Jacobs Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GJ-SYNTH-OPT

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: Welcome to the Bench

You have accessed the Technical Support Center for the Gould-Jacobs synthesis of quinolines . This guide is structured not as a textbook, but as a troubleshooting repository for researchers facing "stalled" chemistry.

The Gould-Jacobs reaction is a robust sequence for synthesizing 4-hydroxyquinolines (4-quinolones) from anilines and alkoxymethylenemalonates (usually EMME).[1] However, its reliance on high-temperature pericyclic reactions makes it prone to specific failure modes: oxidative tarring , regio-scrambling , and incomplete cyclization .

Use the modules below to diagnose your specific experimental failure.

Module 1: The Condensation Phase (Step 1)

The Reaction: Aniline + Diethyl ethoxymethylenemalonate (EMME)


 Anilinomethylene malonate (Enamine) + Ethanol.
Troubleshooting Ticket #101: "My yield is low, and the intermediate is an oil, not a solid."

Diagnosis: The condensation step is an equilibrium process driven by the elimination of ethanol. If ethanol is not removed, the reaction stalls or reverses. Furthermore, "oiling out" often indicates the presence of unreacted EMME or the formation of malondianilide side products.

The Fix (Protocol):

  • Le Chatelier’s Principle: You must drive the reaction by removing ethanol. Do not reflux in a closed system. Use a Dean-Stark trap or an open flask with a downward distillation condenser.

  • Stoichiometry Check: Ensure a strict 1:1 molar ratio. Excess aniline leads to Side Reaction A (see below).

  • Solvent Selection: While ethanol is often used as a solvent, it is counter-intuitive for driving the equilibrium. Run the reaction neat (solvent-free) at

    
     or in toluene/xylene with active distillation.
    

Side Reaction A: Malondianilide Formation If you use excess aniline (or if the enamine is unstable), the aniline can attack the second ester group of the malonate, displacing the ethoxy group.

  • Result:

    
    -diphenylmalonamide (Malondianilide).[2] This is a "dead end" byproduct that will not cyclize to quinoline.
    

Module 2: The Thermal Cyclization (Step 2)

The Reaction: Anilinomethylene malonate


 4-Hydroxyquinoline-3-carboxylate.
Mechanism:  Intramolecular pericyclic reaction (Conrad-Limpach type).
Troubleshooting Ticket #202: "The reaction turned into a black, insoluble tar."

Diagnosis: This is the most common failure mode. The cyclization requires temperatures (


) that exceed the decomposition threshold of many organic substrates. The "black tar" is polymerized aniline derivatives caused by oxidative degradation .

The Fix (Protocol):

  • Oxygen Exclusion (Critical): The reaction must be run under a vigorous inert atmosphere (Argon or Nitrogen). At

    
    , even trace oxygen causes rapid radical polymerization.
    
  • The Solvent Heat Sink: Do not run this neat unless you have precise temperature control. Use a high-boiling heat sink solvent.

    • Gold Standard:Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl ether). Boiling point:

      
      .
      
    • Alternative: Diphenyl ether (

      
      ).
      
  • Dilution Factor: Run at high dilution (10–20 mL solvent per gram of reactant) to minimize intermolecular polymerization.

Troubleshooting Ticket #203: "I have uncyclized starting material even after refluxing."

Diagnosis: You likely didn't reach the activation energy temperature.

  • Fact: Cyclization rarely occurs below

    
    .
    
  • Common Error: Using solvents like ethylene glycol (

    
    ) or tetraglyme (
    
    
    
    but often wet). If the solvent boils below
    
    
    , the reaction may take days or never finish.

Module 3: Regiochemistry (The Isomer Problem)

Troubleshooting Ticket #301: "I used a meta-substituted aniline and got a mixture of isomers."

Diagnosis: When using a meta-substituted aniline, the cyclization can occur at two different ortho positions (relative to the amine), leading to either the 5-substituted or 7-substituted quinoline.

The Science of Selectivity:

  • Steric Control (The Buttressing Effect): Cyclization at the position "sandwiched" between the amine and the meta-substituent (leading to the 5-isomer) is sterically crowded. Therefore, the reaction generally favors the less hindered position (leading to the 7-isomer ).

  • Electronic Control:

    • Electron-Donating Groups (EDG) like -OMe: Strongly favor the 7-position, but can yield up to 20–30% of the 5-isomer depending on conditions.

    • Halogens (Cl, F): Almost exclusively yield the 7-isomer (e.g., 7-chloro-4-hydroxyquinoline) due to a combination of steric hindrance and electronic deactivation of the crowded site.

Decision Matrix (Expected Outcomes):

Starting AnilineMajor ProductMinor ProductReason
m-Chloroaniline7-Chloroquinoline 5-Chloro (<5%)Sterics + Electronics
m-Anisidine (OMe)7-Methoxyquinoline 5-Methoxy (~20%)Sterics dominate
m-NitroanilineFailure / Tar N/ADeactivated ring prevents cyclization

Visualizing the Pathway

The following diagram maps the critical divergence points where the reaction fails (Red nodes) versus the successful pathway (Green nodes).

GouldJacobsPathway Substrate Aniline + EMME Step1 Step 1: Condensation (100-120°C) Substrate->Step1 Enamine Anilinomethylene Malonate (Solid/Oil) Step1->Enamine - EtOH Side1 Side Reaction: Malondianilide (Excess Aniline) Step1->Side1 Stoichiometry Error Step2 Step 2: Thermal Cyclization (250°C, Dowtherm A) Enamine->Step2 Tar Black Tar / Polymer (Oxidation/Overheating) Step2->Tar O2 Present Uncyclized Uncyclized Enamine (Temp < 240°C) Step2->Uncyclized Low Temp RegioSplit Cyclization Selectivity (m-substituted) Step2->RegioSplit Isomer7 7-Substituted Isomer (Major Product) RegioSplit->Isomer7 Steric Preference Isomer5 5-Substituted Isomer (Minor Product) RegioSplit->Isomer5 Steric Crowding Product 4-Hydroxyquinoline-3-carboxylate Isomer7->Product

Caption: Figure 1. Reaction coordinate of the Gould-Jacobs synthesis, highlighting critical failure modes (Red) and the regiochemical bifurcation for meta-substituted anilines.

Module 4: Workup & Purification Protocols

The "Brick Dust" Protocol (Isolating the Product)

The cyclized product (4-hydroxyquinoline-3-ester) is often highly insoluble in organic solvents, which is an advantage.

  • Cool Down: Allow the Dowtherm A mixture to cool to room temperature. The product usually crystallizes as a precipitate.

  • Dilution: Add an equal volume of Hexane or Toluene . This reduces the viscosity of the Dowtherm A and forces more product out of solution.

  • Filtration: Filter the solid.

  • The Wash (Critical): Wash the filter cake copiously with hexane or acetone to remove residual Dowtherm A. Residual diphenyl ether is difficult to remove later by NMR/drying due to its high boiling point.

Saponification & Decarboxylation (Steps 3 & 4)
  • Issue: Decarboxylation requires high heat again.

  • Method: Hydrolyze the ester with 10% NaOH (reflux), acidify to isolate the free acid, then heat the dry acid in diphenyl ether or neat (if stable) to

    
     to liberate 
    
    
    
    .

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[3] [Link]

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[1][3][4] Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Li, J. J. (2003). Gould–Jacobs reaction.[1][3][4][5][6][7] In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 165-166). Springer. [Link]

Sources

Stability issues of Ethyl 8-methoxyquinoline-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 8-methoxyquinoline-3-carboxylate

Welcome to the technical support guide for Ethyl 8-methoxyquinoline-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to design robust experiments and ensure the integrity of your results.

Section 1: Understanding the Molecule - Core Stability Concerns

Ethyl 8-methoxyquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core, an ester functional group, and a methoxy substituent. Each of these structural motifs contributes to its chemical reactivity and potential instability under common laboratory conditions. The primary degradation pathways of concern are hydrolysis of the ethyl ester and photodegradation of the quinoline ring system.

Parent Ethyl 8-methoxyquinoline-3-carboxylate (Parent Compound) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Photolysis Photodegradation (UV/Visible Light) Parent->Photolysis Oxidation Oxidation (e.g., Peroxides) Parent->Oxidation Degradant_Acid 8-Methoxyquinoline-3-carboxylic Acid (Primary Hydrolytic Degradant) Hydrolysis->Degradant_Acid Degradant_Photo Photolytic Byproducts (Often Colored) Photolysis->Degradant_Photo Degradant_Oxidized Oxidized Derivatives (e.g., N-oxides) Oxidation->Degradant_Oxidized cluster_prep 1. Preparation cluster_stress 2. Incubation & Sampling cluster_analysis 3. Analysis & Data Prep_Stock Prepare concentrated stock in DMSO Prep_Sol Dilute stock into test buffer (e.g., PBS, pH 7.4) to final conc. Prep_Stock->Prep_Sol T0 Sample Time Zero (T=0) Analyze immediately Prep_Sol->T0 Incubate Incubate solution under defined conditions (e.g., 37°C, protected from light) T0->Incubate Sample Sample at time points (e.g., 1, 4, 8, 24 hours) Incubate->Sample Analyze Analyze all samples by stability-indicating HPLC Sample->Analyze Integrate Integrate peak areas for parent and degradants Analyze->Integrate Calculate Calculate % Parent Remaining vs. Time Integrate->Calculate

Technical Support Center: Navigating Solubility Challenges in Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and overcoming poor solubility during reaction workup. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles in their daily experimental work. Here, we move beyond simple protocols to provide in-depth explanations of the underlying chemical principles, empowering you to make informed decisions and optimize your purification processes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to solubility issues during the workup of chemical reactions.

Q1: My compound has crashed out of the reaction mixture upon cooling. What should I do?

A1: This is a common issue for compounds with low solubility at lower temperatures. The primary goal is to redissolve the compound to enable proper extraction and purification.

  • Initial Step: Gently reheat the mixture to the reaction temperature to redissolve the precipitate.

  • Troubleshooting:

    • Co-solvent Addition: If reheating is not feasible or effective, consider adding a co-solvent. A co-solvent is a miscible organic solvent that, when added to the primary solvent, can increase the solubility of your compound by reducing the overall polarity of the solvent system.[1][2] Common co-solvents include ethanol, isopropanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[2]

    • Solvent Exchange: In some cases, it may be necessary to remove the original reaction solvent (e.g., by rotary evaporation) and replace it with a more suitable solvent for the workup.[3]

Q2: I'm observing a persistent emulsion during liquid-liquid extraction. How can I break it?

A2: Emulsions are stable mixtures of immiscible liquids that can significantly hinder phase separation. They are often caused by the presence of fine solid particles, surfactants, or compounds with dual polarity.

  • Immediate Actions:

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.[4]

    • Gentle Swirling: Gently swirling the separatory funnel can help coalesce the dispersed droplets.[4]

  • Advanced Techniques:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[4] This reduces the solubility of the organic solvent in the aqueous phase and can help break the emulsion.[4]

    • Filtration: In severe cases, filtering the entire mixture through a pad of Celite® or glass wool can help remove the particulate matter that may be stabilizing the emulsion.[4]

    • Temperature Change: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion.

Q3: My target compound has poor solubility in common extraction solvents. What are my options?

A3: When standard solvents like ethyl acetate or dichloromethane fail to effectively extract your compound, a more tailored approach is needed.

  • Solvent System Modification:

    • Co-solvent Systems: Similar to addressing precipitation, using a mixture of solvents can enhance solubility. A notable example is a 3:1 mixture of chloroform and isopropanol, which can be effective for extracting polar organic compounds from aqueous phases.[3]

    • pH Adjustment: The solubility of acidic or basic compounds is highly dependent on the pH of the aqueous solution.[5] By adjusting the pH, you can convert your compound into its more soluble ionized form (salt) or its less soluble neutral form, facilitating its transfer between phases.[2]

  • Alternative Extraction Techniques:

    • Solid-Phase Extraction (SPE): SPE can be an excellent alternative when liquid-liquid extraction is problematic. The target compound is retained on a solid sorbent while impurities are washed away. The purified compound is then eluted with a suitable solvent.

    • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is particularly useful for thermally labile or sensitive compounds.

Q4: How can I remove a high-boiling point, water-miscible solvent like DMF or DMSO during workup?

A4: High-boiling point, polar aprotic solvents are notoriously difficult to remove.

  • Extractive Workup: The most common method is to dilute the reaction mixture with a large volume of a water-immiscible organic solvent and then wash repeatedly with water.[6] The polar solvent will partition into the aqueous layer.[3][6] However, be aware that some of your product may also be lost to the aqueous phase if it has some water solubility.[3]

  • Azeotropic Removal: For some solvents, azeotropic distillation with a solvent like toluene or heptane can be effective.

  • Freeze Drying (Lyophilization): If your compound is not volatile, removing the water and the polar solvent by freeze-drying can be an option.

II. Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific solubility-related problems encountered during reaction workup.

Guide 1: Unexpected Precipitation During Workup

This guide will help you identify the cause of unexpected precipitation and provide a logical workflow for resolving the issue.

dot

Caption: Decision tree for troubleshooting unexpected precipitation.

Experimental Protocol: pH Adjustment for Improved Solubility

This protocol details how to systematically determine the optimal pH for keeping an acidic or basic compound in solution during an aqueous workup.

  • Small-Scale Test: In a small vial, dissolve a sample of your crude product in the organic solvent used for extraction.

  • Aqueous Wash Simulation: Add a small amount of water to the vial to simulate the aqueous wash.

  • pH Titration: While stirring, slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the aqueous layer.

  • Observation: Observe the solubility of your compound in the organic layer at different pH values. The optimal pH is the one where your compound remains in the desired phase and impurities are removed.

  • Scale-Up: Apply the determined pH to the bulk workup.

Guide 2: Inefficient Extraction of a Poorly Soluble Compound

This guide provides strategies to improve the recovery of a target compound that has low solubility in standard extraction solvents.

Data Presentation: Comparison of Solvent Properties

The choice of extraction solvent is critical. The following table compares common organic solvents used in extractions.

SolventDensity (g/mL)Boiling Point (°C)Polarity (Dielectric Constant)Water SolubilityNotes
Hexane 0.655691.9InsolubleGood for non-polar compounds.
Diethyl Ether 0.713354.36.9 g/100 mLVolatile, forms peroxides.
Ethyl Acetate 0.902776.08.3 g/100 mLGood general-purpose solvent.
Dichloromethane 1.33409.11.3 g/100 mLDense, good for a wide range of compounds.
Chloroform 1.49614.80.8 g/100 mLDense, toxic.
Tetrahydrofuran (THF) 0.889667.5MiscibleCan be difficult to separate from water.[3]
Experimental Protocol: Salting-Out to Enhance Extraction

"Salting out" is a technique used to decrease the solubility of an organic compound in the aqueous phase, thereby promoting its transfer to the organic phase.[7]

  • Prepare Saturated Salt Solution: Prepare a saturated aqueous solution of a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄).

  • Initial Extraction: Perform an initial extraction of your aqueous phase with the chosen organic solvent.

  • Add Salt Solution: Add the saturated salt solution to the aqueous layer.

  • Re-extract: Re-extract the salted aqueous layer with fresh organic solvent.

  • Combine Organic Layers: Combine all organic extracts for further processing.

III. Advanced Strategies for Challenging Compounds

For compounds that remain problematic even after applying standard troubleshooting techniques, more advanced strategies may be necessary.

Use of Additives to Enhance Solubility
Surfactants

Surfactants are amphiphilic molecules that can form micelles in solution.[1][8] These micelles can encapsulate poorly soluble compounds, effectively increasing their concentration in the aqueous phase.[8] This can be particularly useful for removing non-polar impurities during an aqueous wash. Common non-ionic surfactants include Tween® and Triton™ X-100.

Hydrotropes

Hydrotropes are compounds that can enhance the solubility of hydrophobic compounds in aqueous solutions.[2][9] Unlike surfactants, they do not form micelles in the same way. Examples include sodium benzoate and sodium salicylate.[2]

Crystallization as a Purification and Isolation Technique

When a compound has poor solubility in all common workup solvents, crystallization can be an effective method for purification and isolation directly from the reaction mixture.[10]

dot

Caption: General workflow for purification by crystallization.

Experimental Protocol: Anti-Solvent Crystallization

This technique is useful when your compound is soluble in one solvent but insoluble in another, and the two solvents are miscible.

  • Dissolution: Dissolve your crude product in a minimum amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (the anti-solvent) to the solution until it becomes slightly turbid.

  • Induce Crystallization: The turbidity indicates the onset of precipitation. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Allow the solution to cool slowly to maximize crystal growth and yield.

  • Isolation: Isolate the crystals by filtration, wash with the anti-solvent, and dry.

IV. Conclusion

Overcoming poor solubility during reaction workup is a multifaceted challenge that often requires a combination of theoretical understanding and practical experimentation. By systematically applying the principles and techniques outlined in this guide, researchers can develop robust and efficient purification strategies for even the most challenging compounds. Remember that small-scale trials are your best friend when developing a workup procedure for a new reaction.[11]

References

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Madaan, R., & Bala, S. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Muselík, J., Franc, A., Doležel, P., Goněc, R., & Krondlová, A. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Acta poloniae pharmaceutica, 71(3), 469–478. Retrieved from [Link]

  • Scribd. (n.d.). Strategies For Working With Poorly Water Soluble APIs PDF. Retrieved from [Link]

  • BYJU'S. (n.d.). Precipitation Reaction. Retrieved from [Link]

  • Variankaval, N., Cote, A., & Doherty, M. F. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic process research & development, 21(7), 1039–1046. Retrieved from [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Precipitation (chemistry). Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How does pH affect lead solubility? Retrieved from [Link]

  • Quora. (2018, April 15). Why is precipitate formed during a chemical reaction? When does it form? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Pharmaceutical Technology. (2017, May 17). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Retrieved from [Link]

  • Encyclopedia MDPI. (2022, December 9). Enhance the Solvent Potential of Water. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Britannica. (2026, January 13). Chemical reaction - Precipitation, Reactants, Products. Retrieved from [Link]

Sources

Ester Synthesis Support Hub: Preventing Ethyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #EST-001-PROTECT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2]

Welcome to the Ester Synthesis Support Hub. You are likely here because your ethyl ester yield is lower than expected, or you are detecting the corresponding carboxylic acid (or a methyl ester impurity) in your crude material.[1]

The Core Problem: The Tetrahedral Intermediate

To prevent hydrolysis, you must understand the enemy: the tetrahedral intermediate .[2] Whether catalyzed by acid or base, hydrolysis proceeds through the attack of a nucleophile (water or hydroxide) on the carbonyl carbon.[3][4]

  • Base-Catalyzed (Saponification): This is the most dangerous scenario. The hydroxide ion (

    
    ) attacks the carbonyl to form a tetrahedral intermediate.[2][4] When this collapses, it expels the ethoxide ion (
    
    
    
    ). The critical failure point is the subsequent deprotonation of the carboxylic acid by the ethoxide, rendering the process irreversible and driving the equilibrium completely to the acid salt [1, 2].
  • Acid-Catalyzed: This is reversible.[2][3][5] The carbonyl oxygen is protonated, making the carbon more electrophilic to water. Success here depends entirely on water concentration (Le Chatelier’s Principle) [3].

Troubleshooting Guide (Q&A)

Scenario A: "I lost my ester during the aqueous workup."

Diagnosis: Unintended Saponification.[1] Root Cause: Exposure to strong bases or prolonged contact with aqueous phases at high temperatures.

Q: I used NaOH to neutralize my acid catalyst, and my ester disappeared. Why? A: Sodium Hydroxide (NaOH) is a strong nucleophile. It rapidly attacks the ester carbonyl. Even at room temperature, 1M NaOH can hydrolyze ethyl esters. Solution: Switch to a sacrificial weak base . Use saturated Sodium Bicarbonate (


) or Potassium Carbonate (

). These bases are strong enough to neutralize mineral acids (like

) but generally too non-nucleophilic to attack the ester rapidly at low temperatures [4].

Q: My workup took 3 hours because of an emulsion. Did that matter? A: Yes. Hydrolysis is kinetically driven. Prolonged contact time with water, especially if the pH is not exactly 7, allows the reaction to proceed. Solution: Break emulsions quickly using brine (saturated NaCl). The high ionic strength "salts out" the organics and reduces the water concentration available for reaction [4].

Scenario B: "My ethyl ester turned into a methyl ester."

Diagnosis: Unwanted Transesterification. Root Cause: Use of the wrong solvent during synthesis or workup.

Q: I ran the reaction in Methanol because the reagents were soluble, but I wanted the Ethyl ester. A: If you have an ethyl ester in methanol with any catalyst (acid or base), you will get a mixture of ethyl and methyl esters via transesterification. Methoxide (


) or Methanol (

) will displace the Ethoxide (

). Solution: Match the solvent to the ester. If you want an ethyl ester, you must use Ethanol. If solubility is an issue, use a non-nucleophilic co-solvent like THF or DCM, but never a mismatched alcohol [5].

Validated Protocols

Protocol 1: The "Safe" Aqueous Workup

Designed to minimize hydrolysis kinetics.

  • Quench Temperature: Cool the reaction mixture to 0°C (Ice Bath) before adding any aqueous solution. Hydrolysis rates drop significantly at lower temperatures (Arrhenius behavior) [4].

  • Neutralization: Slowly add cold, saturated

    
     . Monitor gas evolution (
    
    
    
    ).[1]
    • Why:

      
       (pKa ~10.3) neutralizes acids but generates a pH environment less hostile than NaOH (pH ~14).
      
  • Phase Separation: Extract immediately with a non-polar solvent (EtOAc or DCM).

  • Dehydration: Wash the organic layer with Saturated Brine .

    • Why: Removes bulk water from the organic phase, stopping hydrolysis in the flask.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    and filter immediately. Do not store "wet" organic layers overnight.
Protocol 2: Chemoselective Protection (Steric Shielding)

If your molecule is extremely sensitive, modify the structure.

If an ethyl ester is too labile, consider a t-Butyl ester . The bulky tert-butyl group prevents the nucleophilic attack of water/hydroxide via steric hindrance.

  • Stability Hierarchy: Methyl < Ethyl < i-Propyl < t-Butyl [6].

  • Deprotection: t-Butyl esters resist basic hydrolysis but can be cleaved selectively with TFA (Acidic) without affecting other esters.

Data & Visualization

Comparative Stability of Esters[8]
Ester TypeRelative Rate of Hydrolysis (Base)Primary Risk FactorRecommended Workup pH
Methyl Fast (100)Extremely susceptible to nucleophiles6.5 - 7.5
Ethyl Moderate (60)Standard hydrolysis risk6.0 - 8.0
Isopropyl Slow (10)Sterically hindered5.0 - 9.0
t-Butyl Negligible (<1)Acid sensitive (cleaves with TFA)4.0 - 12.0
Visualizing the Decision Logic

The following diagram illustrates the critical decision points to prevent hydrolysis during your workflow.

EsterProtection Start Start: Ester Synthesis Workup CheckSolvent Check Solvent System Start->CheckSolvent TransEst Risk: Transesterification (Ethyl -> Methyl) CheckSolvent->TransEst Mismatched Alcohol (e.g. MeOH) SafeSolvent Solvent Matches Ester (Ethanol or Non-Alcohol) CheckSolvent->SafeSolvent Matched/Inert CheckpH Neutralization Step SafeSolvent->CheckpH StrongBase Using NaOH/KOH? CheckpH->StrongBase WeakBase Using NaHCO3/K2CO3? CheckpH->WeakBase Hydrolysis OUTCOME: Hydrolysis (Carboxylic Acid Formed) StrongBase->Hydrolysis Fast Kinetics TempControl Temperature Control (0°C - 5°C) WeakBase->TempControl TempControl->Hydrolysis Prolonged Exposure Success OUTCOME: Intact Ethyl Ester TempControl->Success Quick Separation

Caption: Decision matrix for preserving ethyl esters during workup. Blue nodes indicate decision points; Red indicates failure modes; Green indicates safe paths.

Mechanism of Failure (Base-Catalyzed)

Understanding the irreversible step is key to prevention.

Saponification Ester Ethyl Ester (R-CO-OEt) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Hydroxide (OH-) OH->Tetra Acid Carboxylic Acid (R-COOH) + EtO- Tetra->Acid Collapse (Reversible) Salt Carboxylate Salt (R-COO-) + EtOH Acid->Salt Deprotonation (IRREVERSIBLE FAILURE)

Caption: The Saponification Pathway.[4] The final step (Deprotonation) is the "Point of No Return" where yield is lost permanently.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).

  • Chemistry Steps. (2021). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[2][3]

  • Chemguide. (2021). Hydrolysis of Esters.

  • BenchChem. (2025).[1] Technical Support: Preventing Hydrolysis During the Workup of Esterification Reactions.

  • Master Organic Chemistry. (2022). Transesterification.

  • ACS GCI Pharmaceutical Roundtable. (2021). Ester Deprotection Guide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, from antimalarials like quinine and chloroquine to modern anticancer agents and antibiotics. The enduring relevance of this privileged structure continually drives the need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparative analysis of the most prominent methods for quinoline synthesis, offering a blend of mechanistic understanding, practical insights into experimental choices, and quantitative yield data to inform your synthetic strategy.

The Enduring Importance of the Quinoline Nucleus

The fusion of a benzene ring to a pyridine ring at the 2,3-positions gives rise to the quinoline heterocycle. This simple bicyclic system possesses a unique combination of electronic and steric properties that allow for diverse functionalization and interaction with biological targets. Its rigid structure provides a well-defined scaffold for orienting substituents in three-dimensional space, a critical aspect of rational drug design. The nitrogen atom imparts basicity and the ability to engage in hydrogen bonding, while the aromatic system can participate in π-stacking and other non-covalent interactions. This versatility has led to the discovery of quinoline-based compounds with a wide spectrum of biological activities.

Classical Approaches to Quinoline Synthesis: A Comparative Overview

For over a century, a set of named reactions has formed the foundation of quinoline synthesis. While modern methods offer new possibilities, a thorough understanding of these classical routes is essential for any chemist working in this area.

The Skraup Synthesis: A Classic but Harsh Route

The Skraup synthesis, one of the oldest methods, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[1] The reaction is notoriously exothermic and can be difficult to control, often leading to the formation of tarry byproducts.[2]

Mechanism: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, oxidation by the oxidizing agent yields the aromatic quinoline.[1]

Experimental Causality: The choice of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the cyclization step. The oxidizing agent is necessary to aromatize the dihydroquinoline intermediate. The use of moderators like ferrous sulfate can help to control the violent exothermicity of the reaction.[2]

Yield and Scope: The Skraup synthesis is often plagued by low to moderate yields, and its harsh conditions limit its applicability to robust substrates.[3] It is primarily used for the synthesis of simple, unsubstituted or minimally substituted quinolines.

Caption: Mechanism of the Skraup Synthesis.

The Doebner-von Miller Reaction: A More Versatile Approach

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4] This allows for the synthesis of a wider range of substituted quinolines.

Mechanism: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[4] However, the exact mechanism has been a subject of debate, with some evidence suggesting a fragmentation-recombination pathway.[5]

Experimental Causality: The choice of acid catalyst (Brønsted or Lewis acids) is critical and can influence the reaction rate and the formation of byproducts.[6] Tar formation due to the polymerization of the α,β-unsaturated carbonyl is a common side reaction, which can be minimized by using a biphasic solvent system or by the slow addition of the carbonyl compound.[6]

Yield and Scope: Yields can be variable and are often affected by the formation of polymeric byproducts.[2] However, with optimized conditions, good yields of 2- and/or 4-substituted quinolines can be achieved.[1] The regioselectivity of the cyclization can be influenced by the substitution pattern of the α,β-unsaturated carbonyl compound and the reaction conditions.[7]

Caption: Mechanism of the Doebner-von Miller Reaction.

The Combes Quinoline Synthesis: Utilizing β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8]

Mechanism: The reaction begins with the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline product.[9]

Experimental Causality: The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is essential for the cyclization step.[9] The presence of strong electron-withdrawing groups on the aniline can inhibit the cyclization.[10]

Yield and Scope: The Combes synthesis is a reliable method for preparing 2,4-dialkyl or 2-alkyl-4-arylquinolines, with yields being generally good.

Caption: Mechanism of the Combes Quinoline Synthesis.

The Conrad-Limpach Synthesis: Access to 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a two-step procedure for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[11]

Mechanism: The first step involves the condensation of the aniline with the β-ketoester to form a β-aminoacrylate (an enamine). In the second step, this intermediate undergoes a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[11]

Experimental Causality: The initial condensation is typically carried out at moderate temperatures. The high-temperature cyclization (around 250 °C) is the rate-determining step and requires a high-boiling, inert solvent such as mineral oil or Dowtherm A to achieve good yields.[11] The use of an acid catalyst can facilitate the initial condensation.

Yield and Scope: Yields can be moderate to high, with the choice of solvent for the cyclization step being crucial for maximizing the yield.[11] This method is a key route to 4-hydroxyquinolines, which are important intermediates in pharmaceutical synthesis.

Caption: Mechanism of the Conrad-Limpach Synthesis.

The Friedländer Synthesis: A High-Yielding and Versatile Method

The Friedländer synthesis is one of the most widely used methods for preparing quinolines due to its versatility and generally high yields.[12] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[12]

Mechanism: Two main mechanistic pathways are proposed. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base between the aniline and the α-methylene carbonyl compound, followed by an intramolecular aldol-type condensation.[13]

Experimental Causality: The reaction can be catalyzed by either acids or bases, and in some cases, can proceed thermally.[14] The choice of catalyst can influence the reaction rate and selectivity. The use of pre-formed 2-aminoaryl aldehydes or ketones is a key feature of this method, providing excellent control over the substitution pattern of the final product.

Yield and Scope: The Friedländer synthesis is known for its good to excellent yields and broad substrate scope, allowing for the preparation of a wide variety of polysubstituted quinolines under relatively mild conditions.[3]

Caption: Mechanistic Pathways of the Friedländer Synthesis.

Comparative Yield Data

The following table provides a summary of representative yields for the classical quinoline synthesis methods. It is important to note that yields are highly dependent on the specific substrates, reagents, and reaction conditions employed.

Synthesis MethodReactantsProductCatalyst/ConditionsYield (%)Reference
Skraup Aniline, GlycerolQuinolineH₂SO₄, Nitrobenzene84-91[13]
Doebner-von Miller Aniline, Crotonaldehyde2-MethylquinolineHCl, TolueneGood to Excellent[6]
Combes Aniline, Acetylacetone2,4-DimethylquinolineH₂SO₄~61-68[2]
Conrad-Limpach 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate4-Hydroxy-2-methyl-6-nitroquinolineH₂SO₄ (cat.), Isobutyl benzoate (solvent), reflux66[6]
Friedländer 2-Aminobenzophenone, Ethyl acetoacetateEthyl 2-methyl-4-phenylquinoline-3-carboxylateZrCl₄, EtOH/H₂O, 60 °CNot specified[15]

Modern and Greener Approaches to Quinoline Synthesis

While the classical methods remain valuable, significant research has focused on developing more efficient, selective, and environmentally friendly approaches to quinoline synthesis.

Palladium-Catalyzed Syntheses

Palladium catalysis has emerged as a powerful tool for the synthesis of quinolines, offering high efficiency and functional group tolerance.[16] These methods often involve C-H activation and/or cross-coupling reactions. For example, the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols can produce 2-arylquinolines in moderate to good yields (55-60% for electron-donating groups).[16]

Nanocatalyzed Green Protocols

The use of nanocatalysts represents a significant advancement in green chemistry approaches to quinoline synthesis.[17] These catalysts offer high surface area, enhanced reactivity, and often allow for milder reaction conditions and easier catalyst recycling. For instance, the synthesis of 2-methyl-6-nitroquinoline using silica-functionalized magnetite nanoparticles has been shown to double the reaction yield compared to the uncatalyzed reaction.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for two key quinoline synthesis methods. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Skraup Synthesis of Quinoline

This procedure is adapted from Organic Syntheses and includes modifications to control the exothermic nature of the reaction.[13]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide solution (40%)

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol. Stir the mixture to ensure homogeneity.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with continuous stirring and external cooling (e.g., in an ice bath). The addition should be controlled to keep the temperature from rising too rapidly.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the reaction begins (indicated by a noticeable increase in temperature and refluxing), remove the external heat source. The reaction is highly exothermic and will sustain itself for some time. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion and Workup: After the initial vigorous reaction subsides, heat the mixture at reflux for several hours to ensure completion. Allow the mixture to cool to room temperature.

  • Neutralization and Steam Distillation: Carefully dilute the reaction mixture with water and then neutralize it with a 40% sodium hydroxide solution. The quinoline is then isolated by steam distillation.

  • Purification: The crude quinoline is separated from the aqueous distillate, dried, and purified by vacuum distillation.

Expected Yield: 84-91%[13]

Protocol 2: Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This protocol describes a Lewis acid-catalyzed Friedländer synthesis.[15]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Reaction: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Conclusion and Future Outlook

The synthesis of quinolines continues to be an active area of research, driven by the enduring importance of this scaffold in medicinal chemistry and materials science. While classical methods like the Skraup and Friedländer syntheses remain valuable tools, the trend is clearly towards the development of more sustainable and efficient protocols. The increasing use of palladium catalysis and nanocatalysis is a testament to this shift, offering milder reaction conditions, higher yields, and greater functional group tolerance. For researchers and drug development professionals, a thorough understanding of both the classical and modern methods is essential for selecting the optimal synthetic strategy to access the desired quinoline derivatives. The choice of method will ultimately depend on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the environmental impact of the process.

References

  • Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from a relevant organic chemistry textbook or online resource.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Claret, P. A., & Osborne, A. G. (1970). 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS.
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). RSC Advances.
  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from a relevant organic chemistry textbook or online resource.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • Improving the regioselectivity of the Doebner-Miller reaction. (2025). Benchchem.
  • Palladium-Catalysed Synthesis and Transform
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). SpringerLink.
  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved from [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (2016). Organic Chemistry Portal.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.).
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Synthesis of 2‐Arylquinolines from 2‐Iodoanilines and β‐Chloropropiophenones via Palladium‐Catalyzed Cascade Reaction. (n.d.).
  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (n.d.). Journal of Applicable Chemistry.
  • 2,4-Dimethylquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Anticancer Activity of Novel Derivatives with Standard Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of cancer therapy is one of continuous evolution. While standard-of-care chemotherapeutics and targeted agents form the bedrock of current treatment regimens, the quest for novel compounds with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms is a paramount objective in oncological research.[1][2] This has led to a surge in the development of derivatives of existing natural and synthetic compounds.[3][4] These derivatives, often born from rational drug design, aim to enhance the therapeutic index of parent molecules by modifying their structure to improve target specificity, bioavailability, and reduce off-target toxicities.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the anticancer activity of novel derivatives against established standard drugs. We will delve into the critical in-vitro and in-vivo methodologies, data interpretation, and the underlying scientific principles that ensure a robust and objective comparison.

Foundational In-Vitro Assays: The First Line of Evaluation

In-vitro assays are indispensable for the initial screening and characterization of anticancer compounds.[5][6][7] They offer a cost-effective and high-throughput means to assess cytotoxicity, effects on cell proliferation, and the mechanism of cell death.[6]

Cytotoxicity and Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel derivative and the standard drug for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[10]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Distinguishing between apoptotic and necrotic cell death is crucial in understanding a compound's mechanism of action. The Annexin V/PI assay is a standard flow cytometry-based method for this purpose.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

  • Cell Treatment: Treat cells with the derivative and standard drug as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[15]

Cell Cycle Analysis: Propidium Iodide Staining

Anticancer agents often exert their effects by disrupting the cell cycle.[16] Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[18]

  • PI Staining: Add PI solution to the cell suspension.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in each phase of the cell cycle.[17]

Comparative Data Analysis: A Quantitative Approach

Table 1: In-Vitro Anticancer Activity of Derivative X vs. Standard Drug Y in Lung Cancer Cell Line (A549)
Parameter Derivative X Standard Drug Y (e.g., Cisplatin) Vehicle Control
IC50 (µM) after 48h (MTT Assay) 5.215.8>100
% Apoptotic Cells (Annexin V+/PI-) after 24h 35.6%18.2%2.1%
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) after 24h 12.1%8.5%1.5%
% G2/M Phase Arrest after 24h 45.3%25.1%12.8%

This table presents hypothetical data for illustrative purposes.

Visualizing the Experimental Workflow

A clear understanding of the experimental pipeline is crucial for reproducibility and interpretation.

G cluster_invitro In-Vitro Evaluation cluster_assays Functional Assays cell_culture Cancer Cell Line Culture (e.g., A549) treatment Treatment with Derivative X & Standard Drug Y cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle data_analysis Data Analysis & Comparison (IC50, % Apoptosis, % Cell Cycle Arrest) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: In-Vitro Experimental Workflow for Comparing Anticancer Derivatives.

Delving Deeper: In-Vivo Efficacy in Xenograft Models

While in-vitro assays provide valuable initial data, in-vivo studies are essential to evaluate the therapeutic potential of a compound in a more complex biological system.[5] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer drugs.[19][20]

Patient-Derived Xenograft (PDX) Models: A More Clinically Relevant Approach

Patient-derived xenograft (PDX) models, created by directly implanting fresh tumor tissue from patients into mice, are gaining prominence as they better recapitulate the heterogeneity and characteristics of the original human tumor.[21][22]

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells or implant a small fragment of a patient's tumor into the flank of the mice.[20]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, standard drug, and one or more doses of the novel derivative.

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess treatment-related toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Table 2: In-Vivo Efficacy of Derivative X vs. Standard Drug Y in a Lung Cancer Xenograft Model
Treatment Group Average Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Average Body Weight Change (%)
Vehicle Control 1500 ± 150--2%
Standard Drug Y (10 mg/kg) 850 ± 9543.3%-10%
Derivative X (10 mg/kg) 550 ± 7063.3%-3%
Derivative X (20 mg/kg) 300 ± 5080.0%-4%

This table presents hypothetical data for illustrative purposes.

Understanding the Mechanism of Action: A Signaling Pathway Perspective

To truly understand the superiority of a derivative, it is essential to elucidate its mechanism of action. For instance, many anticancer drugs, including platinum-based compounds like cisplatin, exert their effects by inducing DNA damage, which can trigger apoptosis.[23][24] Novel derivatives may exhibit enhanced activity by more efficiently targeting this or other critical signaling pathways.

Illustrative Signaling Pathway: DNA Damage-Induced Apoptosis

G cluster_pathway DNA Damage-Induced Apoptosis Pathway drug Anticancer Drug (e.g., Cisplatin, Derivative X) dna_damage DNA Damage (Cross-linking) drug->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Stabilization & Activation atm_atr->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified DNA Damage-Induced Apoptosis Pathway.

The comprehensive comparison of novel anticancer derivatives with standard drugs requires a multi-faceted approach, integrating robust in-vitro and in-vivo experimental data. By employing a systematic evaluation of cytotoxicity, mechanism of cell death, and in-vivo efficacy, researchers can generate the critical evidence needed to identify promising new therapeutic candidates. The ultimate goal is to advance the development of more effective and less toxic cancer treatments, and the rigorous comparative analysis outlined in this guide is a crucial step in achieving that objective.

References

  • National Cancer Institute. (n.d.). NCI-Designated Cancer Centers. Retrieved from [Link]

  • Das, S., & Bernards, R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 962933.
  • Alotaibi, H. G., Al-Abbad, E., Almohazey, D., Ravinayagam, V., Akhtar, S., Dafalla, H., & Jermy, B. R. (2024). Zeolitic Imidazole Framework/Silica Nanocomposite for Targeted Cancer Therapeutics: Comparative Study of Chemo-Drug Cisplatin (CPt) and Green Platinum (GPt) Efficacy. International journal of molecular sciences, 25(6), 3157.
  • Eldeeb, S., et al. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences, 23(15), 8227.
  • Kornienko, T. E., et al. (2022). Enhancement of the Antitumor and Antimetastatic Effect of Topotecan and Normalization of Blood Counts in Mice with Lewis Carcinoma by Tdp1 Inhibitors-New Usnic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11296.
  • Zhang, H., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(14), 5395.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Sharma, A., et al. (2022). A Review on Anti-Cancer Agents: Conventional Drugs and Novel Target Specific Inhibitors. Current Drug Targets, 23(14), 1335-1350.
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371.
  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1419, 65–73.
  • Ivanov, D. P., Parker, T. L., Walker, D. A., Alexander, C., Ashford, M. B., Gellert, P. R., & Garnett, M. C. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 293.
  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • van Engeland, M., Nieland, L. J., Ramaekers, F. C., Schutte, B., & Reutelingsperger, C. P. (1998). Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure. Cytometry, 31(1), 1–9.
  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • National Cancer Institute. (2017). Institutional Scientific Review of Cancer Clinical Research Protocols: A Unique Requirement That Affects Activation Timelines. Retrieved from [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Choi, Y. J., & Kim, T. G. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development.
  • Singh, S., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. Pharmacological Research, 107695.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (2019). In-vitro Models in Anticancer Screening. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Tools and Resources - NCI Office of Data Sharing. Retrieved from [Link]

  • G. (2018). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Cancers, 10(4), 98.
  • Kim, H. J., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 133–140.
  • ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • National Cancer Institute. (n.d.). The U.S. National Cancer Institute's Approach to the Discovery and Development of New Drugs for the Treatment of Cancer. Retrieved from [Link]

Sources

Benchmarking the cytotoxicity of new derivatives against known anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Comparative Potency

In the development of novel anticancer agents, cytotoxicity data is the gatekeeper. However, an IC50 value in isolation is meaningless. To survive the "Valley of Death" in preclinical development, a new derivative must demonstrate not just potency, but superiority or selectivity against established standards (e.g., Cisplatin, Doxorubicin, Paclitaxel).

This guide moves beyond basic viability assays to establish a rigorous benchmarking framework. We will prioritize ATP-based luminescence assays over traditional tetrazolium (MTT/MTS) methods due to their higher sensitivity and freedom from metabolic artifacts, aligning with modern OECD Good In Vitro Method Practices (GIVIMP) .

Strategic Experimental Design

Cell Line Integrity (The Foundation)

Data generated from misidentified or contaminated cell lines is void. Before benchmarking, you must validate your biological system.

  • Authentication: Use Short Tandem Repeat (STR) profiling to verify cell line identity against the ATCC/DSMZ database.

  • Contamination Control: Mandatory PCR-based Mycoplasma testing. Mycoplasma alters cellular metabolism, skewing antiproliferative data.

Control Selection

You must select controls that mechanistically align with your derivative’s design.

Control TypePurposeSelection Criteria
Positive Control Benchmarking PotencyMust be a clinical standard with a known MOA similar to your derivative (e.g., use Paclitaxel for tubulin inhibitors).
Negative Control Baseline ViabilityVehicle Control (e.g., DMSO) matching the highest solvent concentration used in treatment wells.
Normal Cell Line Selectivity Index (SI)Non-cancerous fibroblasts (e.g., MRC-5, HFF-1 ) or epithelial cells (e.g., MCF-10A ) to prove the drug spares healthy tissue.

Workflow Visualization

The following diagram outlines the critical path for a comparative cytotoxicity screen, highlighting quality control checkpoints (QC).

BenchmarkingWorkflow Seed 1. Cell Seeding (Optimized Density) Attach 2. Attachment Phase (24h Recovery) Seed->Attach Treat 3. Drug Treatment (Serial Dilutions + Controls) Attach->Treat Incubate 4. Incubation (48h - 72h) Treat->Incubate Assay 5. ATP Luminescence Assay (CellTiter-Glo) Incubate->Assay Analysis 6. Data Analysis (4-PL Regression) Assay->Analysis QC1 QC: >95% Viability Mycoplasma (-) QC1->Seed QC2 QC: DMSO < 0.5% QC2->Treat

Figure 1: The Comparative Screening Pipeline. Note the critical QC checkpoints for cell health and solvent toxicity.

The Gold Standard Protocol: ATP Luminescence

We utilize an ATP-based endpoint (e.g., CellTiter-Glo®) rather than MTT.

  • Why? MTT relies on mitochondrial dehydrogenase activity, which can be artificially increased by metabolic stress or drugs, leading to false "viability" signals. ATP is a direct marker of metabolic presence and degrades rapidly upon cell death.[1]

Step-by-Step Methodology

1. Optimization of Seeding Density:

  • Goal: Ensure cells remain in the log-growth phase throughout the assay (72h). Over-confluence induces contact inhibition, rendering cells resistant to drugs.

  • Action: Perform a growth curve. Typical densities: 3,000–5,000 cells/well (96-well plate).

2. Mitigating the "Edge Effect":

  • Problem: Evaporation in outer wells concentrates the media/drug, skewing results.

  • Protocol: Fill the perimeter wells (rows A/H, columns 1/12) with sterile PBS. Do not use them for data. Use only the inner 60 wells.

3. Compound Treatment:

  • Prepare a 1000x stock in DMSO.

  • Dilute into media to keep final DMSO concentration <0.5% (v/v). Higher DMSO levels are cytotoxic and will mask the derivative's effect.

  • Perform a 9-point serial dilution (1:3 or 1:2) to capture the full sigmoidal curve.

4. Readout:

  • Equilibrate plate to room temperature (30 min) to stabilize luminescence.

  • Add ATP reagent (1:1 ratio with media). Shake orbitally for 2 minutes to lyse cells.

  • Read Luminescence (RLU) on a multi-mode plate reader.

Data Analysis & Interpretation

Calculating IC50

Do not use linear interpolation. You must fit the data to a Non-Linear Regression model (4-Parameter Logistic / Sigmoidal Dose-Response) :



  • X: Log of concentration.

  • Y: Normalized viability (%).

  • R² Value: A valid assay should have an R² > 0.95.

The Selectivity Index (SI)

This is the definitive metric for benchmarking. It quantifies the therapeutic window.



  • Interpretation:

    • SI < 2: General toxin (likely unsafe).

    • SI > 3: Potential lead candidate (Good selectivity).

    • SI > 10: Excellent therapeutic prospect.

Benchmarking Table (Example Data)
CompoundCell Line (Target)Cell Line (Normal)IC50 (Target)IC50 (Normal)Selectivity Index (SI)Status
Cisplatin (Std) A549 (Lung)MRC-5 (Fibroblast)4.2 µM8.5 µM2.02 Toxic Baseline
Derivative X A549 (Lung)MRC-5 (Fibroblast)1.1 µM15.4 µM14.0 Superior
Derivative Y A549 (Lung)MRC-5 (Fibroblast)0.5 µM0.6 µM1.2 High Potency / High Toxicity

Advanced Validation: Mechanism of Action

Cytotoxicity does not equal efficacy. A drug that causes necrosis (uncontrolled rupture) triggers inflammation, whereas apoptosis (programmed death) is preferred.

Pathway Visualization: Apoptosis vs. Survival

To validate how your derivative kills, you must map its effect on the intrinsic/extrinsic pathways.

ApoptosisPathway Drug Derivative X (Stress Signal) Bcl2 Bcl-2 (Anti-Apoptotic) Drug->Bcl2 Inhibits Bax Bax/Bak (Pro-Apoptotic) Drug->Bax Activates Bcl2->Bax Blocks Mito Mitochondria (Cytochrome c Release) Bax->Mito Pore Formation Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage (Cell Death) Casp3->PARP

Figure 2: Simplified Mechanism of Action. Successful derivatives typically upregulate Bax and cleave PARP.

Validation Protocol: Use Annexin V / Propidium Iodide (PI) Flow Cytometry to distinguish populations:

  • Annexin V+/PI- : Early Apoptosis (Desired).

  • Annexin V+/PI+ : Late Apoptosis.

  • Annexin V-/PI+ : Necrosis (Undesired toxicity).

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP). [Link]

  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP).[2] OECD Series on Testing and Assessment, No. 286. [Link]

  • Riss, T. L., et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Indrayanto, G., et al. The Selectivity Index of Anticancer Agents. In Profiles of Drug Substances, Excipients and Related Methodology. [Link]

  • Gerlier, D., & Thomasset, N. Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods.[3] [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate and precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in a multitude of pharmaceutical agents, making the reliability of their analytical characterization a cornerstone of drug safety and efficacy.[1][2][3][4] This guide provides an in-depth comparison of prevalent analytical techniques for quinoline characterization—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and elucidates the critical process of cross-validation to ensure data integrity across different analytical platforms.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] This guide is designed to move beyond a simple recitation of protocols, instead offering a rationale for methodological choices and a framework for establishing self-validating systems in your laboratory, in alignment with regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]

The Imperative of Cross-Validation

In the lifecycle of drug development, it is not uncommon for analytical methods to be transferred between laboratories, or for different analytical techniques to be employed for the same compound across various stages of development.[10] Cross-validation of analytical methods is the formal process of comparing results from two or more distinct methods to ensure their equivalence and the consistency of data generated.[10][11] This is paramount when:

  • A new method is introduced to replace an existing one.

  • Data from different laboratories or studies are being compared or combined.[10]

  • Multiple analytical techniques are used to characterize the same sample.

A robust cross-validation study provides irrefutable evidence that the chosen analytical methods are reliable and produce comparable results, thereby ensuring the continuity and integrity of analytical data throughout the drug development process.[10]

Comparative Analysis of Key Analytical Techniques for Quinoline

The selection of an analytical technique for quinoline characterization is contingent on the specific analytical objective, such as impurity profiling, content uniformity, or dissolution testing.[12] Each method offers a unique combination of specificity, sensitivity, and analytical capability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerhouse in pharmaceutical analysis, renowned for its precision, high resolution, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1][13] It is often considered the gold standard for impurity analysis.[14]

  • Principle: Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase based on polarity.[1]

  • Strengths for Quinoline Analysis: HPLC excels at separating quinoline from its structurally similar impurities and degradation products.[2][13] Its sensitivity is typically high, with limits of detection (LOD) and quantitation (LOQ) often in the ng/mL to low µg/mL range.[2][13]

  • Causality in Method Design: The choice of a C18 column is common for quinoline analysis due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. A gradient elution with acetonitrile and water is often employed to ensure the efficient elution of both polar and non-polar impurities. UV detection is highly suitable for quinoline due to its chromophoric nature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a potent technique for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[1][14][15][16]

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with a liquid or solid stationary phase.[1] The separated components are then detected and identified by a mass spectrometer.

  • Strengths for Quinoline Analysis: GC-MS provides excellent specificity for volatile impurities and can offer structural information about unknown compounds through mass fragmentation patterns.[1] It is particularly useful for identifying residual solvents and other volatile organic compounds.[14][16]

  • Causality in Method Design: A capillary column, such as an HP-5ms, is frequently used for its low bleed and inertness, which are crucial for sensitive MS detection. Helium is the carrier gas of choice due to its inertness and efficiency. Electron ionization (EI) is a common ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb light in the UV-Vis region.[17][18]

  • Principle: This method is based on the measurement of the absorbance of light by the analyte at a specific wavelength, governed by the Beer-Lambert law.[2][17]

  • Strengths for Quinoline Analysis: Due to its aromatic structure, quinoline exhibits strong UV absorbance, making UV-Vis spectroscopy a suitable technique for its quantification.[18][19] The method is straightforward and does not require extensive sample preparation.

  • Causality in Method Design: The selection of the wavelength of maximum absorbance (λmax) for quinoline is critical for achieving the highest sensitivity and minimizing interference.[18] A solvent that does not absorb in the same region as quinoline is chosen to prepare the samples.

Quantitative Data Summary: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectroscopy for the characterization of quinoline, based on established analytical principles and available data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible (UV-Vis) Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[1]Measurement of light absorbance by the analyte.[2]
Specificity High; can separate quinoline from impurities.[2]Very high; provides mass fragmentation for structural information.[1]Moderate; potential for interference from other chromophoric compounds.[2]
Sensitivity (LOD/LOQ) High (ng/mL to low µg/mL range).[2]Very high (pg to ng range).Moderate (µg/mL to mg/mL range).[2]
Linearity Excellent over a wide concentration range.[2]Excellent over a wide concentration range.Good, but can be limited by deviations from the Beer-Lambert law at high concentrations.[2]
Precision (RSD) High (typically <2%).[2]High (typically <5%).High (typically <2% for replicate measurements).[2]
Analyte Volatility Not required.[1]Required.[1]Not a factor.
Sample Derivatization Generally not required.[1]May be required for non-volatile impurities.[1]Not required.
Impurity Profiling Excellent for non-volatile and thermally labile impurities.[1]Excellent for volatile and semi-volatile impurities.[1]Limited; cannot separate impurities.

The Cross-Validation Workflow: A Visual Guide

A systematic approach is essential for a successful cross-validation study. The following diagram illustrates a logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting cluster_conclusion Phase 4: Conclusion define_objectives Define Objectives & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC vs. GC-MS) define_objectives->select_methods develop_protocol Develop Detailed Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare a Minimum of 3 Batches of Quinoline Samples develop_protocol->prepare_samples analyze_method1 Analyze Samples Using Method 1 (e.g., HPLC) prepare_samples->analyze_method1 analyze_method2 Analyze Samples Using Method 2 (e.g., GC-MS) prepare_samples->analyze_method2 compare_results Statistically Compare Results (e.g., t-test, F-test) analyze_method1->compare_results analyze_method2->compare_results evaluate_criteria Evaluate Against Pre-defined Acceptance Criteria compare_results->evaluate_criteria document_report Document Findings in a Comprehensive Report evaluate_criteria->document_report conclusion Conclusion on Method Equivalence document_report->conclusion

Caption: A streamlined workflow for the cross-validation of analytical methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of quinoline using HPLC, GC-MS, and UV-Vis Spectroscopy. These protocols are designed to be self-validating by incorporating system suitability tests and quality control checks.

Protocol 1: HPLC Method for Quinoline Assay and Impurity Profiling
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of quinoline reference standard in methanol in a 100 mL volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample containing quinoline at a target concentration within the linear range using methanol as the diluent.

  • System Suitability:

    • Inject the working standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Procedure:

    • Inject the blank (methanol), followed by the standard solutions and the sample solution.

    • Identify the quinoline peak based on the retention time of the standard.

    • Quantify the amount of quinoline in the sample using the calibration curve generated from the standard solutions.

    • Identify and quantify any impurities by their relative retention times and peak areas.

Protocol 2: GC-MS Method for Volatile Impurity Analysis in Quinoline
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Chromatographic and MS Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of quinoline and any known volatile impurities in a suitable solvent (e.g., toluene) at a concentration of approximately 100 µg/mL.[20]

    • Sample Solution: Dissolve a known amount of the quinoline sample in the same solvent to achieve a similar concentration.

  • System Suitability:

    • Inject the standard solution. The signal-to-noise ratio for the quinoline peak should be ≥ 10.

  • Procedure:

    • Inject the solvent blank, followed by the standard and sample solutions.

    • Identify quinoline and any volatile impurities by comparing their retention times and mass spectra to the standard and a reference library (e.g., NIST).

    • Quantify the impurities based on their peak areas relative to the quinoline peak or an internal standard.

Protocol 3: UV-Vis Spectrophotometric Method for Quinoline Quantification
  • Instrumentation:

    • Double-beam UV-Vis Spectrophotometer.

  • Method Parameters:

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax of quinoline in the chosen solvent (typically around 313 nm). A UV scan from 200-800 nm should be performed.[18]

    • Solvent: 0.1 N Hydrochloric Acid or Methanol.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of quinoline reference standard in the chosen solvent in a 100 mL volumetric flask.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Sample Solution: Prepare the sample to have a final concentration within the linear range of the calibration curve.

  • Procedure:

    • Set the spectrophotometer to zero with the solvent blank.

    • Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of quinoline in the sample solution from the calibration curve.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in drug development. By understanding the principles and performance characteristics of different analytical techniques such as HPLC, GC-MS, and UV-Vis spectroscopy, researchers can make informed decisions about the most appropriate methods for quinoline characterization. The implementation of robust cross-validation protocols, as outlined in this guide, ensures the consistency and integrity of analytical results, ultimately contributing to the development of safe and effective pharmaceutical products. Adherence to guidelines from regulatory bodies like the ICH is not merely a compliance exercise but a commitment to scientific excellence and patient safety.[21][22][23][24]

References

  • PharmaGuru. (2025, August 11).
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Benchchem. A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS.
  • Benchchem.
  • Pharmaguideline. (2024, December 11).
  • AMSbiopharma. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • AMSbiopharma. (2025, December 10).
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • IOP Publishing. (2022).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Portal AmeliCA. (2019).
  • International Council for Harmonisation. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • International Council for Harmonis
  • International Council for Harmonisation. (2023, November 30).
  • ResearchGate. (2024, April 9). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer.
  • Semantic Scholar. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • Lab Manager. (2025, November 27).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy.
  • MDPI. (2024).
  • AMSbiopharma. (2025, July 22).
  • Arabian Journal of Chemistry. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.

Sources

Isomeric differentiation of quinoline-3-carboxylates using mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for fluoroquinolone antibiotics, antimalarials, and emerging synthetic cannabinoids.[1] A critical analytical bottleneck in drug development is the differentiation of positional isomers (e.g., 2-, 4-, or 5-substituted variants) which often exhibit identical exact masses and superimposable retention times in standard LC gradients.[1]

This guide objectively compares the efficacy of Electron Ionization (EI) , Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) , and Ion Mobility-Mass Spectrometry (IM-MS) .[1] While EI often fails to distinguish these isomers due to excessive fragmentation, Energy-Resolved ESI-MS/MS (ER-MS) emerges as the most robust, accessible protocol, leveraging the "ortho effect" to generate diagnostic abundance ratios.[1]

The Isomeric Challenge: Why is Not Enough

In quinoline-3-carboxylate synthesis, regioisomeric byproducts are common. For instance, the cyclization of anilines with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) can yield isomeric mixtures depending on the aniline substituents.

  • The Problem: Isomers such as ethyl 4-hydroxyquinoline-3-carboxylate and its 2-hydroxy or isoquinoline analogs share the same elemental formula (

    
    ) and Exact Mass (
    
    
    
    ).[1]
  • The Consequence: In standard MS1 (Full Scan), they appear as a single peak. Without differentiation, structure-activity relationship (SAR) data becomes corrupted.[1]

Comparative Methodology: Selecting the Right Tool

The following table summarizes the performance of three primary MS modalities for this specific application.

FeatureMethod A: EI-MS (GC-MS) Method B: ESI-CID (LC-MS/MS) Method C: IM-MS
Differentiation Mechanism Fingerprint fragmentation (70 eV)Proton affinity & Energy-resolved fragmentationCollisional Cross Section (CCS)
Success Rate (Isomers) Low .[1] Spectra are often superimposable due to high internal energy.[1]High . Diagnostic ratios vary with Collision Energy (CE).[1]Very High . Separates based on gas-phase shape.[1]
Sample Requirement Volatile/Derivatized samples only.Compatible with polar/thermally labile compounds.[1]Compatible with all ESI-amenable ions.[1]
Throughput Medium (GC run times).High (Flow injection or fast LC).[1]High (ms timescale separation).
Verdict Not Recommended for polar carboxylates without derivatization.[1]Recommended Standard . Accessible and robust.[1]Specialist Use for co-eluting isomers.[1]

Mechanistic Deep Dive: The Ortho Effect

The differentiation of quinoline-3-carboxylates relies heavily on the Ortho Effect . This phenomenon occurs when a substituent (e.g., -OH, -NH2, or alkyl) is spatially proximal to the carboxylate ester at position 3.[1]

The Mechanism

In ESI-MS/MS , the protonated molecular ion


 undergoes fragmentation.[2]
  • Ortho-Isomers (e.g., 4-substituted): The proximity of the 4-substituent to the 3-carboxylate facilitates a hydrogen transfer or nucleophilic attack, leading to the rapid elimination of small neutral molecules (water or alcohols) at low collision energies.[1]

  • Meta/Para-Isomers (e.g., 6- or 7-substituted): Lacking this proximity, these isomers require higher energy to fragment, often breaking the ester bond directly rather than via rearrangement.[1]

Visualization: Diagnostic Fragmentation Pathway

The following diagram illustrates the differentiation logic and the specific "Ortho Effect" mechanism for a 4-hydroxyquinoline-3-carboxylate system.

QuinolineFragmentation Precursor Precursor Ion [M+H]+ (m/z 218) Decision Collision Induced Dissociation (CID) Precursor->Decision OrthoPath Ortho-Isomer (4-OH) Proximity Enabled Decision->OrthoPath Path A MetaPath Distal Isomer (6-OH) No Proximity Decision->MetaPath Path B Transition Transition State: 6-membered ring H-transfer OrthoPath->Transition Ortho Effect Frag_Meta Generic Fragment B [M+H - CO/CO2]+ Requires High CE MetaPath->Frag_Meta Direct Cleavage Frag_Ortho Diagnostic Fragment A [M+H - H2O/ROH]+ High Intensity at Low CE Transition->Frag_Ortho Rapid Elimination

Caption: Workflow showing how steric proximity (Ortho Effect) lowers the energy barrier for specific neutral losses, creating a diagnostic intensity difference compared to distal isomers.

Experimental Protocol: Energy-Resolved Mass Spectrometry (ER-MS)

To confidently differentiate isomers, you cannot rely on a single collision energy.[1] You must generate a Breakdown Curve .[1]

Equipment
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization: ESI Positive Mode.

Step-by-Step Workflow
  • Precursor Selection: Isolate the

    
     ion (e.g., m/z 218.[1]1) with a narrow isolation window (1 Da) to exclude isotopes.[1]
    
  • Ramping Collision Energy:

    • Inject the sample (direct infusion or LC peak).

    • Acquire MS/MS spectra at stepped Collision Energies (CE): 5, 10, 15, 20, 25, 30, 35, 40, 50 eV.

  • Data Extraction:

    • Monitor the intensity of the Survivor Ion (Precursor) and specific Product Ions (e.g., m/z 172, m/z 144).

  • Plotting: Plot "Relative Abundance (%)" vs. "Collision Energy (eV)".

  • Calculation: Determine the

    
     value (the energy at which the precursor intensity drops to 50%).
    

Self-Validating Check: The isomer with the "Ortho" substituent will typically have a lower


 for the water/alcohol loss channel due to the kinetically favored rearrangement.

Supporting Experimental Data: Case Study

The following data represents a comparison of quinolinyl-carboxylate isomers (derived from synthetic cannabinoid research, specifically 5F-PB-22 analogs). Note how the Ratio of product ions serves as the differentiator when the fragments themselves are identical.[3]

Table 1: Relative Intensity of Product Ion (m/z 232) at Variable Collision Energies

Isomer TypeStructure FeatureIntensity at CE 10VIntensity at CE 20VDiagnostic Interpretation
Isomer A Indole-3-carboxylate (Reference)57%100% (Base Peak)Gradual fragmentation.[1]
Isomer B 4-Quinolinyl (Ortho-like)100% <10% (Depleted)Rapid fragmentation .[1] The bond is labile due to steric/electronic relief.
Isomer C 6-Quinolinyl (Distal)<5%25%Resistant .[1] Requires higher energy to initiate cleavage.[1]
Isomer D Isoquinolinyl<5%15%Distinctly stable; distinct fingerprint at high CE.[1]

Data derived from principles observed in synthetic cannabinoid isomer differentiation [1, 2].[3][4]

Interpretation Guide
  • High Abundance at Low CE: Indicates a facile rearrangement pathway (Ortho Effect).[1]

  • Low Abundance at Low CE: Indicates a rigid structure requiring direct bond scission (Distal isomers).[1]

References

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Source: Forensic Toxicology (via PubMed/NIH) Significance:[1] Demonstrates that while EI-MS fails to distinguish these isomers, ESI-CID provides diagnostic ratios based on product ion intensity. URL:[Link][1]

  • Ortho effects in the mass spectra of derivatives of hydroxy-, mercapto- and aminobenzenecarboxylic acids. Source: NIST / ResearchGate Significance:[1] Establishes the fundamental mechanism of "ortho effects" (interaction between carboxylates and adjacent groups) used to predict fragmentation. URL:[Link]

  • Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Source: ScienceDirect / West Virginia University Significance:[1] Highlights how positional isomers (ortho/meta/para) lead to statistically significant differences in ion abundance ratios. URL:[Link][1]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 8-methoxyquinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Precautionary Hazardous Waste Classification

Given the absence of a dedicated Safety Data Sheet (SDS) for ethyl 8-methoxyquinoline-3-carboxylate, it is imperative to adopt a conservative approach. The foundational principle for its disposal is to treat it as a hazardous waste . This aligns with the "cradle-to-grave" responsibility for chemical waste, where the generator is accountable for the waste from its creation to its ultimate disposal[1]. The known toxicological profiles of related quinoline compounds, which indicate potential for toxicity, carcinogenicity, and aquatic harm, necessitate this stringent classification[2][3].

Immediate Safety & Handling Protocols

Before initiating any disposal procedures, it is crucial to establish a safe working environment. All handling of ethyl 8-methoxyquinoline-3-carboxylate and its waste should occur within a certified chemical fume hood to minimize inhalation risks[4].

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential for minimizing exposure risks. The following table outlines the minimum required PPE, based on guidelines for handling quinoline derivatives[5].

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Provides primary and secondary protection against splashes and accidental contact with the eyes[4].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Protects the skin from direct contact, which can cause irritation or allergic reactions[6].
Body Protection A laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities.Prevents contamination of personal clothing and skin[4].
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of aerosolization or dust formation.Minimizes the potential for inhalation of the compound, a primary route of exposure for many chemicals[4].
Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of ethyl 8-methoxyquinoline-3-carboxylate, from initial waste collection to final handoff to environmental health and safety (EHS) personnel.

DisposalWorkflow A Step 1: Waste Segregation & Collection B Step 2: Container Selection & Labeling A->B Properly segregated waste C Step 3: Storage in Satellite Accumulation Area (SAA) B->C Labeled, sealed container D Step 4: Scheduling Waste Pickup C->D Container nearing capacity or storage time limit E Step 5: Documentation & Record Keeping D->E Waste collected by EHS

Caption: A streamlined workflow for the safe and compliant disposal of ethyl 8-methoxyquinoline-3-carboxylate.

Step 1: Waste Segregation & Collection

  • Solid Waste: Collect any solid residues of ethyl 8-methoxyquinoline-3-carboxylate, including contaminated personal protective equipment (gloves, etc.), in a designated, compatible waste container. Avoid mixing with other waste streams to prevent unintended chemical reactions[7].

  • Liquid Waste: Solutions containing ethyl 8-methoxyquinoline-3-carboxylate should be collected in a separate, sealed container. Do not dispose of this chemical down the drain[7][8]. Sewer disposal is prohibited for many chemicals and can lead to environmental contamination and non-compliance with local and federal regulations[9].

  • Sharps: Any sharps contaminated with the compound should be placed in a designated sharps container.

Step 2: Container Selection & Labeling

  • Compatibility: Choose a waste container that is chemically compatible with quinoline derivatives. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid[9].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Ethyl 8-methoxyquinoline-3-carboxylate"), and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10].

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure that incompatible wastes are not stored together in the SAA to prevent accidental reactions[10]. For example, keep away from strong oxidizing agents[11].

Step 4: Scheduling Waste Pickup

  • Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[10][12].

Step 5: Documentation & Record Keeping

  • Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of generation. This documentation is crucial for regulatory compliance and for tracking the waste from generation to final disposal[9][12].

Emergency Procedures: Spills & Exposure

In the event of a spill or accidental exposure, immediate and decisive action is critical to minimize harm[1].

Spill Response:

  • Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE can use an absorbent material like vermiculite or sand to contain and clean up the spill. The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste[4][7].

  • Large Spills: In the case of a significant spill, evacuate the immediate area and notify your institution's emergency response team or EHS department without delay[1]. Isolate the area to prevent entry[13].

Exposure Protocol:

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[1].
Eye Contact Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1].
Inhalation Move the individual to an area with fresh air.
Ingestion Do not induce vomiting. Seek immediate medical attention.

In all instances of exposure, seek prompt medical attention and provide the medical team with the name of the chemical and any available hazard information.

Conclusion

The responsible disposal of ethyl 8-methoxyquinoline-3-carboxylate is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of precautionary hazardous waste classification, implementing rigorous safety protocols, and following a systematic disposal workflow, researchers can ensure a safe working environment and maintain compliance with environmental regulations. This commitment to safety and responsible chemical management builds a foundation of trust and underscores the integrity of the scientific community.

References

  • Safety Data Sheet for Quinoline. Thermo Fisher Scientific.

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.

  • Material Safety Data Sheet - Quinoline, 96%. ScienceLab.com.

  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • QUINOLINE - CAMEO Chemicals. NOAA.

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • SAFETY DATA SHEET - 8-Methoxyquinoline. Fisher Scientific.

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.

  • 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER SDS. ECHEMI.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.

  • Laboratory Environmental Sample Disposal Information Document. US EPA.

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Material Safety Data Sheet - Quinoline. ScienceLab.com.

  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG.

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. PENTA s.r.o.

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.

  • Hazardous Waste and Disposal. American Chemical Society.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Hazard Assessment: Understanding the Risks

Quinoline derivatives, the chemical family to which Ethyl 8-methoxyquinoline-3-carboxylate belongs, are bioactive heterocyclic compounds.[2][3] While their applications in drug development are vast, this bioactivity necessitates a cautious and informed approach to handling. Based on data from analogous compounds, we must assume Ethyl 8-methoxyquinoline-3-carboxylate presents the following potential hazards:

  • Acute Oral Toxicity: The parent compound, 8-Hydroxyquinoline, is classified as toxic if swallowed.[4][5]

  • Serious Eye Damage: Direct contact with related quinoline compounds can cause serious and potentially irreversible eye damage.[4][5][6][7]

  • Skin Irritation and Sensitization: These compounds can cause skin irritation upon contact.[6][8] Furthermore, they may cause an allergic skin reaction (sensitization) after repeated exposure.[4][5][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[8]

  • Reproductive Toxicity: Certain quinoline derivatives are suspected of damaging fertility or the unborn child.[4][5][7]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is an essential component of the experimental design.

The Core Protocol: Your Personal Protective Equipment Ensemble

The selection of PPE is dictated by the hazards identified. The following ensemble provides a multi-layered defense against the primary exposure routes: dermal (skin) contact, ocular (eye) contact, and inhalation.

Eye and Face Protection: The First Line of Defense

The potential for serious eye damage necessitates robust protection.[4][5][7] Standard safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[9]

  • Causality: Goggles protect against splashes of solutions and, crucially, from fine airborne particles of the solid compound that can be generated during weighing or transfer.

  • Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.

Hand Protection: Preventing Dermal Absorption

Skin contact is a primary route of exposure for laboratory chemicals.[10] Quinoline derivatives, in particular, may cause irritation or allergic reactions.[5][6][7]

  • Mandatory: Use chemical-resistant, powder-free nitrile gloves.[11]

  • Causality: Nitrile provides excellent resistance to a broad range of chemicals. The "powder-free" specification is critical to prevent the powder from absorbing and aerosolizing the chemical, which could lead to inhalation.[12]

  • Procedural Integrity: Inspect gloves for any signs of degradation or puncture before each use.[13] Change gloves frequently (every 30-60 minutes is a good practice) and always immediately after known contact with the chemical.[12]

Body Protection: Shielding Against Spills and Contamination

Your personal clothing offers no protection against chemical hazards. A laboratory coat is the minimum standard.

  • Mandatory: A long-sleeved laboratory coat that fastens in the front is required.[11]

  • Causality: A lab coat provides a removable barrier that protects your skin and personal clothing from contamination. In the event of a significant spill, the coat can be quickly removed to minimize exposure.

  • Best Practice: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat offers an additional layer of protection. Ensure footwear is closed-toe and covers the entire foot.[14]

Respiratory Protection: When Engineering Controls Are Not Enough

All handling of solid Ethyl 8-methoxyquinoline-3-carboxylate should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][14]

  • Situational Requirement: If procedures have the potential to generate significant dust or aerosols and cannot be confined to a fume hood, respiratory protection is necessary.

  • Specification: A NIOSH/MSHA-approved N95 respirator is recommended for protection against airborne particulates.[15]

  • Causality: The fume hood is the primary engineering control. A respirator is a form of PPE used as a secondary line of defense when the primary control might be insufficient. Using a respirator requires proper fit-testing and training.[15]

Safety & Handling Workflow

The following diagram outlines the logical flow for safely handling Ethyl 8-methoxyquinoline-3-carboxylate, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase cluster_waste Waste Management Risk_Assessment 1. Risk Assessment (Review SDS of Analogs) Gather_Materials 2. Gather Materials (Chemical, Glassware) Risk_Assessment->Gather_Materials Proceed Don_PPE 3. Don Full PPE (Gown, Gloves, Goggles) Gather_Materials->Don_PPE Proceed Weigh_Transfer 4. Weigh & Transfer (Minimize Dust) Don_PPE->Weigh_Transfer Enter Hood Experiment 5. Perform Experiment Weigh_Transfer->Experiment Decontaminate 6. Decontaminate (Glassware, Surfaces) Experiment->Decontaminate Experiment Complete Waste_Disposal Hazardous Waste (Solid & Liquid) Experiment->Waste_Disposal Generate Waste Doff_PPE 7. Doff & Dispose PPE (Gloves, etc.) Decontaminate->Doff_PPE Decontaminate->Waste_Disposal Generate Waste Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands Doff_PPE->Waste_Disposal Generate Waste

Caption: Workflow for handling Ethyl 8-methoxyquinoline-3-carboxylate.

Procedural Guide: Step-by-Step Operations and Disposal

Pre-Handling Checklist
  • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble PPE: Gather all required PPE as outlined above. Do not begin work until you are fully equipped.[11]

  • Prepare for Spills: Have a chemical spill kit readily available. For small spills, this should include an absorbent material.[1]

Handling Protocol
  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves before entering the area where the chemical is stored.[16]

  • Transfer to Hood: Transport the chemical container in a secondary, shatter-proof container to the chemical fume hood.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable liner within the fume hood to contain any minor spills. Avoid creating dust by handling the material gently.[9] Do not drop contents from a height.[10]

  • Post-Handling: After completing the experimental work, securely seal the primary container.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. Seek medical attention if irritation or a rash develops.[7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7][17]

  • Spill: For small spills within the fume hood, use an absorbent material to clean it up while wearing appropriate PPE.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Plan
  • Chemical Waste: Treat all excess Ethyl 8-methoxyquinoline-3-carboxylate and any solutions containing it as hazardous waste.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, liners, and pipette tips, must be disposed of in a designated hazardous waste container.[18]

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[1][6] All waste must be handled in accordance with local, regional, and national regulations.[4]

Summary of Safety Directives

Hazard CategoryAssociated RiskRequired Personal Protective Equipment (PPE)
Eye Contact Serious, potentially irreversible damage.[4][5][7]Chemical safety goggles (minimum); face shield for splash risk.
Skin Contact Irritation and potential for allergic sensitization.[6][7][8]Nitrile gloves and a long-sleeved laboratory coat.
Inhalation Respiratory tract irritation.[8]Work in a chemical fume hood. N95 respirator if hood is not feasible.
Ingestion Toxic if swallowed.[4][5]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][13]

References

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.

  • Safety Data Sheet: 8-Methoxyquinoline. Fisher Scientific.

  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

  • 8-Hydroxyquinoline Safety Information. Santa Cruz Biotechnology.

  • 8-Methoxyquinoline Hazard Summary. PubChem, National Institutes of Health.

  • Laboratory Health & Safety Rules. University of Cyprus, Department of Chemistry.

  • Safety Data Sheet: 8-Hydroxyquinoline. Thermo Fisher Scientific.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).

  • Safety Data Sheet: 8-HYDROXYQUINOLINE. Elemental Microanalysis.

  • QUINOLINE FOR SYNTHESIS. Loba Chemie.

  • Safety Data Sheet: 8-Hydroxyquinoline. Ing. Petr Švec - PENTA s.r.o.

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University.

  • Working with Chemicals. Prudent Practices in the Laboratory, National Institutes of Health.

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives... The Journal of Organic Chemistry.

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-methoxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-methoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.